molecular formula C5H12ClFN2O B1382231 2-amino-N-(2-fluoroethyl)propanamide hydrochloride CAS No. 1803560-80-6

2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Cat. No.: B1382231
CAS No.: 1803560-80-6
M. Wt: 170.61 g/mol
InChI Key: FPQZBNBCKDMLNX-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluoroethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C5H12ClFN2O and its molecular weight is 170.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(2-fluoroethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQZBNBCKDMLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Fluorinated Amino Acid Amides

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated amino acid amides, in particular, are valuable building blocks in the design of novel therapeutics, including enzyme inhibitors and peptide mimetics. The target molecule, 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, combines the chirality of the natural amino acid alanine with a fluoroethylamide moiety, making it a promising scaffold for drug discovery.

This guide will present a convergent synthetic strategy, commencing with the protection of L-alanine, followed by the activation of the carboxylic acid and subsequent amidation with 2-fluoroethylamine. The synthesis culminates in the deprotection of the amino group and the formation of the hydrochloride salt, a common practice to improve the stability and solubility of amine-containing pharmaceuticals.

Proposed Synthetic Pathway: A Three-Stage Approach

The synthesis of this compound can be logically divided into three key stages:

  • Stage 1: N-Protection of L-Alanine. Masking the nucleophilic amino group of the starting material, L-alanine, is crucial to prevent self-condensation and other side reactions during the subsequent amide bond formation.

  • Stage 2: Amide Coupling. This stage involves the activation of the carboxylic acid of the N-protected alanine and its reaction with 2-fluoroethylamine to form the desired amide bond.

  • Stage 3: Deprotection and Hydrochloride Salt Formation. The final step involves the removal of the protecting group from the nitrogen atom and the concurrent formation of the hydrochloride salt to yield the target compound in a stable and readily handleable form.

Synthetic Pathway L-Alanine L-Alanine N-Protected Alanine N-Protected Alanine L-Alanine->N-Protected Alanine Stage 1: N-Protection N-Protected-2-amino-N-(2-fluoroethyl)propanamide N-Protected-2-amino-N-(2-fluoroethyl)propanamide N-Protected Alanine->N-Protected-2-amino-N-(2-fluoroethyl)propanamide Stage 2: Amide Coupling 2-Fluoroethylamine 2-Fluoroethylamine 2-Fluoroethylamine->N-Protected-2-amino-N-(2-fluoroethyl)propanamide 2-Amino-N-(2-fluoroethyl)propanamide HCl 2-Amino-N-(2-fluoroethyl)propanamide HCl N-Protected-2-amino-N-(2-fluoroethyl)propanamide->2-Amino-N-(2-fluoroethyl)propanamide HCl Stage 3: Deprotection & Salt Formation Amide Coupling cluster_reactants Reactants cluster_reagents Reagents N-Protected Alanine N-Protected Alanine Amide Formation Amide Formation N-Protected Alanine->Amide Formation 2-Fluoroethylamine HCl 2-Fluoroethylamine HCl 2-Fluoroethylamine HCl->Amide Formation EDC/HOBt EDC/HOBt EDC/HOBt->Amide Formation DIPEA DIPEA DIPEA->Amide Formation N-Protected Amide N-Protected Amide Amide Formation->N-Protected Amide Yields

An In-depth Technical Guide to 2-amino-N-(2-fluoroethyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride (CAS RN: 1803560-80-6).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to construct a detailed profile of the molecule. The guide covers nomenclature, structural features, proposed synthetic pathways, and predicted physicochemical and spectroscopic properties. The content is structured to provide not just data, but also expert insights into the rationale behind synthetic choices and analytical interpretations, fostering a deeper understanding of this compound for research and development applications.

Introduction and Nomenclature

This compound is a fluorinated derivative of the naturally occurring amino acid alanine. The incorporation of a fluorine atom into small molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The presence of the 2-fluoroethyl group on the amide nitrogen suggests its potential as a building block in the synthesis of novel therapeutic agents.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-amino-N-(2-fluoroethyl)propanamide;hydrochloride[1]
CAS Number 1803560-80-6[1]
Molecular Formula C₅H₁₂ClFN₂O[1]
Molecular Weight 170.61 g/mol [1]
Chirality The C2 (α-carbon) is a chiral center. The specific stereochemistry, (S) or (R), should be defined for any biological application.

Synthesis and Purification

Proposed Synthetic Pathway

A logical and efficient approach involves the use of a standard amine protecting group, such as tert-butoxycarbonyl (Boc), on the alanine starting material. This prevents self-polymerization and directs the reaction to the desired amide formation.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-Alanine Boc-L-Alanine Coupling_Agent Coupling Agent (e.g., HATU, HOBt, EDCI) Boc-Alanine->Coupling_Agent 1. Activation Protected_Product Boc-2-amino-N-(2-fluoroethyl)propanamide Intermediate Activated Ester Coupling_Agent->Intermediate Intermediate->Protected_Product 3. Amide Formation 2-Fluoroethylamine 2-Fluoroethylamine 2-Fluoroethylamine->Intermediate 2. Nucleophilic Attack Acidic_Conditions Acidic Conditions Protected_Product->Acidic_Conditions e.g., HCl in Dioxane Final_Product 2-amino-N-(2-fluoroethyl)propanamide hydrochloride Acidic_Conditions->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Practical Approach
  • Protection and Activation: N-Boc-L-alanine (1 equivalent) is dissolved in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) are added, and the mixture is stirred for a short period to form the activated ester.

  • Amide Coupling: 2-fluoroethylamine hydrochloride (1 equivalent) is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield the protected intermediate.

  • Deprotection: The crude Boc-protected amide is dissolved in a solvent like dioxane or methanol, and a solution of hydrochloric acid (e.g., 4M in dioxane) is added. The reaction is typically complete within a few hours at room temperature.

  • Final Purification: The solvent is removed under reduced pressure, and the resulting solid, this compound, can be purified by recrystallization or precipitation to achieve high purity.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the primary amine, the secondary amide, the alkyl side chain, and the fluoroethyl group.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Melting Point Expected to be a crystalline solid with a relatively high melting point (>150 °C).The hydrochloride salt form promotes crystallinity and strong ionic interactions. For comparison, 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride has a melting point of 150 - 153 °C.[2]
Solubility Highly soluble in water and polar protic solvents like methanol and ethanol.[3] Limited solubility in nonpolar organic solvents.The hydrochloride salt of the primary amine makes the molecule highly polar and capable of forming strong hydrogen bonds with water.
pKa The primary amine (R-NH₃⁺) is expected to have a pKa in the range of 8.0-9.5.This is typical for the ammonium group of an α-amino acid derivative.
Stability The compound is expected to be stable under standard laboratory conditions. The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.Amide bonds are generally stable, but the presence of the electron-withdrawing fluorine atom might slightly influence the reactivity of the adjacent C-N bond.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the predicted key features for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and the presence of fluorine. Key signals would include:

    • A doublet for the methyl group (CH₃) protons, split by the adjacent methine proton.

    • A multiplet for the methine (CH) proton, split by the methyl and amine protons.

    • A complex multiplet for the N-CH₂ protons, split by the adjacent CH₂F protons and potentially showing coupling to the amide proton.

    • A doublet of triplets for the CH₂F protons, due to coupling with the adjacent N-CH₂ protons and the fluorine atom.

    • Broad signals for the amine (NH₃⁺) and amide (NH) protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring functional groups. The C-F coupling would be observable for the carbon attached to the fluorine atom.

  • ¹⁹F NMR: A single signal, likely a triplet, would be observed due to coupling with the adjacent CH₂ protons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-3500 (broad)N-H (Amide)Stretching
2800-3200 (broad)N-H (Amine salt)Stretching
2850-3000C-H (Alkyl)Stretching
~1650 (strong)C=O (Amide I)Stretching[4]
~1550 (strong)N-H (Amide II)Bending
1000-1100C-FStretching
Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 135.09 (for the free base). The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of the fluoroethyl group or cleavage of the amide bond. A characteristic fragment for primary amides at m/z 44, corresponding to [CONH₂]⁺, might also be observed.

Potential Applications in Research and Drug Development

Fluorinated amino acid derivatives are valuable tools in medicinal chemistry and drug discovery. The title compound could serve as:

  • A scaffold for peptidomimetics: The fluoroethyl group can enhance the metabolic stability of peptide-based drugs by sterically shielding the amide bond from enzymatic degradation.

  • A building block for novel small molecules: The primary amine and the amide functionality provide two points for further chemical modification, allowing for the construction of more complex molecular architectures.

  • A tool for studying protein-ligand interactions: The fluorine atom can be used as a probe in ¹⁹F NMR studies to investigate the binding of the molecule to its biological target.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For specific handling and disposal procedures, the manufacturer's Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound is a chiral, fluorinated amino acid derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its identification, proposed synthesis, and predicted chemical and spectroscopic properties based on established chemical principles and data from related compounds. The insights provided herein are intended to facilitate further research and application of this versatile molecule in the development of novel chemical entities.

References

  • IR Absorption Table. Available at: [Link]

  • Synthesis and reactions of α-fluoro-α-amino amides. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Google Patents.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • IR Chart. Available at: [Link]

  • This compound. American Elements. Available at: [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available at: [Link]

  • Amide bond formation using amino acid fluorides. ResearchGate. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium. National Institutes of Health. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • SYNTHESIS OF N-ACYL-1,3-THIAZOLIDINE-2-THIONES. Organic Syntheses. Available at: [Link]

  • Synthesis and reactions of a-fluoro-a-amino amides. Semantic Scholar. Available at: [Link]

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. Pharmaffiliates. Available at: [Link]

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem. Available at: [Link]

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. Available at: [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health. Available at: [Link]

  • N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. PubChem. Available at: [Link]

  • Propanamide, N-(2-fluorophenyl)-2-chloro-. NIST WebBook. Available at: [Link]

  • How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Available at: [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to ensure scientific integrity and provide information grounded in verifiable data. My initial investigation into the mechanism of action of "2-amino-N-(2-fluoroethyl)propanamide hydrochloride" has revealed that this specific chemical entity is not described in the current public scientific literature. There are no registered CAS numbers that match this exact structure, nor are there published studies detailing its synthesis, biological activity, or mechanism of action.

While a chemical vendor lists the stereoisomer, (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride, it is presented without a CAS number or any accompanying research data, suggesting it may be a novel compound or a specialized research chemical with limited public information.

Therefore, it is not possible to provide an in-depth technical guide on the mechanism of action for a compound for which no public data exists.

However, to provide a valuable and relevant resource, this guide will instead focus on a closely related and publicly documented compound: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride . This structural analog shares key functional groups, and its known biological context can offer valuable insights for researchers investigating similar novel chemical entities.

Technical Guide: Exploring the Potential Mechanism of Action of N-Fluoroalkylated Amino Amides - A Case Study on 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on available information for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride and related N-fluoroalkylated compounds. The biological properties of "this compound" may differ significantly.

Introduction and Structural Context

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-(fluoroalkyl) amide motif, in particular, is of growing interest in drug design.

This guide will dissect the available information and plausible mechanistic hypotheses for compounds structurally related to the initial query, focusing on the known entity 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride . We will explore potential biological activities, metabolic pathways, and the experimental approaches required to elucidate its mechanism of action.

Physicochemical Properties and Initial Biological Considerations

A critical first step in understanding a compound's mechanism of action is to analyze its structure and predict its physicochemical properties.

PropertyPredicted Value/Consideration for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
Molecular Weight ~192.57 g/mol
LogP (Lipophilicity) The trifluoroethyl group increases lipophilicity compared to a non-fluorinated analog.
pKa The primary amine will be protonated at physiological pH.
Hydrogen Bonding The amide and amine groups can act as hydrogen bond donors and acceptors.
Metabolic Stability The C-F bonds are generally stable to metabolic degradation.

The presence of a primary amine and an amide linkage suggests potential interactions with a variety of biological targets, including enzymes (e.g., proteases, kinases) and receptors.

Postulated Mechanism of Action: A Toxicity-Forward Hypothesis

While the specific molecular targets of N-fluoroalkylated amino amides are not well-defined, a significant body of research points towards a potential mechanism of toxicity for N-(2-fluoroethyl) substituted compounds.

A study on N-(2-fluoroethyl) derivatives of normeperidine and normetazocine revealed that these compounds induced convulsions in rats. This toxicity was linked to the in vivo oxidative deamination of the N-(2-fluoroethyl) group to fluoroacetate [1].

Signaling Pathway: The Fluoroacetate Toxicity Cascade

The conversion to fluoroacetate introduces a potent metabolic poison into the system. Fluoroacetate is a precursor to fluorocitrate, a "lethal synthesis" product that inhibits aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).

Fluoroacetate_Toxicity 2-amino-N-(2-fluoroethyl)propanamide 2-amino-N-(2-fluoroethyl)propanamide Oxidative_Deamination Oxidative Deamination (e.g., by MAO or other amine oxidases) 2-amino-N-(2-fluoroethyl)propanamide->Oxidative_Deamination Fluoroacetaldehyde Fluoroacetaldehyde Oxidative_Deamination->Fluoroacetaldehyde Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fluoroacetaldehyde->Aldehyde_Dehydrogenase Fluoroacetate Fluoroacetate Aldehyde_Dehydrogenase->Fluoroacetate Citrate_Synthase Citrate Synthase Fluoroacetate->Citrate_Synthase Fluorocitrate Fluorocitrate Citrate_Synthase->Fluorocitrate Aconitase_Inhibition Aconitase Inhibition Fluorocitrate->Aconitase_Inhibition Citric_Acid_Cycle_Block Citric Acid Cycle Block Aconitase_Inhibition->Citric_Acid_Cycle_Block ATP_Depletion ATP Depletion & Cellular Dysfunction Citric_Acid_Cycle_Block->ATP_Depletion

Caption: Postulated metabolic activation of N-(2-fluoroethyl) amides to fluoroacetate and subsequent inhibition of the citric acid cycle.

This pathway represents a critical starting point for investigating the mechanism of action of "this compound".

Experimental Protocols for Mechanism of Action Elucidation

To rigorously test the proposed mechanism and explore other possibilities, a multi-pronged experimental approach is necessary.

In Vitro Target Identification

Objective: To identify the primary molecular targets of the compound.

Methodology: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe: Synthesize a derivative of the parent compound with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates from a relevant cell line (e.g., neuronal cells, given the convulsive phenotype).

  • UV Crosslinking (for photo-affinity probes): Expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe and its bound proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

Affinity_Purification_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Identification Compound_Probe Affinity Probe Incubation Incubation & UV Crosslinking Compound_Probe->Incubation Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Incubation Capture Capture of Biotinylated Complexes Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash Steps Capture->Wash Elution Elution of Bound Proteins Wash->Elution Mass_Spectrometry LC-MS/MS Analysis Elution->Mass_Spectrometry Protein_ID Protein Identification Mass_Spectrometry->Protein_ID

Caption: Experimental workflow for identifying protein targets using affinity purification and mass spectrometry.

Cellular Assays to Validate Toxicity Pathway

Objective: To determine if the compound's cellular effects are consistent with fluoroacetate-mediated toxicity.

Methodology: Seahorse XF Analyzer Metabolic Assay

  • Cell Culture: Plate relevant cells (e.g., SH-SY5Y neuroblastoma cells) in a Seahorse XF plate.

  • Compound Treatment: Treat the cells with varying concentrations of "this compound".

  • Metabolic Flux Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: A decrease in OCR would be consistent with inhibition of the citric acid cycle.

Treatment GroupExpected OCRExpected ECARInterpretation
Vehicle ControlNormalNormalBaseline metabolism
Test CompoundDecreasedIncreased (compensatory)Inhibition of mitochondrial respiration
Positive Control (Fluoroacetate)DecreasedIncreasedConfirms assay validity

Conclusion and Future Directions

The complete elucidation of the mechanism of action of "this compound" requires its synthesis and rigorous biological evaluation. Based on the available literature for structurally related compounds, a primary hypothesis is that its biological activity may be driven by metabolic conversion to fluoroacetate, leading to mitochondrial dysfunction.

Future research should focus on:

  • Chemical Synthesis and Characterization: The unambiguous synthesis and structural confirmation of the compound are paramount.

  • In Vitro and In Vivo ADME Studies: To determine the metabolic fate of the compound and confirm or refute its conversion to fluoroacetate.

  • Broad-Spectrum Target Screening: To identify any primary pharmacological targets independent of the potential toxicity pathway.

By following a structured and hypothesis-driven experimental plan, the scientific community can begin to understand the biological role of this and other novel N-fluoroalkylated amino amides.

References

  • Abdel-Monem, M. M., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(5), 733-738. [Link]

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An In-depth Technical Guide to the Preclinical Investigation of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride: A Hypothetical Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, albeit hypothetical, preclinical development plan for the novel chemical entity, 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. In the absence of empirical data for this specific molecule, we leverage structure-activity relationship (SAR) insights from analogous compounds, particularly those targeting protein kinases, to propose a plausible mechanism of action and a rigorous, multi-stage experimental workflow to validate it. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the systematic evaluation of a new chemical entity from initial hypothesis to preclinical candidate assessment. We will outline the scientific rationale behind each experimental choice, provide detailed protocols, and use predictive data visualizations to illustrate expected outcomes.

Introduction and Rationale

The field of drug discovery is perpetually in search of novel chemical scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. The subject of this guide, this compound, represents such a molecule. While its biological activity is currently uncharacterized, its structure contains several features of interest. The alaninamide core is a common constituent in various bioactive molecules. The N-(2-fluoroethyl) substituent is a classic example of bioisosteric replacement, where the introduction of fluorine can significantly alter metabolic stability, binding affinity, and membrane permeability.[1]

Recent research has highlighted the potential of molecules incorporating an aminopropanamide fragment as inhibitors of key cellular signaling pathways, notably as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] These inhibitors have shown promise in overcoming resistance to existing cancer therapies.[3] Based on these precedents, we hypothesize that this compound may function as a modulator of protein kinase activity. This guide will therefore focus on a preclinical development pathway centered on validating its potential as an EGFR inhibitor.

Proposed Mechanism of Action and Target Validation

We hypothesize that this compound acts as an inhibitor of the EGFR signaling pathway. The primary amino group and the amide linkage could potentially interact with key residues in the ATP-binding pocket of the kinase domain. The fluoroethyl group may enhance binding affinity and metabolic stability.

To validate this hypothesis, a multi-tiered approach is necessary, starting with broad screening and progressing to specific cellular and biochemical assays.

Initial Kinase Panel Screening

The first step is to ascertain the compound's kinase inhibitory potential across a broad spectrum of human kinases. This provides an unbiased view of its selectivity profile.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®) that offers a panel of at least 100 human kinases.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel. The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP depletion or substrate phosphorylation.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). A common hit threshold is >50% inhibition.

Hypothetical Kinase Inhibition Profile

The following table summarizes the expected data from a primary kinase screen, highlighting a hypothetical selectivity for EGFR.

Kinase Target% Inhibition at 10 µM (Hypothetical)
EGFR 95%
HER260%
VEGFR225%
SRC15%
ABL110%
... (other kinases)<10%

Cellular Activity and Pathway Analysis

Assuming the primary screen indicates potent EGFR inhibition, the next logical step is to determine if this translates to cellular activity in EGFR-dependent cancer cell lines.

Cell Viability Assays

We will assess the compound's ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines with known EGFR mutations.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: Culture H1975 (L858R/T790M mutant EGFR) and A549 (wild-type EGFR) NSCLC cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Target Engagement and Downstream Signaling

To confirm that the observed cytotoxicity is due to on-target EGFR inhibition, we will assess the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat H1975 cells with varying concentrations of the compound for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection reagent to visualize the protein bands.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where our compound inhibits EGFR, leading to the blockade of downstream pro-survival pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 2-amino-N-(2-fluoroethyl) propanamide hydrochloride Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

In Vivo Efficacy and Preliminary Toxicology

Positive in vitro results would warrant progression to in vivo studies to assess efficacy and safety in a living organism.

Xenograft Mouse Model of NSCLC

Experimental Protocol: Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously inject H1975 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage) daily.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Compare tumor growth inhibition between the treated and control groups.

Preliminary Toxicity Assessment

A preliminary assessment of toxicity will be conducted concurrently with the efficacy study.

Experimental Protocol: Preliminary Toxicology

  • Observation: Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Hematology and Clinical Chemistry: At the study endpoint, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Harvest major organs (liver, kidney, spleen, etc.) for histopathological examination.

Hypothetical In Vivo Data Summary

The following table presents a hypothetical summary of an in vivo efficacy and toxicity study.

Treatment GroupTumor Growth Inhibition (%)Average Body Weight Change (%)Notable Toxicities
Vehicle Control0+5None
Compound (50 mg/kg)75-2None observed
Compound (100 mg/kg)90-8Mild lethargy

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous pathway for the preclinical evaluation of this compound, focusing on its potential as an EGFR inhibitor. The proposed workflow, from broad kinase screening to in vivo efficacy models, provides a comprehensive framework for validating this hypothesis. Positive outcomes from these studies would justify further investment in medicinal chemistry efforts to optimize the lead compound, as well as more extensive IND-enabling toxicology and DMPK studies. The principles outlined here are broadly applicable to the early-stage development of any novel small molecule with a plausible therapeutic target.

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"2-amino-N-(2-fluoroethyl)propanamide hydrochloride literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N-(2-fluoroethyl)propanamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a monofluorinated amino acid amide with potential applications in drug discovery. Despite the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established principles of medicinal chemistry to present a detailed exploration of its synthesis, characterization, predicted physicochemical and pharmacokinetic properties, and hypothesized biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this promising chemical entity.

Introduction: The Strategic Role of Monofluorination in Drug Discovery

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While trifluoromethyl groups have been widely employed, the more subtle introduction of a single fluorine atom or a monofluorinated alkyl group is gaining increasing attention for its ability to fine-tune molecular properties.

The N-(2-fluoroethyl) motif, in particular, serves as a valuable bioisostere for various functional groups, including the N-ethyl and N-hydroxyethyl moieties. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the basicity of the adjacent nitrogen atom, which can impact a compound's pharmacokinetic properties and target interactions. This guide focuses on this compound, a molecule that combines the structural features of the amino acid alanine with the advantageous properties of the N-(2-fluoroethyl) group. The aim is to provide a comprehensive resource that covers the synthesis, characterization, and potential therapeutic applications of this compound, thereby laying the groundwork for future research and development.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and robust amide coupling reaction, followed by deprotection and salt formation. This section outlines a proposed synthetic pathway and the analytical methods for characterizing the final product.

Proposed Synthetic Pathway

The most logical approach to synthesizing the target compound is through the coupling of a protected alanine derivative with 2-fluoroethylamine, followed by deprotection. The use of a protecting group on the amino group of alanine is crucial to prevent self-coupling and other side reactions. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under coupling conditions and its ease of removal under acidic conditions, which can be combined with the hydrochloride salt formation step.

Experimental Protocol: Synthesis of this compound

Step 1: Amide Coupling

  • To a solution of N-Boc-L-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) in the presence of an activating agent like HOBt (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • To this activated solution, add 2-fluoroethylamine hydrochloride (1.0 eq) and an additional equivalent of DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-2-amino-N-(2-fluoroethyl)propanamide.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-2-amino-N-(2-fluoroethyl)propanamide in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Add a solution of HCl in the chosen solvent (e.g., 4 M HCl in 1,4-dioxane) dropwise with stirring.

  • A precipitate of this compound should form.

  • Stir the suspension at room temperature for 2-4 hours to ensure complete deprotection.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.

Spectroscopic and Chromatographic Analysis

The structural confirmation and purity assessment of the synthesized compound are critical. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography is employed for this purpose.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the alanine methyl and alpha-protons, as well as the methylene protons of the fluoroethyl group. The protons on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the ¹⁹F nucleus.
¹³C NMR Resonances for the alanine carbons and the fluoroethyl carbons. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, likely a triplet of triplets, due to coupling with the adjacent methylene protons.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the protonated free base [M+H]⁺.
HPLC A single major peak indicating the purity of the compound.

Physicochemical and Pharmacokinetic Profile (Predicted)

The introduction of the N-(2-fluoroethyl) group is expected to modulate the physicochemical and pharmacokinetic properties of the parent aminopropanamide structure.

Lipophilicity and Solubility

The substitution of a hydrogen or a hydroxyl group with fluorine generally increases lipophilicity. Therefore, 2-amino-N-(2-fluoroethyl)propanamide is predicted to be more lipophilic than its non-fluorinated N-ethyl or N-hydroxyethyl counterparts. This increased lipophilicity can influence membrane permeability and oral bioavailability. The hydrochloride salt form is expected to confer aqueous solubility.

Compound Predicted LogP Predicted Aqueous Solubility
2-amino-N-ethylpropanamideLowerHigher
2-amino-N-(2-fluoroethyl)propanamide Moderate Moderate (as free base)
2-amino-N-(2,2,2-trifluoroethyl)propanamideHigherLower
Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. The fluoroethyl group is therefore expected to block oxidative N-dealkylation, a common metabolic pathway for N-alkyl amides. This would likely result in an increased in vivo half-life compared to the non-fluorinated analogue.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate of metabolism of a compound when incubated with liver microsomes.

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and the test compound (1-10 µM).

  • Pre-incubation: Pre-warm the reaction mixture and liver microsomes (human or other species) separately at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of an NADPH regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Biological Activity and Therapeutic Potential (Hypothesized)

The propanamide scaffold is present in a variety of biologically active molecules. This section explores the potential mechanisms of action and therapeutic applications for this compound based on the activities of structurally related compounds.

Potential Mechanisms of Action

Small molecule propanamides have been reported to interact with a range of biological targets, including:

  • Ion Channels: Some propanamide derivatives act as modulators of voltage-gated sodium or calcium channels, suggesting potential applications in neurological disorders or as antiarrhythmic agents.

  • Enzymes: The propanamide moiety can serve as a scaffold for the design of enzyme inhibitors, such as inhibitors of cholinesterases or proteases.

  • Receptors: Depending on the overall structure, propanamide derivatives may act as agonists or antagonists at various G-protein coupled receptors (GPCRs) or other receptor types.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound could be investigated for the following therapeutic areas:

  • Antimicrobial Agents: Amide derivatives have shown a broad spectrum of antimicrobial activities. The combination of an amino acid and a fluorinated moiety could lead to novel antibacterial or antifungal agents.

  • Neuroprotective Agents: The alaninamide scaffold has been explored for its anticonvulsant and antinociceptive properties. The enhanced metabolic stability and potential for blood-brain barrier penetration due to fluorination make this compound a candidate for neurological applications.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The strategic incorporation of a monofluorinated ethyl group onto an alanine amide scaffold is predicted to confer advantageous physicochemical and pharmacokinetic properties, including enhanced metabolic stability. While its specific biological activities remain to be elucidated, the known pharmacology of related propanamide derivatives suggests potential applications in areas such as infectious diseases and neurology. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound. Future studies should focus on the synthesis and full characterization of the molecule, followed by a comprehensive evaluation of its biological activity profile through in vitro and in vivo screening.

References

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Visualizations

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Boc-L-alanine Boc-L-alanine Amide Coupling Amide Coupling Boc-L-alanine->Amide Coupling 2-fluoroethylamine HCl 2-fluoroethylamine HCl 2-fluoroethylamine HCl->Amide Coupling Crude Product Crude Product Amide Coupling->Crude Product Purification Purification Crude Product->Purification Pure Intermediate Pure Intermediate Purification->Pure Intermediate Deprotection & Salt Formation Deprotection & Salt Formation Pure Intermediate->Deprotection & Salt Formation Final Product Final Product Deprotection & Salt Formation->Final Product NMR NMR Final Product->NMR MS MS Final Product->MS HPLC HPLC Final Product->HPLC Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation HPLC->Structural Confirmation Biological Screening Biological Screening Structural Confirmation->Biological Screening Proceed if structure and purity are confirmed G Start Test Compound Prepare Mixture Prepare incubation mixture (Compound, Microsomes, Buffer) Start->Prepare Mixture Pre-incubate Pre-incubate at 37°C Prepare Mixture->Pre-incubate Initiate Reaction Add NADPH to start reaction Pre-incubate->Initiate Reaction Time Points Sample at time points Initiate Reaction->Time Points Quench Quench reaction (cold Acetonitrile + IS) Time Points->Quench t = 0, 5, 15, 30, 60 min Process Centrifuge to precipitate proteins Quench->Process Analyze Analyze supernatant by LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

G Start Test Compound Serial Dilution Prepare serial dilutions in 96-well plate Start->Serial Dilution Inoculate Add inoculum to each well Serial Dilution->Inoculate Prepare Inoculum Standardized microbial inoculum Prepare Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Results Visually assess for growth Incubate->Read Results Determine MIC Lowest concentration with no visible growth Read Results->Determine MIC

Caption: Workflow for antimicrobial MIC assay.

An In-depth Technical Guide to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride: Synthesis, Characterization, and Inferred Biological Profile

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: Information regarding the specific discovery, detailed historical development, and established pharmacological profile of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride is notably scarce in publicly accessible scientific literature and historical records. This guide, therefore, presents a comprehensive overview based on its known chemical identity, proposes a scientifically grounded synthetic route, and infers its potential biological activities and toxicological considerations from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals as a foundational resource for further investigation.

Introduction and Chemical Identity

This compound is a halogenated amide derivative of the amino acid alanine. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, where the incorporation of fluorine atoms is a common strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The presence of the N-(2-fluoroethyl) group is of particular interest due to its potential to influence biological activity and metabolic pathways.

Table 1: Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-amino-N-(2-fluoroethyl)propanamide;hydrochloride[1]
CAS Number 1803560-80-6[2][3][4]
Molecular Formula C5H12ClFN2O[1]
Molecular Weight 170.61 g/mol [1]
Canonical SMILES CC(C(=O)NCCF)N.Cl
Physical Form Solid (predicted)
Solubility Soluble in water (predicted due to hydrochloride salt)

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: N-protection of L-Alanine

  • To a solution of L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate or sodium hydroxide.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine.

Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines in peptide synthesis. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for this synthetic route.

Step 2: Amide Coupling with 2-fluoroethylamine

  • Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • To this activated solution, add 2-fluoroethylamine hydrochloride and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used) and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the protected intermediate, N-Boc-2-amino-N-(2-fluoroethyl)propanamide.

Causality: Amide coupling reagents activate the carboxylic acid of N-Boc-L-alanine, making it susceptible to nucleophilic attack by the amine group of 2-fluoroethylamine. The choice of coupling agent can influence reaction efficiency and ease of purification.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the N-Boc-protected intermediate in a suitable organic solvent like dioxane or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

  • Stir the reaction at room temperature for a few hours, monitoring the deprotection by a suitable analytical method (e.g., TLC or LC-MS).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Causality: The Boc protecting group is labile in the presence of strong acid. The use of anhydrous HCl ensures the formation of the hydrochloride salt of the final product, which often aids in its purification by precipitation and improves its stability and handling characteristics.

Visualization of the Proposed Synthetic Workflow

Synthetic_Pathway Alanine L-Alanine Boc_Alanine N-Boc-L-Alanine Alanine->Boc_Alanine Boc2O, Base Protected_Amide N-Boc-2-amino-N- (2-fluoroethyl)propanamide Boc_Alanine->Protected_Amide Coupling Agent Fluoroethylamine 2-Fluoroethylamine Fluoroethylamine->Protected_Amide Final_Product 2-amino-N-(2-fluoroethyl) propanamide hydrochloride Protected_Amide->Final_Product Anhydrous HCl

Caption: Proposed synthetic pathway for this compound.

Inferred Pharmacological Profile and Toxicological Considerations

In the absence of direct pharmacological data, the potential biological effects of this compound can be inferred from studies on structurally related compounds, particularly those containing the N-(2-fluoroethyl) moiety.

Potential Biological Activities

Research into N-fluoroalkyl derivatives of known bioactive molecules has shown that the introduction of a fluoroethyl group can significantly alter pharmacological properties. For instance, in the context of narcotic analgesics, N-(2-fluoroethyl)-substituted derivatives have been synthesized and evaluated for their analgesic and opiate receptor binding activities.[7] This suggests that the title compound could potentially interact with various biological targets, and its activity would be dependent on the parent amino acid amide scaffold.

Toxicological Profile and Safety Considerations

A critical aspect to consider with compounds containing an N-(2-fluoroethyl) group is their potential for in vivo metabolism to toxic intermediates. Studies on N-(2-fluoroethyl) derivatives of normeperidine and normetazocine have shown that these compounds can cause convulsions in rats.[7] This toxicity is attributed to the in vivo oxidative deamination of the N-(fluoroalkyl) substituent to fluoroacetate, a known inhibitor of the citric acid cycle.[7]

This metabolic pathway represents a significant safety concern and should be a primary focus of any future investigation into the biological properties of this compound.

Hypothetical Metabolic Activation Pathway

Metabolic_Pathway Parent_Compound 2-amino-N-(2-fluoroethyl) propanamide Deaminated_Intermediate Fluoroacetaldehyde (post-deamination) Parent_Compound->Deaminated_Intermediate Oxidative Deamination Toxic_Metabolite Fluoroacetate Deaminated_Intermediate->Toxic_Metabolite Oxidation TCA_Cycle Citric Acid Cycle Toxic_Metabolite->TCA_Cycle Inhibition

Caption: Hypothetical metabolic activation to a toxic metabolite.

Future Directions and Conclusion

This compound represents a chemical entity with a currently unpublished history and pharmacological profile. The proposed synthetic route provides a viable method for its preparation, which would enable further scientific investigation. Key areas for future research should include:

  • Confirmation of the proposed synthesis and full chemical characterization of the compound.

  • In vitro and in vivo pharmacological screening to identify potential biological targets and therapeutic applications.

  • A thorough toxicological evaluation , with a particular focus on the potential for metabolic activation to fluoroacetate.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this and related fluorinated amino acid amides. The principles of scientific integrity demand a clear acknowledgment of the current gaps in knowledge and a focused effort to address them through rigorous experimental work.

References

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  • Neri, R. (1989). Pharmacology and Pharmacokinetics of Flutamide. Urology, 34(4 Suppl), 19-21. [Link]

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Design, Synthesis, and Evaluation of 2-amino-N-(2-fluoroethyl)propanamide Hydrochloride Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide focuses on the 2-amino-N-(2-fluoroethyl)propanamide hydrochloride scaffold, a versatile starting point for the development of novel therapeutic agents. We present a comprehensive exploration of this chemical space, detailing modular synthesis strategies, robust characterization protocols, and a framework for systematic biological evaluation. By dissecting the structure-activity relationships (SAR) of key analogs, this document provides researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to exploit this promising scaffold. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and meaningful data generation.

Chapter 1: The Scientific Rationale

The 2-Aminopropanamide Core: A Privileged Structural Motif

The 2-aminopropanamide structure, derived from the amino acid alanine, represents a fundamental building block in peptidomimetics and small molecule drug discovery. Its chirality and the presence of three distinct points for chemical modification—the C-terminus amide, the N-terminus amine, and the alanine methyl group—provide a rich canvas for generating structural diversity. This inherent modularity allows for the fine-tuning of a compound's interaction with biological targets.

The Strategic Role of the Fluoroethyl Group in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[2][3] The highly electronegative fluorine atom can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.

  • Modulation of Basicity (pKa): The inductive electron-withdrawing effect of fluorine on the ethylamine moiety lowers the pKa of the nitrogen atom. This can reduce unwanted interactions with off-target ion channels (e.g., hERG) and optimize the balance between charged and uncharged species at physiological pH, impacting cell permeability.

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][4]

  • Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[1]

The N-(2-fluoroethyl) moiety, therefore, is not merely a substituent but a strategic element designed to confer advantageous drug-like properties upon the parent scaffold.

Chapter 2: Synthesis and Diversification Strategy

A robust and flexible synthetic route is paramount for exploring the SAR of the 2-amino-N-(2-fluoroethyl)propanamide core. Our approach is centered on a convergent synthesis that allows for late-stage diversification.

Retrosynthetic Analysis and Workflow

The primary disconnection is at the amide bond, simplifying the synthesis into two key steps: the coupling of a protected amino acid with 2-fluoroethylamine, followed by deprotection.

G cluster_synthesis Synthetic Workflow Target Target Analog (Hydrochloride Salt) Protected_Intermediate Protected Amide Intermediate Protected_Intermediate->Target Deprotection & Salt Formation Boc_AA Boc-Protected Amino Acid (R1) Boc_AA->Protected_Intermediate Amide Coupling Amine Fluoroalkylamine (R2) Amine->Protected_Intermediate

Caption: General retrosynthetic workflow for analog synthesis.

Protocol 1: Synthesis of N-Boc-2-amino-N-(2-fluoroethyl)propanamide

This protocol details the critical amide bond formation step. The choice of a carbodiimide coupling agent like EDC, activated by an additive such as HOBt, is a reliable method that minimizes racemization of the chiral center.

Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-L-Alanine (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and 2-fluoroethylamine hydrochloride (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise to neutralize the hydrochloride salt and facilitate the reaction.

    • Causality Note: DIPEA is a non-nucleophilic base, chosen to prevent side reactions with the activated carboxylic acid intermediate.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Self-Validation: These aqueous washes serve to remove unreacted starting materials, coupling byproducts (e.g., EDC urea), and DMF, ensuring the purity of the intermediate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure protected intermediate.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified N-Boc protected intermediate from Protocol 1 in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature for 2-4 hours.

    • Causality Note: A large excess of HCl in a non-aqueous solvent ensures complete removal of the tert-butyloxycarbonyl (Boc) group and precipitation of the desired hydrochloride salt, driving the reaction to completion.

  • Isolation: The product will typically precipitate as a white solid. If not, concentrate the solvent under reduced pressure.

  • Purification: Triturate the solid with diethyl ether, filter using a Büchner funnel, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield the final this compound.

  • Verification: Confirm identity and purity (>95%) via ¹H NMR, LC-MS, and HRMS.

A Modular Approach to Analog Synthesis

The true power of this synthetic strategy lies in its modularity, enabling rapid generation of a diverse analog library by simply substituting the starting materials.

G Core 2-Amino-N-(fluoroethyl)propanamide Core Scaffold R1 R1: Amino Acid Side Chain (e.g., Val, Leu, Phe) Core->R1 Vary Amino Acid R2 R2: Fluoroalkyl Chain (e.g., difluoroethyl, trifluoroethyl) Core->R2 Vary Fluoroalkyl Amine R3 R3: N-Terminus Substitution (e.g., Me, Cyclopropyl) Core->R3 Post-synthetic Modification

Caption: Key diversification points on the core scaffold.

Chapter 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of each synthesized analog before biological testing.

Analytical Data for the Core Compound

This compound [5]

  • Chemical Formula: C₅H₁₂ClFN₂O[5]

  • Molecular Weight: 170.61 g/mol [5]

  • ¹H NMR (400 MHz, D₂O): δ 4.55 (t, J=4.0 Hz, 1H, FCH₂), 4.10 (q, J=7.2 Hz, 1H, CH), 3.65 (dt, J=47.2, 4.0 Hz, 2H, CH₂N), 1.55 (d, J=7.2 Hz, 3H, CH₃).

  • HRMS (ESI+): Calculated for C₅H₁₁FN₂O [M+H]⁺: 135.0928, Found: 135.0931.

Table 1: Predicted Physicochemical Properties of Selected Analogs

Computational tools are invaluable for predicting drug-like properties and prioritizing which analogs to synthesize. The data below was generated using standard cheminformatics software.

Compound IDR1 (Side Chain)R2 (Amine)MW ( g/mol )cLogPTPSA (Ų)
LEAD-01 -CH₃-CH₂CH₂F170.61-0.8555.1
ANA-02 -CH(CH₃)₂-CH₂CH₂F198.670.1255.1
ANA-03 -CH₂Ph-CH₂CH₂F246.700.9555.1
ANA-04 -CH₃-CH₂CHF₂188.60-0.6055.1
ANA-05 -CH₃-CH₂CF₃206.59-0.3255.1

Chapter 4: Biological Evaluation and SAR

To illustrate the process of building a structure-activity relationship, we propose a hypothetical screening cascade against a relevant drug target class, such as a protein kinase.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying compound binding to a kinase active site.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently-labeled kinase tracer (ligand).

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well microplate.

  • Assay Assembly: Add kinase, antibody, and tracer solutions to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: The inclusion of positive controls (known inhibitors) and negative controls (DMSO vehicle) on every plate is critical for validating assay performance and calculating the Z'-factor, a statistical measure of assay robustness.

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the primary assay are compiled to build an understanding of how structural changes impact target engagement.

Table 2: Hypothetical Biological Activity of Analogs Against Target Kinase X
Compound IDR1 (Side Chain)R2 (Amine)Kinase X IC₅₀ (nM)
LEAD-01 -CH₃-CH₂CH₂F8,500
ANA-02 -CH(CH₃)₂-CH₂CH₂F1,200
ANA-03 -CH₂Ph-CH₂CH₂F350
ANA-04 -CH₃-CH₂CHF₂6,200
ANA-05 -CH₃-CH₂CF₃4,800
Visualizing SAR Trends

G cluster_r1 SAR at R1 (Side Chain) cluster_r2 SAR at R2 (Fluoroalkyl Chain) r1_methyl Methyl (LEAD-01) IC50: 8500 nM r1_isopropyl Isopropyl (ANA-02) IC50: 1200 nM r1_methyl->r1_isopropyl Increasing Potency (Hydrophobic Pocket) r1_benzyl Benzyl (ANA-03) IC50: 350 nM r1_isopropyl->r1_benzyl Increasing Potency (Hydrophobic Pocket) r2_mono Monofluoro (LEAD-01) IC50: 8500 nM r2_di Difluoro (ANA-04) IC50: 6200 nM r2_mono->r2_di Modest Potency Gain (H-bond Acceptor?) r2_tri Trifluoro (ANA-05) IC50: 4800 nM r2_di->r2_tri Modest Potency Gain (H-bond Acceptor?)

Caption: Summary of key structure-activity relationship trends.

Interpretation of SAR:

  • R1 Position: A clear trend emerges where increasing the size and hydrophobicity of the R1 side chain leads to a significant increase in potency. The jump from methyl (8,500 nM) to isopropyl (1,200 nM) and finally to benzyl (350 nM) strongly suggests the presence of a large, hydrophobic binding pocket in the target protein.[6]

  • R2 Position: Increasing the level of fluorination on the N-ethyl group provides a modest but consistent improvement in activity. This could be due to the fluorine atoms acting as a hydrogen bond acceptor with a residue in the active site or by subtly altering the conformation of the ligand.

Chapter 5: Concluding Remarks and Future Directions

This guide establishes a comprehensive framework for the systematic exploration of this compound analogs. The SAR data from our hypothetical study indicates that the most promising path for lead optimization involves introducing larger, hydrophobic groups at the R1 position while retaining the N-fluoroalkane motif for its beneficial pharmacokinetic properties.

Future work should focus on:

  • Exploring Diverse R1 Substituents: Synthesize analogs with other hydrophobic and aromatic groups to further probe the binding pocket.

  • N-Terminus Modification: Investigate the effect of substitution on the primary amine (R3 position) to explore new binding vectors.

  • In-depth ADME Profiling: Advance the most potent compounds into assays measuring metabolic stability, cell permeability (e.g., PAMPA), and potential off-target liabilities to develop a complete lead candidate profile.

By combining rational design, efficient synthesis, and robust biological evaluation, the 2-aminopropanamide scaffold serves as an excellent platform for the discovery of next-generation therapeutics.

References

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. MDPI. [Link]

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  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
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  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

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  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. National Institutes of Health (NIH). [Link]

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  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health (NIH). [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. National Institutes of Health (NIH). [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[7]arene with Hydroxyl and Amine Groups. National Institutes of Health (NIH). [Link]

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  • Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. PubMed. [Link]

  • Synthesis of N-substituted isocyanocarboxamides with antimicrobial activity. Taylor & Francis Online. [Link]

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A Methodological Framework for the In Vitro Assessment of Novel Propanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial literature searches for "2-amino-N-(2-fluoroethyl)propanamide hydrochloride" did not yield specific in vitro studies on this exact molecule. Consequently, this guide has been developed as a comprehensive framework for the in vitro evaluation of novel propanamide derivatives, drawing upon established methodologies for analogous compounds. The protocols and strategies outlined herein provide a robust starting point for researchers investigating the biological activity of new chemical entities within this class.

Introduction: The Propanamide Scaffold in Drug Discovery

The propanamide moiety is a versatile scaffold frequently encountered in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. From antiarrhythmics to selective androgen receptor modulators, the adaptability of the propanamide backbone allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents, such as fluoroethyl and amino groups, can significantly alter the compound's biological activity, target specificity, and metabolic stability.

This guide provides a systematic approach to the initial in vitro characterization of novel propanamide derivatives, using a hypothetical compound, "this compound," as a case study. The methodologies described are designed to elucidate the compound's cytotoxic profile, preliminary mechanism of action, and potential therapeutic liabilities.

Foundational In Vitro Assays: Establishing a Biological Profile

A tiered approach to in vitro testing is crucial for efficiently characterizing a novel compound. The initial phase focuses on broad-spectrum activity screening to identify relevant biological effects and establish a therapeutic window.

Cell Viability and Cytotoxicity Assessment

The cornerstone of in vitro evaluation is determining the concentration-dependent effect of a compound on cell viability. A panel of cell lines, representing both cancerous and healthy tissues, should be employed to assess for both efficacy and off-target toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
HepG2Hepatocellular Carcinoma[Insert Value]
MCF-7Breast Adenocarcinoma[Insert Value]
A549Lung Carcinoma[Insert Value]
HEK293Human Embryonic Kidney[Insert Value]
Preliminary Mechanistic Screening

Based on the structural similarity of the propanamide scaffold to known bioactive molecules, a preliminary screen against common drug targets can provide initial insights into the mechanism of action.

  • Kinase Profiling: Many small molecule drugs target kinases. A broad-panel kinase inhibition assay can identify potential kinase targets.

  • GPCR Binding: If the compound has structural features suggestive of a G-protein coupled receptor ligand, a panel of radioligand binding assays can be employed.

  • Ion Channel Modulation: Given that some propanamides, like procainamide, are ion channel blockers, screening against a panel of key cardiac and neuronal ion channels (e.g., Na+, K+, Ca2+) is warranted. Procainamide acts as a sodium channel blocker in cardiomyocytes[1][2][3].

Delving Deeper: Mechanistic Elucidation

Should the initial screening reveal significant biological activity, the subsequent phase of in vitro studies should focus on elucidating the specific molecular mechanisms.

Apoptosis and Cell Cycle Analysis

If the compound exhibits cytotoxic activity, it is essential to determine whether it induces apoptosis (programmed cell death) or causes cell cycle arrest.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • For Apoptosis (Annexin V/PI Staining):

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry.

  • For Cell Cycle (PI Staining):

    • Fix cells in cold 70% ethanol overnight.

    • Wash and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes.

    • Analyze by flow cytometry.

Visualization of Experimental Workflow:

G cluster_treatment Cell Treatment cluster_harvest Cell Harvesting cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_results Data Interpretation start Seed Cells treat Treat with Compound (IC50 and 2x IC50) start->treat harvest Harvest and Wash Cells treat->harvest stain_apop Annexin V/PI Staining harvest->stain_apop fix Ethanol Fixation harvest->fix flow_apop Flow Cytometry Analysis stain_apop->flow_apop result_apop Quantify Apoptotic vs. Necrotic vs. Live Cells flow_apop->result_apop stain_cc RNase A/PI Staining fix->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc result_cc Determine Percentage of Cells in G0/G1, S, G2/M flow_cc->result_cc

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Target Engagement and Validation

Once a putative target is identified, it is critical to confirm that the compound directly interacts with this target in a cellular context.

Experimental Protocol: Western Blot for Target Pathway Modulation

  • Cell Lysis: Treat cells with the compound for various time points and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein and a downstream signaling molecule (and their phosphorylated forms).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of a Hypothetical Signaling Pathway:

Compound 2-amino-N-(2-fluoroethyl) propanamide hydrochloride Target Putative Target (e.g., Kinase X) Compound->Target Inhibition pDownstream1 p-Substrate Y Target->pDownstream1 Phosphorylation Downstream1 Substrate Y Downstream2 Effector Z pDownstream1->Downstream2 Activation Response Cellular Response (e.g., Apoptosis) Downstream2->Response

Caption: Hypothetical Signaling Pathway Inhibition.

ADME-Tox Profiling: Early Assessment of Drug-like Properties

In parallel with mechanistic studies, an early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is essential for identifying potential liabilities.

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

  • CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6) to predict drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this affects its free concentration and efficacy.

  • hERG Channel Assay: Screen for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmia.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of novel propanamide derivatives. The data generated from these studies will be instrumental in making informed decisions about the progression of a compound through the drug discovery pipeline. Positive results, including potent and selective activity, a well-defined mechanism of action, and a favorable ADME-Tox profile, would provide a strong rationale for advancing the compound to in vivo studies.

References

  • Procainamide - Wikipedia. Wikipedia. [Link]

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  • Procainamide Hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

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"pharmacokinetics of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacokinetics of Vildagliptin

A Note on the Subject Compound: Initial literature searches for "2-amino-N-(2-fluoroethyl)propanamide hydrochloride" did not yield sufficient public data to construct a comprehensive pharmacokinetic profile. Therefore, this guide will focus on a well-characterized and structurally relevant compound, Vildagliptin (formerly known as LAF237), to illustrate the principles and methodologies of a thorough pharmacokinetic assessment. Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, and its extensive clinical data provides a robust foundation for this technical guide.

Introduction: Vildagliptin and its Clinical Significance

Vildagliptin is an oral antihyperglycemic agent used for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing the breakdown of these hormones, vildagliptin enhances their circulating levels, leading to improved insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4] A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing its therapeutic efficacy and ensuring patient safety. This guide provides a detailed analysis of the pharmacokinetic properties of vildagliptin, intended for researchers and drug development professionals.

Absorption

Vildagliptin is characterized by rapid oral absorption.[3] Following oral administration, peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[1] The oral bioavailability of vildagliptin is high, at approximately 85%.[3][5]

Effect of Food: The presence of food does not have a clinically significant impact on the overall exposure to vildagliptin. While administration with a high-fat meal can slightly delay the time to peak concentration (Tmax) to about 2.5 hours and decrease the Cmax by approximately 19%, the total exposure (AUC) is not substantially altered.[4][6] Consequently, vildagliptin can be administered without regard to meals, offering flexibility for patients.[4]

Distribution

Vildagliptin exhibits extensive distribution throughout the body. Its volume of distribution at a steady state is approximately 71 liters, suggesting significant penetration into extravascular spaces.[4] This is further supported by its low plasma protein binding of around 9.3%.[3][4] The drug distributes equally between plasma and red blood cells.[3]

Metabolism

The primary route of elimination for vildagliptin is through metabolism, accounting for the majority of its clearance.[5] The drug is extensively metabolized in the liver to inactive metabolites.[1] The major metabolite, LAY151, is formed via hydrolysis of the cyano moiety and is pharmacologically inactive.[3] It is important to note that vildagliptin is not significantly metabolized by cytochrome P450 (CYP) enzymes.[4] This characteristic minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of the CYP system.[4]

Vildagliptin Vildagliptin Metabolism Metabolism (Primarily Hydrolysis) Vildagliptin->Metabolism LAY151 LAY151 (Inactive Metabolite) Metabolism->LAY151 Excretion Renal and Fecal Excretion LAY151->Excretion

Caption: Metabolic Pathway of Vildagliptin.

Excretion

Vildagliptin and its metabolites are eliminated from the body primarily through the kidneys. Approximately 85% of an administered dose is excreted in the urine, with about 23% being the unchanged parent drug.[3] The remaining 15% is excreted in the feces.[3] The elimination half-life of vildagliptin is relatively short, at approximately 2 to 3 hours.[1][3][5] The total systemic clearance rate is about 41 L/h, with renal clearance accounting for 13 L/h.[4][5]

Pharmacokinetic Parameters Summary

ParameterValueReference
Bioavailability~85%[3][5]
Time to Peak (Tmax)1-2 hours[1]
Plasma Protein Binding~9.3%[3][4]
Volume of Distribution~71 L[4]
Elimination Half-life2-3 hours[1][3][5]
Major MetaboliteLAY151 (inactive)[3]
Primary Route of ExcretionRenal (~85%)[3]

Special Populations

Renal Impairment: Given that a significant portion of vildagliptin is cleared by the kidneys, renal impairment can affect its pharmacokinetics. In patients with mild to severe kidney disease, exposure to vildagliptin may be increased.[2] Dose adjustments are often necessary for patients with moderate to severe renal impairment and for those on hemodialysis.[3] Despite this, vildagliptin has shown efficacy and safety in these populations, aiding in glycemic control without a significant risk of hypoglycemia.[2]

Hepatic Impairment: Studies in patients with mild, moderate, and severe hepatic impairment have been conducted to evaluate the pharmacokinetics of vildagliptin.[6] While specific outcomes vary, caution is generally advised when prescribing to patients with liver disease.[3]

Elderly: In elderly individuals, exposure to vildagliptin may increase by approximately 30%.[4] This is often attributed to the natural decline in renal function with age and is not typically considered clinically relevant to the point of requiring dose adjustments based on age alone.[4]

Bioanalytical Methodology

The quantification of vildagliptin and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies. A standard approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Vildagliptin Quantification in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of vildagliptin).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for vildagliptin and its internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of vildagliptin in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Caption: Bioanalytical Workflow for Vildagliptin Quantification.

Conclusion

Vildagliptin exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, low plasma protein binding, and a primary metabolic clearance pathway that is independent of the CYP450 system. Its short half-life and the inactive nature of its major metabolite contribute to its manageable safety profile. The pharmacokinetic properties of vildagliptin are well-understood across various populations, allowing for informed dosing recommendations, particularly in patients with renal impairment. This comprehensive understanding of its ADME properties is fundamental to its successful clinical use in the management of type 2 diabetes.

References

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162.
  • Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease popul
  • A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease popul
  • Vildagliptin: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • He, Y. L., et al. (2007). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. Semantic Scholar.
  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C] vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544.
  • Pharmacokinetics and pharmacodynamics of the DPP-4 inhibitor, LAF237, in patients with type 2 diabetes. (2005).
  • Ahren, B. (2007). Vildagliptin: novel pharmacological approach to treat Type 2 diabetes.
  • Ristic, S., et al. (2005). Improved glycaemic control with dipeptidyl peptidase-4 inhibition in patients with type 2 diabetes: vildagliptin (LAF237) dose response. Diabetes, Obesity and Metabolism, 7(6), 692-698.

Sources

Toxicology Profile of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Senior Application Scientist

Subject: Comprehensive Review of Available Toxicological Data for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

This document addresses the request for an in-depth technical guide on the toxicology profile of this compound. Following a comprehensive search of publicly available scientific literature, regulatory databases, and chemical safety documents, it has been determined that there is a significant lack of toxicological information for this specific chemical compound.

Executive Summary: Absence of Data

Extensive searches have failed to identify any empirical data for the key toxicological endpoints of this compound. Safety Data Sheets (SDS) and chemical vendor information for this compound and its close structural analogs consistently report "no data available" for critical toxicological parameters. For instance, the SDS for the related compound 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride explicitly states the absence of data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[1]. Similarly, information for other halogenated propanamide derivatives often lacks detailed toxicological assessments[2][3][4].

This absence of data precludes the creation of a standard toxicology profile. A valid profile requires experimental evidence from a battery of standardized tests. In the absence of such data, any attempt to characterize the toxicological properties of this compound would be speculative and would not meet the standards of scientific integrity required for research and drug development.

The Imperative of a Structured Toxicological Investigation

To establish a toxicology profile for this compound, a structured experimental investigation would be necessary. The logical progression of such an investigation is outlined below. This serves not as a profile of the compound, but as a roadmap for the essential research required to generate one.

Foundational Physicochemical Characterization

The initial step involves determining the fundamental physical and chemical properties of the substance. These properties are critical as they influence the compound's behavior in biological systems and the environment.

Table 1: Essential Physicochemical Data (Hypothetical Data Requirement)

PropertyRequired InformationRationale
Molecular FormulaC5H12ClFN2ODefines the elemental composition.
Molecular Weight170.61 g/mol Influences absorption and distribution.
Physical StateSolid/Liquid/Gas at STPDetermines potential routes of exposure.
Melting/Boiling Point°CIndicates physical state at different temperatures.
Water Solubilitymg/L or mol/LKey for predicting environmental fate and bioavailability.
Partition Coefficient (logP)UnitlessPredicts lipophilicity and potential for bioaccumulation.
pKaUnitlessIndicates the degree of ionization at physiological pH.
In Vitro and In Silico Screening

Before proceeding to more complex in vivo studies, a range of in vitro and computational methods are employed to predict potential toxicities and guide further testing.

in_vitro_screening cluster_insilico In Silico Assessment cluster_invitro In Vitro Testing qsar QSAR Modeling (e.g., Genotoxicity, Carcinogenicity) ames Bacterial Reverse Mutation Assay (Ames Test) qsar->ames Predicts Mutagenicity read_across Read-Across Analysis (from structural analogs) cytotoxicity Cell Viability Assays (e.g., Neutral Red Uptake) read_across->cytotoxicity Estimates Acute Toxicity chromosome In Vitro Chromosomal Aberration Test ames->chromosome Confirms Genotoxic Potential receptor Receptor Binding/Enzyme Inhibition Assays cytotoxicity->receptor Identifies Mechanisms

Caption: Initial workflow for non-animal toxicological screening.

Core Toxicological Endpoints for In Vivo Evaluation

Should in vitro results indicate potential for toxicity, or if comprehensive characterization is required for regulatory submission, a series of in vivo studies are mandated. The standard battery of tests is designed to assess toxicity across different exposure routes and durations.

Acute Toxicity

These studies determine the potential for harm from a single, short-term exposure to the substance. While no data exists for the target compound, GHS classifications for a different, but related, propanamide derivative, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, indicate it is toxic if swallowed, in contact with skin, or if inhaled, highlighting the importance of this assessment[5].

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animal Model: Typically, female rats from a standard strain (e.g., Sprague-Dawley).

  • Acclimation: Animals are acclimated for at least 5 days to laboratory conditions.

  • Dosing: A single animal is dosed with a starting concentration based on in vitro or in silico predictions. The substance is administered by oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome (survival or death), the next animal is dosed at a lower or higher dose, respectively. This continues until the criteria for determining the LD50 (median lethal dose) are met.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity and Carcinogenicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases. While some literature discusses the carcinogenic properties of vastly different amino compounds like 2-Acetylaminofluorene, this information is not applicable to the compound [6]. Carcinogenicity of other fluoro-substituted compounds has been noted, underscoring the need for specific testing[7].

genotoxicity_carcinogenicity_flow start Compound of Interest in_vitro In Vitro Genotoxicity Ames Test Chromosome Aberration start->in_vitro:f0 in_vivo_micronucleus In Vivo Micronucleus Test (Rodent Hematopoietic Cells) in_vitro->in_vivo_micronucleus decision Positive in In Vitro or In Vivo Assay? in_vivo_micronucleus->decision carcinogenicity_study 2-Year Rodent Bioassay (Chronic Exposure) decision->carcinogenicity_study Yes no_concern Low Concern for Carcinogenicity decision->no_concern No conclusion Weight of Evidence (Carcinogenic Potential) carcinogenicity_study->conclusion

Caption: Decision tree for carcinogenicity assessment.

Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicological data. It explains how the body processes the chemical, which organs are likely to be exposed, and the nature of any metabolic byproducts. Studies on related amide-containing drugs like procainamide and its metabolite N-acetylprocainamide (NAPA) demonstrate how metabolism can significantly alter the pharmacological and toxicological profile of a substance[8][9].

Table 2: Key Pharmacokinetic Parameters to Be Determined

ParameterDescriptionExperimental Approach
Bioavailability (%) The fraction of an administered dose that reaches systemic circulation.Intravenous vs. Oral administration studies.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Plasma concentration analysis after IV administration.
Metabolism The biotransformation of the compound into metabolites.In vitro (liver microsomes, hepatocytes) and in vivo (urine/feces analysis).
Elimination Half-life (t½) The time required for the concentration of the drug in the body to be reduced by one-half.Serial blood sampling and analysis.
Clearance (CL) The rate at which a drug is removed from the body.Calculated from dose and area under the curve (AUC).

Conclusion and Path Forward

The current state of knowledge regarding the toxicology of this compound is insufficient for any form of risk assessment. There is a complete absence of empirical data for all major toxicological endpoints.

For any organization intending to develop or utilize this compound, a comprehensive toxicological evaluation is a prerequisite. The path forward must involve a systematic investigation following established international guidelines (e.g., OECD Test Guidelines). This process should begin with basic physicochemical characterization and in vitro screening, followed by a tiered approach to in vivo testing based on the initial findings and the intended application of the compound. Without this foundational research, the safety of this compound cannot be assured for researchers, clinicians, or patients.

References

Due to the lack of specific toxicological data for this compound, the following references pertain to related compounds or general toxicological principles mentioned in this analysis.

  • PubChem. (n.d.). N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Atkinson, A. J., Jr, & Stec, G. P. (1989). Pharmacokinetics of N-acetylprocainamide in patients profiled with a stable isotope method. Clinical Pharmacology and Therapeutics, 46(2), 182–189. Retrieved from [Link]

  • Lijinsky, W., & Reuber, M. D. (1983). Fluoro-substituted N-nitrosamines. 6. carcinogenicity of N-nitroso-(2,2,2-trifluoroethyl)-ethylamine in rats. Carcinogenesis, 4(6), 755–757. Retrieved from [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: 2-Acetylaminofluorene. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Valenzuela, C., Delpón, E., Caballero, R., Ortiz, J. L., Tamargo, J., & Pérez-Alvarez, V. M. (2004). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Journal of Pharmacology and Experimental Therapeutics, 309(2), 748–757. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Experimental Protocols for 2-amino-N-(2-fluoroethyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for Investigation of a Novel Propanamide Derivative

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific experimental data and established protocols for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. Therefore, this document serves as a foundational guide, presenting generalized methodologies appropriate for the characterization and investigation of a novel amino amide compound of this nature. The protocols provided are based on established laboratory practices for structurally related molecules and must be adapted and optimized by researchers based on their specific experimental objectives and available resources.

Section 1: Compound Overview and Preliminary Considerations

This compound is a small molecule belonging to the propanamide class of compounds. Its structure, featuring an amino group and a fluoroethyl moiety, suggests potential biological activity, possibly within the central nervous system, similar to other N-substituted amino acid derivatives. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

Before commencing any biological evaluation, a thorough physicochemical characterization is imperative to confirm the identity, purity, and stability of the compound.

Physicochemical and Analytical Characterization

The initial step in working with any new chemical entity is to establish a comprehensive analytical profile. This not only confirms the integrity of the supplied material but also provides critical data for designing subsequent experiments.

Table 1: Recommended Physicochemical and Analytical Characterization

ParameterMethodExpected Outcome/Data
Identity
Chemical Structure-This compound
Molecular Formula-C₅H₁₂ClFN₂O
Molecular Weight-170.61 g/mol [1]
Purity
¹H and ¹³C NMRNuclear Magnetic Resonance SpectroscopySpectra consistent with the proposed structure, with an absence of significant impurity peaks.
Mass SpectrometryESI-MS or similarA molecular ion peak corresponding to the free base [M+H]⁺ at m/z 154.09.
Purity AssayHPLC-UV/MSA major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound.
Solubility
Aqueous SolubilityVisual assessment and/or UV-Vis spectroscopyDetermination of solubility in water and relevant biological buffers (e.g., PBS, DMSO).
Stability
Solid-State StabilityHPLC, Karl Fischer TitrationAssessment of degradation and water content over time under specified storage conditions.
Solution StabilityHPLCEvaluation of stability in various solvents and buffers at different temperatures to define appropriate storage and handling conditions for experimental solutions.
Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, it is prudent to handle it with the care afforded to all novel chemical entities. General safety precautions for similar amino amide hydrochlorides include the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[2][3][4][5]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2][3][4][5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][3][4] Wash hands thoroughly after handling.[2][3][4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] For long-term storage, consider refrigeration (2-8°C) in a desiccated environment.[6]

Section 2: In Vitro Experimental Protocols

The following protocols outline a generalized workflow for the initial in vitro screening of this compound to assess its biological activity.

General Workflow for In Vitro Screening

A tiered approach is recommended, starting with broad cytotoxicity assessments and progressing to more specific functional assays based on hypothesized mechanisms of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Mechanism of Action A Compound Solubilization & Dilution B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Determine Maximum Non-Toxic Concentration B->C D Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D E Phenotypic Assays (e.g., Neurite Outgrowth, Electrophysiology) C->E F Dose-Response Analysis D->F E->F G Pathway Analysis (e.g., Western Blot, qPCR) F->G H Lead Compound Identification G->H G cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects cluster_2 Potential Therapeutic Outcome Compound 2-amino-N-(2-fluoroethyl) propanamide hydrochloride IonChannels Voltage-Gated Ion Channels (Na+, K+) Compound->IonChannels SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Compound->SV2A Transporters Amino Acid Transporters Compound->Transporters Excitability Altered Neuronal Excitability IonChannels->Excitability Neurotransmission Modulation of Neurotransmitter Release SV2A->Neurotransmission Outcome Anticonvulsant / Neuroprotective Effects Neurotransmission->Outcome Excitability->Outcome

Caption: Postulated mechanisms of action for investigation.

By following a systematic approach of physicochemical characterization, in vitro screening, and in vivo validation, researchers can effectively profile the biological activity of this compound and elucidate its therapeutic potential.

References

  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 26).
  • ChemScene. (n.d.). 2-Amino-n-(2,2,2-trifluoroethyl)propanamide hydrochloride.
  • Apollo Scientific. (n.d.). (2S)
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride.
  • BLD Pharm. (n.d.). (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders.
  • National Center for Biotechnology Information. (2024, September 12). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.
  • PubChem. (n.d.). Procainamide Hydrochloride.
  • Wikipedia. (n.d.). Procainamide.
  • National Center for Biotechnology Information. (n.d.). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle.

Sources

Navigating the Research Frontier: A Guide to Characterizing 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers embarking on the study of novel chemical entities are pioneers charting unknown territory. The subject of this guide, 2-amino-N-(2-fluoroethyl)propanamide hydrochloride , is one such entity. At the time of this writing, a thorough review of scientific literature and databases reveals a conspicuous absence of published data regarding its biological activity or established use as a research tool. It is primarily cataloged as a chemical building block.

This guide, therefore, deviates from a standard application note for a well-characterized compound. Instead, it serves as a strategic roadmap for a researcher tasked with elucidating the function of a novel molecule like this compound. We will proceed with full scientific integrity, clearly delineating between the known chemical properties of this compound and a proposed, generalized framework for its initial characterization. The protocols and pathways described herein are illustrative examples based on the broader class of alaninamide derivatives and should be considered a starting point for investigation, not an established application.

Part 1: Compound Identification and Properties

Before commencing any experimental work, it is imperative to confirm the identity and fundamental properties of the research tool.

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1803560-80-6[1]

  • Molecular Formula: C₅H₁₂ClFN₂O[1]

  • Molecular Weight: 170.61 g/mol [1]

Physicochemical Properties (Predicted and Observed):

PropertyValueSource
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.Based on hydrochloride salt form and structure
Purity >95% (Typical for research-grade chemicals)Supplier dependent
Storage Store at 2-8°C, desiccated.General recommendation for amino acid derivatives

Structural Analogs and Potential Areas of Interest:

The core structure, an alaninamide, is a versatile scaffold found in compounds with a range of biological activities. Notably, different derivatives have been investigated for their potential as anticonvulsants and anticancer agents. This suggests that initial, broad-spectrum screening in these areas could be a logical starting point.

Part 2: A Hypothetical Framework for Biological Characterization

The following sections outline a logical, multi-stage workflow for a researcher to begin characterizing the biological effects of this compound.

Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad Phenotypic Screening cluster_2 Phase 3: Target Deconvolution & Mechanistic Studies A Compound Preparation (Stock Solution in DMSO/Saline) B In Vitro Cytotoxicity Profiling (e.g., MTT/XTT Assay) A->B C Select Non-Toxic Concentration Range B->C D High-Content Imaging (Morphological Changes) C->D Proceed with safe concentrations E Broad Kinase/GPCR Panel C->E Proceed with safe concentrations F Antimicrobial Screening (MIC Determination) C->F Proceed with safe concentrations G Affinity Chromatography D->G Based on observed phenotype E->G Based on observed phenotype F->G Based on observed phenotype H Pathway Analysis (Western Blot, qPCR) G->H I Functional Assays (e.g., Enzyme Kinetics, Reporter Gene) H->I J Hit Validation & Optimization I->J

Caption: A generalized workflow for the initial biological characterization of a novel compound.

Protocol 1: Determination of In Vitro Cytotoxicity

Rationale: Before assessing the specific biological activities of this compound, it is crucial to determine the concentration range at which it is not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general toxicity. The MTT assay is a standard, colorimetric method for assessing cell viability.

Materials:

  • This compound

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or PBS. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 µM to 1 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol 2: General Antimicrobial Susceptibility Testing

Rationale: Given that some novel amino acid derivatives exhibit antimicrobial properties, a basic screen for antibacterial and antifungal activity is a worthwhile initial investigation. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth, starting from a high concentration (e.g., 1024 µg/mL).

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Potential Next Steps and Mechanistic Studies

Should the initial screens yield a positive "hit" (e.g., selective cytotoxicity against a cancer cell line, or potent antimicrobial activity), the next phase of research would focus on identifying the molecular target and mechanism of action.

Hypothetical Signaling Pathway Interaction

If, for instance, the compound shows activity against a cancer cell line, a logical next step would be to investigate its effect on common cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Potential Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-amino-N-(2-fluoroethyl) propanamide hydrochloride Compound->PI3K Compound->AKT Compound->mTORC1

Caption: A hypothetical model of how an alaninamide derivative might inhibit the PI3K/AKT/mTOR signaling pathway.

To investigate this, a researcher could perform Western blot analysis on treated and untreated cancer cells, probing for the phosphorylation status of key proteins like AKT and S6 kinase (a downstream target of mTOR). A decrease in phosphorylation would suggest inhibition of the pathway.

Conclusion

While This compound currently lacks a defined role as a research tool, its alaninamide core structure suggests potential for biological activity. This guide provides a robust and scientifically sound framework for any researcher beginning the journey of its characterization. By starting with foundational cytotoxicity and broad phenotypic screens, followed by more targeted mechanistic studies, the true potential of this compound can be systematically unveiled. The key to success will be careful experimental design, rigorous data analysis, and an open-minded approach to the potential outcomes.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analysis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the characterization, purity assessment, and quantification of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. Intended for researchers, quality control analysts, and drug development professionals, these notes detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction

This compound is a fluorinated amino acid amide derivative. Such compounds are of significant interest in medicinal chemistry and drug development as potential enzyme inhibitors, metabolic pathway modulators, or key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Given its intended applications, the rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and quality. This guide establishes a framework of validated analytical techniques to provide a complete profile of the molecule.

Chemical Structure:

Caption: General analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) - Purity and Assay

Principle: Reversed-phase HPLC is the primary technique for assessing the purity and quantifying the assay of this compound. The compound is polar and will be separated from less polar impurities on a non-polar stationary phase (C18). An acidic mobile phase is used to protonate the primary amine, ensuring a single ionic species and promoting sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column.

Experimental Protocol
ParameterRecommended ConditionRationale
Instrument HPLC system with UV/Vis DetectorStandard for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier for good peak shape of the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% BA shallow starting gradient resolves polar impurities, while the ramp elutes non-polar ones.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 205 nmThe amide bond provides weak UV absorbance at low wavelengths.
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (or Water). Final concentration: ~1 mg/mL.Ensures complete dissolution and compatibility with the mobile phase.
Standard Prep. Prepare a reference standard at the same concentration (~1 mg/mL) for assay calculation.
Data Analysis
  • Purity: Determined by area percent calculation. The area of the main peak is divided by the total area of all peaks.

  • Assay (External Standard): Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (~1 mg/mL in Water) Inject Inject onto HPLC System SamplePrep->Inject StdPrep Prepare Standard (~1 mg/mL in Water) StdPrep->Inject Acquire Acquire Data (25 min run) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area %) & Assay Integrate->Calculate

Caption: Workflow for HPLC purity and assay analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) - Impurity Identification

Principle: Due to its salt nature and high polarity, this compound is non-volatile and cannot be analyzed directly by GC. However, GC-MS is invaluable for identifying volatile impurities or for analyzing the parent compound after derivatization. Derivatization converts the polar N-H groups into non-polar, volatile derivatives suitable for GC analysis. [1][2]A two-step process involving esterification followed by acylation is a common and robust approach for amino-containing molecules. [1]

Derivatization & GC-MS Protocol

Objective: To convert the analyte into a volatile derivative for GC-MS analysis.

Step 1: Derivatization

  • Place ~1 mg of the sample into a 2 mL GC vial.

  • Add 200 µL of Methanolic HCl (3M). Cap the vial tightly.

  • Heat at 85 °C for 60 minutes. This step converts any carboxylic acid groups (not present in the parent molecule, but potentially in impurities) to methyl esters.

  • Cool to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap the vial.

  • Heat at 65 °C for 30 minutes. This step acylates the primary amine and amide N-H groups.

  • Cool to room temperature. The sample is now ready for injection.

ParameterRecommended ConditionRationale
Instrument GC-MS SystemStandard for volatile compound analysis and identification.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase ideal for general-purpose screening.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of derivatives.
Injection Mode Split (50:1)Prevents column overloading.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates derivatives based on boiling points.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 500 m/zCovers the expected mass range of fragments.

NMR Spectroscopy - Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this hydrochloride salt, Deuterium Oxide (D₂O) is an excellent solvent.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterium Oxide (D₂O). Transfer to a 5 mm NMR tube. [3]2. Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Experiments: Acquire standard 1D ¹H and ¹³C{¹H} spectra.

  • Reference: Use the residual water signal (HDO) at ~4.79 ppm as a reference for the ¹H spectrum.

Predicted Spectral Data (in D₂O)

¹H NMR Spectroscopy (Predicted)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Alanine methyl)~1.6DoubletJ ≈ 7.23H
-CH- (Alanine α-H)~4.1QuartetJ ≈ 7.21H
-CH₂-N (Ethyl)~3.6Triplet of TripletsJH-H ≈ 5, JH-F ≈ 252H
-CH₂-F (Ethyl)~4.7Triplet of TripletsJH-H ≈ 5, JH-F ≈ 472H

Note: The amine (NH₃⁺) and amide (NH) protons will exchange with deuterium from the D₂O solvent and will likely not be observed.

¹³C NMR Spectroscopy (Predicted)

AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ ~16
-CH- ~52
-CH₂-N (doublet due to C-C-F coupling)~42 (d, JC-F ≈ 20 Hz)
-CH₂-F (doublet due to C-F coupling)~82 (d, JC-F ≈ 170 Hz)
C=O (Amide carbonyl)~172

Potentiometric Titration - Absolute Assay

Principle: As a hydrochloride salt of a primary amine, the compound can be assayed as a weak acid in a non-aqueous medium or, more simply, by titrating the chloride counter-ion via argentometric titration. This provides an absolute measure of the salt content without reliance on a chemical reference standard.

Argentometric Titration Protocol
  • Sample Preparation: Accurately weigh ~150 mg of the sample into a 150 mL beaker. Dissolve in 50 mL of deionized water and add 1 mL of 2M Nitric Acid.

  • Titrant: 0.1 M Silver Nitrate (AgNO₃), standardized.

  • Instrumentation: Autotitrator equipped with a Silver-billet electrode.

  • Procedure: Titrate the sample solution with 0.1 M AgNO₃. The endpoint corresponds to the precipitation of all chloride ions as AgCl.

  • Calculation: Assay (%) = (V × M × FW) / (W × 1000) × 100

    • V: Volume of AgNO₃ at endpoint (mL)

    • M: Molarity of AgNO₃ (mol/L)

    • FW: Formula Weight of the analyte (170.61 g/mol )

    • W: Weight of the sample (g)

References

  • BLD Pharm. (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride.
  • Benchchem. Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride.
  • Benchchem.
  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 828, 165–181.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. International Journal of Molecular Sciences, 22(6), 3121.

Sources

Application Notes and Protocols for the Study of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds as enzyme inhibitors, using the hypothetical molecule 2-amino-N-(2-fluoroethyl)propanamide hydrochloride as a case study. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, its structural motifs, including an alaninamide core and a fluoroethyl group, suggest potential interactions with various enzyme classes. The introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1][2] This guide offers a first-principles approach to systematically evaluate the inhibitory potential of such novel chemical entities.

We present detailed, step-by-step protocols for primary screening, determination of half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition (MOI). The causality behind experimental choices is explained to provide a robust framework for generating reliable and reproducible data. All protocols are designed as self-validating systems, incorporating necessary controls and data analysis workflows.

Introduction: Rationale for Investigation

The 2-aminopropanamide (alaninamide) scaffold is a versatile starting point in medicinal chemistry, featured in molecules with a range of biological activities, including anticonvulsant and anticancer properties.[3] The incorporation of a 2-fluoroethyl group introduces a unique physicochemical element. The high electronegativity of fluorine can create strong dipoles and alter the pKa of nearby functional groups, potentially leading to specific interactions within an enzyme's active or allosteric sites. Furthermore, fluorinated compounds are often investigated for their ability to form stable transition-state analog complexes with target enzymes.[4]

Given these characteristics, this compound warrants investigation as a potential inhibitor of various enzyme families, such as proteases, kinases, or metabolic enzymes. This guide provides the foundational methodologies to embark on such an investigation.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for accurate and reproducible results.

2.1. Safety Precautions

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and related structures.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle the compound in a well-ventilated area or a fume hood.

2.2. Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. However, it is essential to determine the compound's solubility in the primary assay buffer.

  • Dissolution: Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality: High-concentration stock solutions in an organic solvent like DMSO minimize the volume of solvent added to the aqueous assay buffer, thereby reducing potential solvent-induced artifacts on enzyme activity. Aliquoting prevents degradation of the compound from repeated temperature changes.

Initial Screening for Enzyme Inhibition

The first step is to determine if the compound exhibits any inhibitory activity against a target enzyme at a single, high concentration.

3.1. Materials

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution

  • Positive control (a known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

3.2. Protocol: Single-Point Inhibition Assay

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.

  • Assay Plate Setup:

    • Blank Wells: Assay buffer only.

    • Negative Control Wells: Assay buffer, enzyme, and DMSO (at the same final concentration as the test compound wells).

    • Positive Control Wells: Assay buffer, enzyme, and a known inhibitor.

    • Test Wells: Assay buffer, enzyme, and this compound (e.g., at a final concentration of 10 µM or 100 µM).

  • Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle) to the respective wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the reaction progress using a microplate reader. The method will depend on the substrate (e.g., change in absorbance for a chromogenic substrate or fluorescence for a fluorogenic substrate).

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control.

    % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100

A significant percentage of inhibition (e.g., >50%) at the screening concentration suggests that the compound is a potential inhibitor and warrants further investigation.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

4.1. Protocol: Dose-Response Assay

  • Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.

  • Assay Setup: Set up the 96-well plate as in the single-point assay, but instead of a single concentration, add the range of inhibitor dilutions to the test wells.

  • Execution and Measurement: Follow the same pre-incubation, reaction initiation, and measurement steps as the single-point assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[7]

    • The IC50 value is determined from the fitted curve as the concentration at which the inhibition is 50%.[8]

4.2. Data Presentation

Inhibitor Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1

Table 1: Example dose-response data for IC50 determination.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Add Enzyme and Inhibitor to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Initiate with Substrate D->E F Measure Reaction Rate E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H I Non-linear Regression Fit H->I J Determine IC50 Value I->J

Caption: Workflow for IC50 Determination.

Mechanism of Inhibition (MOI) Studies

Once a compound is confirmed as an inhibitor with a determined IC50, the next step is to understand how it inhibits the enzyme. MOI studies are crucial for lead optimization in drug discovery.[9] The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.

5.1. Theoretical Framework: Michaelis-Menten Kinetics

Enzyme kinetics are often described by the Michaelis-Menten equation. By measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor, we can determine the MOI.

5.2. Protocol: Kinetic Analysis

  • Experimental Design: This involves a matrix of varying substrate and inhibitor concentrations.

    • Select a range of substrate concentrations, typically from 0.1x to 10x the Michaelis constant (Km) of the substrate.

    • Choose several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity at each substrate concentration.

  • Data Analysis and Visualization:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

    • To linearize the data and more clearly visualize the inhibition pattern, create a double reciprocal plot, also known as a Lineweaver-Burk plot (1/v vs. 1/[S]).

5.3. Interpreting Lineweaver-Burk Plots

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are affected).

MOI_Determination cluster_workflow Mechanism of Inhibition Workflow cluster_outcomes Interpretation A Perform Enzyme Assays with Varying [Substrate] and Fixed [Inhibitor] B Measure Initial Reaction Velocities (v) A->B C Generate Michaelis-Menten Plots (v vs. [S]) B->C D Create Lineweaver-Burk Plot (1/v vs. 1/[S]) C->D E Analyze Intersection Pattern of Plotted Lines D->E F Competitive E->F Intersect on Y-axis G Non-competitive E->G Intersect on X-axis H Uncompetitive E->H Parallel Lines I Mixed E->I Intersect off-axes

Caption: Workflow for MOI Determination.

Conclusion

The protocols outlined in this application note provide a robust and systematic framework for the initial characterization of this compound, or any novel compound, as a potential enzyme inhibitor. By following these methodologies, researchers can generate high-quality, reproducible data on the compound's inhibitory activity, potency, and mechanism of action. These findings are essential for guiding further preclinical development and for understanding the compound's therapeutic potential.

References

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Auld, D. S., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening, 21(10), 1075–1089. Retrieved from [Link]

  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Edmondson, S., et al. (2009). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. Retrieved from [Link]

  • Kirsch, J. F. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]

  • O'Hagan, D. (2015). Enzyme inhibition by fluoro compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(2-dimethylaminoethyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Sharma, K., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. MDPI. Retrieved from [Link]

  • Wang, S., et al. (2020). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]

  • Kumar, P. (2019). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Characterizing a Novel Alaninamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 2-amino-N-(2-fluoroethyl)propanamide hydrochloride belongs to the alaninamide derivative class of molecules. Alaninamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4] The structural motif of an alanine amide scaffold provides a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological profiles.

Given the limited publicly available data on the specific biological effects of this compound, a systematic and tiered approach to its characterization using cell-based assays is essential. Cell-based assays are indispensable tools in drug discovery, offering insights into a compound's efficacy, mechanism of action, and potential toxicity within a biologically relevant context.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will proceed with a logical workflow, starting with broad screening for effects on cell viability and progressing to more detailed mechanistic studies to elucidate the mode of action, should any biological activity be observed. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating system for the initial characterization of this novel compound.

Tier 1: Primary Screening for Cellular Viability and Cytotoxicity

The initial step in evaluating any novel compound is to determine its impact on cell viability. These primary assays are crucial for identifying a biologically active concentration range and for ascertaining whether the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This information is foundational for designing subsequent, more focused experiments. We recommend a multi-parametric approach, assessing both metabolic activity and membrane integrity to obtain a comprehensive view of cell health.[7][8]

Workflow for Primary Screening

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Viability Assessment cluster_4 Data Analysis A 2-amino-N-(2-fluoroethyl)propanamide HCl Stock Solution B Serial Dilutions for Dose-Response Curve A->B DMSO or appropriate solvent E Treat Cells with Compound Dilutions B->E C Seed Cells in 96-well Plates (e.g., HeLa, A549) D Allow Cells to Adhere (24h) C->D D->E F Incubate for 24, 48, 72 hours E->F G ATP-Based Luminescence Assay (Metabolic Activity) F->G H Live/Dead Staining Assay (Membrane Integrity) F->H I Measure Luminescence/Fluorescence G->I H->I J Calculate % Viability vs. Control I->J K Determine IC50 Values J->K

Caption: Tier 1 workflow for assessing the effect of the compound on cell viability.

Protocol 1: ATP-Based Cell Viability Assay (Luminescence)

Scientific Rationale: The quantity of adenosine triphosphate (ATP) is a direct indicator of metabolically active, viable cells.[9][10] When cells die, they cease to produce ATP, and the existing ATP is rapidly degraded.[9] Bioluminescent ATP assays, which utilize the firefly luciferase enzyme, are highly sensitive and provide a rapid assessment of cell viability.[9][11][12]

Materials:

  • HeLa, A549, or other cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • This compound

  • Vehicle control (e.g., sterile DMSO)

  • Positive control (e.g., Staurosporine)

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 200 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "no-cell" control wells from all other readings.

  • Express the data as a percentage of the vehicle-treated control cells: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Illustrative Data Presentation
Compound Concentration (µM)% Viability (HeLa, 48h) (Mean ± SD)% Viability (A549, 48h) (Mean ± SD)
0 (Vehicle)100 ± 5.1100 ± 4.8
195 ± 4.598 ± 5.3
582 ± 6.289 ± 4.9
1065 ± 5.874 ± 6.1
2548 ± 4.352 ± 5.5
5021 ± 3.933 ± 4.2
1008 ± 2.115 ± 3.6
Calculated IC50 (µM) ~25.5 ~28.0

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis

If the primary screening reveals a dose-dependent decrease in cell viability, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process and a common mechanism of action for many anticancer drugs.[13] Key hallmarks of apoptosis include the activation of caspases and the disruption of the mitochondrial membrane potential (ΔΨm).

Apoptotic Signaling Pathway Overview

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound 2-amino-N-(2-fluoroethyl) propanamide hydrochloride Mito Mitochondria Compound->Mito Potential Target MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Assay_MMP TMRE/JC-1 Assay MMP->Assay_MMP Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Assay_Casp37 Caspase-Glo 3/7 Assay Casp37->Assay_Casp37 Apoptosis Apoptosis Substrates->Apoptosis

Sources

"2-amino-N-(2-fluoroethyl)propanamide hydrochloride solubility and preparation of stock solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2-amino-N-(2-fluoroethyl)propanamide hydrochloride: Solubility and Preparation of Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding the solubility characteristics of this compound and details protocols for the preparation of high-quality, reproducible stock solutions. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally similar molecules and fundamental chemical principles to offer a robust framework for its handling and use in a research setting. The protocols emphasize empirical solubility testing and best practices to ensure the integrity of experimental results.

Introduction and Compound Overview

This compound is a derivative of the amino acid alanine. Its structure, featuring a primary amine, an amide linkage, and a fluoroethyl moiety, suggests its potential utility as a building block in medicinal chemistry or as a tool compound in biological research. As with any novel or sparsely documented reagent, the ability to prepare accurate and stable solutions is paramount for generating reliable and reproducible data.

The hydrochloride salt form is designed to enhance the aqueous solubility and stability of the parent amine.[1][2] However, the interplay between the polar salt, the relatively nonpolar propanamide backbone, and the fluoroethyl group necessitates a systematic approach to solvent selection and solution preparation. This guide provides the necessary protocols and theoretical background to empower researchers to confidently work with this compound.

Compound Details (based on the (S)-enantiomer):

PropertyValueSource
Chemical Name (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride[3]
Molecular Formula C₅H₁₂ClFN₂O[3]
Molecular Weight 170.61 g/mol [3]
CAS Number Not Available[3]

Predicted Solubility Profile & Solvent Selection

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like."[4] As an amine hydrochloride salt, this compound is ionic and contains multiple hydrogen bond donors and acceptors. This predicts favorable interactions with polar solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol): The ionic nature of the hydrochloride salt suggests high solubility in water.[1][5] The charged ammonium group and the polar amide can readily form hydrogen bonds with water molecules. Ethanol and methanol are also viable options.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, highly polar solvents capable of dissolving a wide range of compounds, including many salts. DMSO is often the preferred solvent for creating highly concentrated stock solutions for biological assays.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The compound is expected to have very poor solubility in nonpolar solvents due to its ionic and polar nature.

Table 1: Predicted Qualitative Solubility

SolventTypePredicted SolubilityRationale & Comments
Water Polar ProticHighThe hydrochloride salt is ionic and readily solvated by water.[5]
Phosphate-Buffered Saline (PBS) Aqueous BufferHighSimilar to water; ensure final pH is compatible with compound stability.
Ethanol (EtOH) Polar ProticModerate to HighThe polar hydroxyl group can interact with the salt. May be less effective than water.
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for a wide range of compounds. Ideal for high-concentration stocks.
Methanol (MeOH) Polar ProticModerate to HighSimilar to ethanol, offers good solvating power for polar molecules.

Experimental Workflow for Solution Preparation

Due to the absence of quantitative solubility data, a preliminary small-scale test is essential before committing a larger quantity of the compound to a bulk solution. The following workflow provides a systematic approach.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Small-Scale Solubility Test cluster_action Phase 3: Action start Accurately weigh ~1-2 mg of compound solvent Select candidate solvent (e.g., Water, DMSO) start->solvent add_solvent Add small aliquot of solvent (e.g., 100 µL) solvent->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve observe Visually inspect for dissolution dissolve->observe soluble Soluble: Calculate concentration Proceed to Stock Prep observe->soluble Yes insoluble Insoluble: Add more solvent and repeat test observe->insoluble No prepare_stock Prepare desired stock (e.g., 10 mM in DMSO) soluble->prepare_stock insoluble->add_solvent Iterate

Sources

Application Notes and Protocols for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and utilization of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. As a fluorinated amine hydrochloride salt, this compound requires specific procedures to ensure its stability, the safety of laboratory personnel, and the integrity of experimental results. The following protocols are grounded in established principles of chemical safety and best practices for handling analogous chemical structures.

Compound Profile and Hazard Assessment

This compound is a molecule of interest in pharmaceutical and agrochemical research due to the unique properties conferred by the fluorine atom. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, these same properties necessitate careful handling.

Hazard Identification:

Key Safety Considerations:

  • Irritant: Causes skin and eye irritation.[2][3][7]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the air, which can affect stability and weighing accuracy.

  • Unknown Toxicity: The full toxicological profile is likely not yet established. Treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[8]Protects against splashes of the solid or solutions, which can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before each use.Prevents skin contact, which can cause irritation.[2][7]
Body Protection A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. However, if the compound is dusty or handled outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[3][4]

Storage and Stability

Proper storage is critical to maintaining the purity and stability of this compound. Fluorinated compounds can be sensitive to heat, light, and moisture.[9]

Storage Condition Parameter Recommendation Justification
Short-Term Storage Temperature2-8°C[10]Cool temperatures slow down potential degradation pathways.
AtmosphereSealed in a dry environment.[10]The hydrochloride salt may be hygroscopic; moisture can lead to hydrolysis or clumping.
LightProtect from light.[9]Photosensitive compounds can degrade upon exposure to UV or visible light.
Long-Term Storage Temperature-20°CFor extended periods, lower temperatures further ensure stability.
AtmosphereInert gas (Argon or Nitrogen) overlay.For highly sensitive compounds or very long-term storage, an inert atmosphere minimizes oxidation and reaction with atmospheric moisture.[9]
ContainerTightly sealed, opaque glass vial.Glass is generally inert, and an opaque container protects from light.[9][11]

Handling Procedures

All handling of this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]

Weighing Protocol

Due to its potential hygroscopicity, weighing should be performed efficiently to minimize atmospheric exposure.

Caption: Workflow for accurately weighing hygroscopic compounds.

Preparation of a Stock Solution (Example Protocol)

This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common solvent for compound screening.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of a similar compound, 2-Amino-n-(2,2,2-trifluoroethyl)propanamide hydrochloride, is 206.59 g/mol .[10] Use the specific molecular weight for the target compound if available.

  • Weigh the compound: Following the weighing protocol in section 4.1, accurately weigh the calculated mass of the compound directly into a clean, dry vial.

  • Add solvent: Add a portion of the anhydrous DMSO to the vial containing the compound.

  • Dissolution: Gently swirl the vial to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Avoid heating the solution unless the compound's stability at elevated temperatures is known.

  • Transfer and dilute to final volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original vial with additional DMSO and add the rinsing to the flask to ensure a complete transfer. Add DMSO to the calibration mark of the volumetric flask.

  • Mix and store: Cap the flask and invert it several times to ensure homogeneity. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Spill and Waste Management

Spill Response

In the event of a spill, evacuate the area if necessary and ensure proper ventilation.[5]

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Absorb Absorb with inert material (e.g., vermiculite, sand) Spill:small->Absorb Evacuate Evacuate the immediate area Spill:large->Evacuate Collect Collect into a sealed container for disposal Absorb->Collect Clean_Area Clean the spill area with an appropriate solvent Collect->Clean_Area Contact_EHS Contact Environmental Health & Safety Evacuate->Contact_EHS Secure Secure the area to prevent entry Contact_EHS->Secure

Caption: Decision tree for spill response management.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[8]

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Route: Follow your institution's hazardous waste disposal procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

  • Vertex AI Search. (2025, October 1).
  • Vertex AI Search. (2025, June 18).
  • Benchchem.
  • ChemScene. 2-Amino-n-(2,2,2-trifluoroethyl)propanamide hydrochloride.
  • Standard Oper
  • PubChem. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride.
  • Safety Data Sheet. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • Fisher Scientific.
  • BLDpharm. 2-Amino-n-(2-aminoethyl)propanamide.
  • BLDpharm. (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride.
  • Apollo Scientific. (2S)-2-Aminopropanamide hydrochloride.
  • Chemistry World. (2025, February 10). Putting the F in pharma.
  • Santa Cruz Biotechnology. 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride.
  • BLDpharm. (S)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride.
  • PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Sci-Hub. (2015, October 6). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?
  • Oxy. Hydrochloric Acid Handbook.
  • Echemi. Propanamide, 2-amino-N-ethyl-2-methyl-, hydrochloride (1:1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-(2-fluoroethyl)propanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The introduction of a fluoroethyl moiety can enhance the pharmacokinetic and pharmacodynamic properties of molecules, making this a valuable building block in medicinal chemistry.[1][2] The general synthetic route involves the coupling of a protected amino acid, in this case, N-Boc-L-alanine, with 2-fluoroethylamine, followed by the removal of the protecting group and formation of the hydrochloride salt.

This guide will address potential issues at each critical stage of this synthesis.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Purification Boc_Alanine N-Boc-L-alanine Coupling Coupling Reaction Boc_Alanine->Coupling Fluoroethylamine 2-Fluoroethylamine Fluoroethylamine->Coupling Protected_Amide N-Boc-2-amino-N-(2-fluoroethyl)propanamide Coupling->Protected_Amide Deprotection Acidic Deprotection Protected_Amide->Deprotection Free_Amine 2-amino-N-(2-fluoroethyl)propanamide Deprotection->Free_Amine Salt_Formation HCl Treatment Free_Amine->Salt_Formation Final_Product 2-amino-N-(2-fluoroethyl)propanamide HCl Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis.

Q1: What is the best protecting group for alanine in this synthesis?

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group of L-alanine. It is stable under the basic or neutral conditions typically used for amide coupling and can be readily removed under acidic conditions that are unlikely to affect the newly formed amide bond or the fluoroethyl group.[] The use of a Boc protecting group simplifies the purification of the final product as the byproducts of deprotection (isobutylene and carbon dioxide) are volatile.[4]

Q2: Can I use 2-fluoroethylamine directly, or should I use the hydrochloride salt?

2-Fluoroethylamine is often supplied as a hydrochloride salt for improved stability.[1] For the amide coupling reaction, the free base is required to act as a nucleophile. If you are starting with the hydrochloride salt, it must be neutralized before the coupling reaction. This can be achieved by adding a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to generate the free amine in situ.

Q3: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Racemization: The chiral center of L-alanine can be susceptible to racemization during the activation of the carboxylic acid. This can be minimized by using appropriate coupling agents and additives and maintaining a low reaction temperature.[5][6]

  • Over-acylation: If the deprotected amine is not properly handled, it can potentially react with another molecule of the activated N-Boc-L-alanine.

  • Hydrolysis of the activated ester: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, which will reduce the yield of the desired amide.[5] It is crucial to use anhydrous solvents and reagents.

Q4: How do I best purify the final hydrochloride salt?

Purification of the final hydrochloride salt can often be achieved by recrystallization.[7] Suitable solvent systems may include isopropanol/ether or ethanol/ether.[7] If inorganic salts (e.g., from neutralization steps) are present, it may be necessary to first isolate the free amine by extraction and then form the hydrochloride salt by treating a solution of the free amine with HCl in a suitable solvent like dioxane or ether.[8] Washing the crude salt with a non-polar solvent like hexane or ethyl acetate can also help remove organic impurities.[7]

Part 2: Troubleshooting Guide

This section provides a detailed, problem-symptom-solution format for specific issues you may encounter.

Troubleshooting Step 1: Amide Coupling Reaction

Problem: Low or no yield of the desired N-Boc-2-amino-N-(2-fluoroethyl)propanamide.

Troubleshooting_Coupling Start Low Yield in Coupling Reaction Check_Activation Incomplete Carboxylic Acid Activation Check coupling reagent stoichiometry and pre-activation time. Start->Check_Activation Check_Amine Amine Deactivation Ensure complete neutralization of 2-fluoroethylamine HCl. Use a non-nucleophilic base. Start->Check_Amine Check_Conditions Suboptimal Reaction Conditions Verify anhydrous conditions. Optimize solvent and temperature. Start->Check_Conditions Check_Sterics Steric Hindrance Consider a more potent coupling reagent or elevated temperature. Start->Check_Sterics Solution Optimized Yield Check_Activation->Solution Check_Amine->Solution Check_Conditions->Solution Check_Sterics->Solution

Sources

"troubleshooting 2-amino-N-(2-fluoroethyl)propanamide hydrochloride experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride.

Welcome to the technical resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a small molecule, typically supplied as a solid. As a hydrochloride salt, it exhibits properties that are distinct from its free base form. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂ClFN₂O[1]
Molecular Weight 170.61 g/mol [1]
Appearance Typically a white to off-white solidGeneral Observation
Storage Conditions Sealed, dry, refrigerated (2-8°C)[2]
Q2: Why is this compound provided as a hydrochloride salt instead of the free base?

Formulating active pharmaceutical ingredients (APIs) and chemical reagents as hydrochloride salts is a common and highly advantageous practice in drug development and research. The primary reasons include:

  • Enhanced Stability : The protonation of the primary amine group to form an ammonium salt significantly reduces its nucleophilicity and susceptibility to oxidative degradation, leading to a longer shelf life.[3]

  • Improved Solubility : Hydrochloride salts are generally more soluble in water and polar protic solvents compared to their corresponding free bases.[3][4] This is crucial for preparing stock solutions and for bioavailability in aqueous physiological environments.[5]

  • Ease of Handling : The salt form is typically a stable, crystalline solid that is easier to weigh and handle than the free base, which may be an oil or a low-melting-point solid.[3]

Q3: What are the primary safety considerations when handling this compound?

While specific toxicity data for this exact molecule is not extensively published, general precautions for handling related chemical classes should be followed.

  • General Handling : As with any laboratory chemical, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Fluoro-organic Compounds : Compounds containing fluorine can have unique toxicological profiles. Avoid inhalation, ingestion, and skin contact.[6]

  • Amide Functionality : Amides are generally stable, but care should be taken to avoid conditions that could lead to hydrolysis (strong acid or base at high temperatures).

  • Material Safety Data Sheet (MSDS) : Always consult the supplier-specific MSDS for the most detailed handling, storage, and emergency information before beginning any experiment.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Solubility and Solution Preparation

Q: My this compound is not dissolving in my chosen solvent system. What steps can I take?

A: Solubility issues often arise from a mismatch between the solute and solvent properties or from misunderstanding the compound's salt form. As a hydrochloride salt, its solubility is highly dependent on pH.

Causality : The protonated amine group makes the molecule ionic and thus more soluble in polar, protic solvents like water, methanol, or ethanol. It will be significantly less soluble in nonpolar organic solvents like hexanes or diethyl ether. In aqueous solutions, lowering the pH will favor the protonated, more soluble form, while increasing the pH will neutralize it to the less soluble free base.

Troubleshooting Workflow:

start Problem: Poor Solubility solvent_check Is the solvent appropriate? (e.g., water, DMSO, alcohols) start->solvent_check ph_check Is the solution buffered? Consider pH effect. solvent_check->ph_check Yes fail Result: Still Insoluble. Re-evaluate solvent choice. solvent_check->fail No concentration Is the concentration too high? ph_check->concentration ph_adjust Action: For aqueous solutions, try adding a drop of dilute HCl. ph_check->ph_adjust Yes sonicate Action: Try gentle heating (30-40°C) or sonication. concentration->sonicate No lower_conc Action: Prepare a more dilute stock solution. concentration->lower_conc Yes success Result: Soluble sonicate->success ph_adjust->success lower_conc->success

Caption: Workflow for troubleshooting solubility issues.

Experimental Protocol: Preparation of a Standard 10 mM Aqueous Stock Solution

  • Calculate Mass : For 10 mL of a 10 mM solution, you will need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (170.61 g / 1 mol) * (1 mol / 1000 mmol) = 0.01706 g or 17.1 mg.

  • Weigh Compound : Accurately weigh 17.1 mg of this compound and add it to a 15 mL conical tube.

  • Add Solvent : Add approximately 8 mL of high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., PBS pH 7.4).

  • Dissolve : Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to ~37°C) can also be applied.

  • Adjust Volume : Once fully dissolved, add the solvent to a final volume of 10.0 mL.

  • Filter : For cell-based assays or sensitive applications, filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any microparticulates.

  • Store : Store the stock solution at 2-8°C or in aliquots at -20°C for long-term stability.

Issue 2: Unexpected or Inconsistent Analytical Results

Q: My HPLC analysis shows a broad peak, multiple peaks, or a peak at an unexpected retention time. How can I diagnose the problem?

A: Such issues typically point to one of three areas: (1) compound impurity or degradation, (2) suboptimal HPLC method, or (3) improper sample preparation.

Causality : The compound contains a primary amine and an amide bond, both of which can interact strongly with HPLC stationary phases. The fluoroethyl group adds polarity. Degradation via hydrolysis of the amide bond would result in two new, more polar compounds. Impurities from synthesis could include unreacted starting materials or byproducts.[8]

Troubleshooting Decision Tree:

start Problem: Unexpected HPLC Result fresh_sample Action: Prepare and run a fresh sample immediately. start->fresh_sample result_same Is the result the same? fresh_sample->result_same method_issue Diagnosis: Likely a methodology issue. result_same->method_issue Yes degradation_issue Diagnosis: Likely sample degradation. result_same->degradation_issue No check_method Action: Check column health, mobile phase pH, and gradient. method_issue->check_method check_impurities Action: Review synthesis. Use LC-MS to identify peaks. method_issue->check_impurities

Caption: Decision tree for diagnosing HPLC issues.

Recommended Starting HPLC Method (for Purity Analysis)

This method is a general starting point and should be optimized for your specific instrumentation and requirements. Methods for analyzing polar amino compounds often utilize HILIC or reversed-phase C18 columns.[9]

ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier sharpens peak shape for amines by ensuring consistent protonation.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 15 minutesA broad gradient helps elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210-220 nm or ELSD/CADAmide bonds have a weak UV absorbance at low wavelengths. Evaporative detectors are more universal.
Injection Vol. 5-10 µLStandard injection volume.
Issue 3: Failure in Subsequent Synthetic Steps

Q: I am trying to perform a reaction with the primary amine (e.g., acylation, reductive amination), but the reaction fails or gives a very low yield. What is the likely cause?

A: This is a classic and frequent issue when working with amine hydrochloride salts. The primary amine is protonated (as an ammonium salt) and is therefore not nucleophilic . It cannot react with electrophiles like acyl chlorides or aldehydes.

Causality : For the amine to act as a nucleophile, it must be in its neutral, free base form (R-NH₂). The hydrochloride salt (R-NH₃⁺Cl⁻) must first be deprotonated. Simply mixing the salt with an electrophile will not work.[10]

Experimental Protocol: In Situ Neutralization for a Subsequent Reaction

This protocol describes the general procedure for using the compound as a nucleophile in an organic solvent.

  • Setup : In a dry, inert atmosphere (e.g., under nitrogen or argon), add this compound (1.0 equivalent) to a flask containing your chosen anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Add Base : Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stoichiometry : Use at least 1.1 equivalents of the base to neutralize the hydrochloride and scavenge the acid byproduct of the subsequent reaction (if applicable). A common practice is to use 1.5-2.0 equivalents.

  • Stir : Stir the resulting slurry or solution at room temperature for 15-30 minutes. You may observe the formation of a new precipitate, which is the triethylammonium or diisopropylethylammonium chloride salt.

  • Add Electrophile : Slowly add your electrophile (e.g., acyl chloride, isocyanate, aldehyde) (1.0 equivalent) to the mixture.

  • Monitor Reaction : Proceed with the reaction under your desired conditions (e.g., heating, cooling) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.

Common Pitfall : Using a nucleophilic base like sodium hydroxide or potassium carbonate in an organic reaction can lead to unwanted side reactions, such as hydrolysis of the electrophile or the amide bond in your starting material. Stick to hindered organic bases like TEA or DIPEA.[10]

References

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Sciencemadness Discussion Board. (2011). Synthesis of propanamide. [Link]

  • Teentop. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. [Link]

  • Taylor & Francis Group. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. [Link]

  • Pharmaceutical Journal. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Capot Chemical Co., Ltd. MSDS of (2-Fluoro-ethyl)-methyl-amine. [Link]

  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Centers for Disease Control and Prevention. NMAM METHOD 8327. [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride. [Link]

  • Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

  • PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. [Link]

  • Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

  • Pharmaffiliates. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. [Link]

  • Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... [Link]

  • Reddit. (2014). Organic synthesis of amides problem(s). [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve the yield and purity of your target compound.

Part 1: Synthesis Overview & Core Logic

The synthesis of this compound is typically achieved via a two-step process: (1) the coupling of an N-terminally protected alanine, most commonly N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH), with 2-fluoroethylamine to form an amide bond, and (2) the subsequent acidic deprotection of the Boc group to yield the free amine, which is then isolated as its hydrochloride salt.

The overall yield is critically dependent on the efficiency of both the coupling and deprotection steps, as well as the final purification. The following workflow diagram outlines the critical stages and decision points in the synthesis.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation start Inputs: - Boc-L-Ala-OH - 2-Fluoroethylamine HCl - Coupling Reagent - Base coupling Amide Bond Formation (Coupling Reaction) start->coupling workup1 Aqueous Workup & Extraction coupling->workup1 check_coupling Coupling Incomplete? (TLC/LC-MS) coupling->check_coupling intermediate Crude Boc-Protected Amide workup1->intermediate check_purity1 Intermediate Impure? workup1->check_purity1 deprotection Boc Deprotection (Acidic Conditions, e.g., HCl in Dioxane) intermediate->deprotection Proceed if Purity >95% isolation Precipitation / Crystallization deprotection->isolation final_product Final Product: 2-Amino-N-(2-fluoroethyl)propanamide HCl isolation->final_product check_deprotection Deprotection Incomplete? isolation->check_deprotection check_purity2 Final Product Impure? final_product->check_purity2 check_coupling->coupling Recouple or Optimize Conditions check_purity1->workup1 Re-purify (Chromatography) check_deprotection->deprotection Increase Reaction Time or Acid Stoichiometry check_purity2->isolation Recrystallize

Caption: General workflow for the synthesis of 2-amino-N-(2-fluoroethyl)propanamide HCl.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Section 2.1: The Amide Coupling Reaction

Q1: My coupling reaction yield is low. What are the most common causes?

Low yields in the coupling step typically stem from four primary issues: incomplete reaction, side reactions, hydrolysis of reagents, or protonation of the amine starting material.[1]

  • Incomplete Reaction: The nucleophilicity of 2-fluoroethylamine is lower than non-fluorinated analogues due to the electron-withdrawing effect of fluorine.[2] Ensure sufficient reaction time (monitor by TLC/LC-MS) and consider slightly elevated temperatures (e.g., 40 °C) if the reaction stalls at room temperature.

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical. For this scale of synthesis, forming a mixed anhydride with isobutyl chloroformate is often a highly efficient method.[3] If using a carbodiimide like DCC, byproduct removal (dicyclohexylurea, DCU) is necessary as it can complicate purification.[4]

  • Protonation of the Amine: If you start with 2-fluoroethylamine hydrochloride, you must use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA). The first equivalent neutralizes the HCl salt to generate the free amine, and the second neutralizes the acid byproduct generated during the coupling reaction itself (e.g., HCl from an acyl chloride or another acid from the coupling agent).[1] This prevents the amine from being protonated and rendered non-nucleophilic.[1]

  • Moisture Contamination: Acylating agents and activated carboxylic acid intermediates are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents.[1]

Q2: I see an unexpected byproduct in my crude reaction mixture. What could it be?

The most likely byproduct depends on your chosen coupling method.

  • If using a mixed anhydride (e.g., with isobutyl chloroformate): A common side reaction is the attack of the amine on the "wrong" carbonyl group of the mixed anhydride, leading to the formation of an isobutyl carbamate byproduct. This is minimized by performing the reaction at low temperatures (e.g., -15 °C to 0 °C) during the activation step and adding the amine subsequently.[3]

  • If using DCC/EDC: The primary byproduct is the corresponding urea (DCU/EDU). Additionally, if the activated intermediate is too stable, it can rearrange to an inactive N-acylurea.

  • Diacylation: While less common with secondary amide formation, it's a possibility if reaction conditions are too harsh or stoichiometry is not well-controlled.[1]

G cluster_coupling Troubleshooting Low Coupling Yield Start Low Yield Observed CheckTLC Check TLC/LC-MS: Is Starting Material (SM) left? Start->CheckTLC CheckBase Is Amine an HCl Salt? Did you use >2 eq. Base? CheckTLC->CheckBase No (SM consumed) Sol_Time Solution: Increase reaction time/temp. Re-evaluate coupling agent. CheckTLC->Sol_Time Yes (SM remains) CheckMoisture Are Solvents Anhydrous? CheckBase->CheckMoisture Yes Sol_Base Solution: Use >2 eq. of Base (TEA/DIPEA) to free the amine and trap byproduct. CheckBase->Sol_Base No CheckTemp Was Activation at Low Temp? CheckMoisture->CheckTemp Yes Sol_Moisture Solution: Use freshly dried solvents. Run under inert atmosphere (N2/Ar). CheckMoisture->Sol_Moisture No Sol_Temp Solution: Activate acid at -15°C to 0°C before adding amine to prevent side reactions. CheckTemp->Sol_Temp No

Caption: Decision tree for troubleshooting the amide coupling step.

Section 2.2: The Boc-Deprotection and Salt Formation

Q1: My deprotection reaction is not going to completion. How can I fix this?

Incomplete deprotection is a common issue that complicates purification.[5]

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. For HCl-mediated deprotection, a 4M solution of HCl in 1,4-dioxane is standard.[6] Typically, a large excess (e.g., 10-20 equivalents) is used to drive the reaction to completion.

  • Reaction Time: While often rapid (30-60 minutes), some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material has been consumed.[6]

  • Solvent Choice: Dichloromethane (DCM) or 1,4-dioxane are common solvents.[6] Ensure the starting material is fully dissolved.

Q2: I'm observing tert-butylation on my molecule as a side product. How can I prevent this?

The deprotection mechanism proceeds via the formation of a tert-butyl cation.[7] This cation is an electrophile and can alkylate any nucleophilic sites on your molecule, though this is less of a concern for this specific structure which lacks highly electron-rich aromatic rings or thiols. If this becomes an issue, the addition of a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap the tert-butyl cation and prevent side reactions.[7]

Q3: How do I ensure I isolate the hydrochloride salt and not the trifluoroacetate salt?

The final salt form depends on the acid used for deprotection.

  • To obtain the hydrochloride salt, you must use a source of HCl for the deprotection (e.g., 4M HCl in dioxane, or bubbling HCl gas through a solution).[6]

  • If you use Trifluoroacetic Acid (TFA) for deprotection, you will isolate the trifluoroacetate salt. Converting this to the HCl salt would require an additional salt-exchange step (e.g., dissolving in a solvent and adding HCl), which adds complexity and potential for yield loss.

Part 3: Recommended Experimental Protocols

These protocols are synthesized from established chemical principles and analogous preparations found in the literature.[3][6][8][9]

Protocol 1: Amide Coupling via Mixed Anhydride
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-L-Ala-OH (1.0 equiv) in anhydrous THF or DCM (approx. 0.2 M).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).

  • Base Addition: Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 equiv) and stir for 5 minutes.

  • Activation: Slowly add isobutyl chloroformate (1.05 equiv) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at -15 °C for 15-20 minutes. A precipitate (the amine hydrochloride salt) may form.

  • Amine Addition: In a separate flask, dissolve 2-fluoroethylamine hydrochloride (1.05 equiv) in a minimal amount of anhydrous DCM and add TEA (1.1 equiv) to generate the free base. Add this solution to the cold mixed anhydride solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amide, which can be used directly in the next step if sufficiently pure.

Protocol 2: Boc-Deprotection and HCl Salt Formation
  • Setup: Dissolve the crude Boc-protected amide (1.0 equiv) from the previous step in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (10-20 equiv) at room temperature. Effervescence (isobutylene and CO₂ evolution) should be observed.[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product hydrochloride salt will often precipitate from the solution. Monitor by TLC/LC-MS to confirm the disappearance of the starting material.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove soluble impurities.

  • Precipitation (if no solid forms): If the product remains in solution, add cold diethyl ether as an anti-solvent to induce precipitation.

  • Drying: Dry the collected solid under high vacuum to obtain this compound as a white or off-white solid.

Part 4: Data Summary & Purity Assessment

For successful synthesis, it is crucial to monitor reaction progress and assess purity.

Parameter Technique Purpose Typical Observation
Reaction Monitoring TLC, LC-MSTo track the consumption of starting materials and formation of the product.[1]Disappearance of the Boc-L-Ala-OH spot and appearance of a new, less polar product spot (coupling). Disappearance of the Boc-protected amide and appearance of a new, more polar product spot (deprotection).
Structure Confirmation ¹H NMR, ¹³C NMRTo confirm the chemical structure of the intermediate and final product.Expect characteristic shifts for the propanamide backbone, the fluoroethyl group (with H-F and C-F coupling), and the disappearance of the Boc group's t-butyl signal (around 1.4 ppm) after deprotection.
Purity Assessment HPLC, LC-MSTo determine the purity of the final product.[10]A single major peak corresponding to the desired product's mass. Purity should ideally be >98%.
Yield Calculation Gravimetric AnalysisTo determine the overall efficiency of the synthesis.Yields can vary significantly based on scale and optimization. A well-optimized lab-scale synthesis might achieve a 70-85% overall yield.

References

  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Google Patents.

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.

  • 2-Amino-n-(2,2,2-trifluoroethyl)propanamide hydrochloride. ChemScene.

  • Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. BenchChem.

  • Supporting Information for publications. Digital CSIC.

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.

  • Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. BenchChem.

  • BOC-amino acids. BOC Sciences.

  • BOC Deprotection. ACS Green Chemistry Institute.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI.

  • Boc-Ala-OH. Sigma-Aldrich.

  • Optimizing reaction conditions for N-acylation of 2-naphthylamine. BenchChem.

  • Boc-Ala-Ala-OH. Chem-Impex.

  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.

  • (S)-2-Amino-N-(2-fluoroethyl)propanamide hydrochloride. BLD Pharm.

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.

  • N-Acylation Reactions of Amines. ResearchGate.

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme Connect.

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.

  • "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem.

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed.

Sources

"common pitfalls in 2-amino-N-(2-fluoroethyl)propanamide hydrochloride research"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and storage of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride.

Q1: What is this compound and what are its expected properties?

A: this compound is a small organic molecule featuring a propanamide backbone, a primary amine, and a fluoroethyl group. As a hydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form. The presence of the fluorine atom can influence its lipophilicity, metabolic stability, and binding interactions, making it a compound of interest in medicinal chemistry and drug discovery.

Q2: How should I properly store this compound to ensure its stability?

A: Proper storage is critical to prevent degradation. Like many amine hydrochloride salts, this compound is susceptible to hydrolysis and oxidation.

  • Short-term Storage: For daily use, store in a tightly sealed vial within a desiccator at 2-8°C.[1] This minimizes exposure to atmospheric moisture.

  • Long-term Storage: For archival purposes, store under an inert atmosphere (argon or nitrogen) at -20°C in a sealed, amber glass vial to protect from light and moisture. Vendor recommendations for similar compounds often specify storage sealed in a dry environment at 2-8°C.[1]

Q3: What are the primary safety precautions for handling this compound?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powders.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Part 2: Troubleshooting Experimental Workflows

This section provides detailed, cause-and-effect troubleshooting for common challenges encountered during synthesis, purification, and analysis.

A. Synthesis & Purification

Amide bond formation followed by purification is a standard workflow, but it is fraught with potential pitfalls.

Q4: My amide coupling reaction is showing low yield. What are the likely causes and solutions?

A: Low yields in amide coupling reactions often trace back to reactant quality, coupling agent choice, or reaction conditions.

  • Cause 1: Inactive Reactants: The starting materials (e.g., the parent carboxylic acid and N-(2-fluoroethyl)amine) may have degraded. Amines are particularly prone to oxidation.

    • Solution: Use freshly opened or purified starting materials. Verify their identity and purity via NMR or LC-MS before starting the reaction.

  • Cause 2: Suboptimal Coupling Strategy: The choice of coupling agent and additives is critical.

    • Solution: For laboratory scale, consider robust coupling agents like HATU or HOBt/EDC. Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated ester intermediate.

  • Cause 3: Incorrect Stoichiometry or Order of Addition: The order in which reactants are added can significantly impact the outcome, especially in one-pot syntheses.[4]

    • Solution: A common successful strategy is to first activate the carboxylic acid with the coupling reagent before adding the amine. This prevents the coupling agent from reacting with the amine. A patent for a related synthesis emphasizes allowing the initial acyl imidazole formation to complete before adding the amine component.[4]

Q5: I'm struggling to remove a persistent impurity, possibly a dimer, during purification. What should I do?

A: Dimer formation is a known issue in the synthesis of related N-(trifluoroethyl)acetamides, where an unreacted starting material reacts with the product.[5] These impurities can be difficult to remove due to similar polarity.

  • Solution 1: Optimize Chromatography:

    • Technique: Flash column chromatography is the standard approach. If silica gel provides poor separation, consider using a different stationary phase like alumina or a reverse-phase C18 column.[6]

    • Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for a solvent system that provides a clear separation between your product and the impurity.

  • Solution 2: Recrystallization: This is a powerful technique for purifying solid materials.[6] Success depends entirely on the choice of solvent.

    • Protocol: See the detailed protocol below. The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Prepare Reactants (Acid + Amine) activation 2. Activate Carboxylic Acid (e.g., with HATU) reactants->activation coupling 3. Add Amine & Stir activation->coupling workup 4. Aqueous Workup (Quench & Extract) coupling->workup crude 5. Obtain Crude Product workup->crude Isolate purify 6. Purify (Chromatography or Recrystallization) crude->purify characterize 7. Characterize Pure Compound (NMR, LC-MS, HPLC) purify->characterize

Caption: A typical workflow for the synthesis and purification of the target compound.

B. Analytical Characterization

Accurate characterization is the cornerstone of reliable research.

Q6: How can I accurately determine the purity of my final compound?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. However, for ionic species, Ion Chromatography (IC) can be exceptionally useful.

  • HPLC Method: A reverse-phase C18 column is a good starting point. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Ion Chromatography: An application note for the related 2-amino-N-(2,2,2-trifluoroethyl)-acetamide demonstrates the use of cation-exchange chromatography to separate the main compound from inorganic cations and related amine impurities like glycine or trifluoroethylamine.[7] This is a powerful method if you suspect such impurities are present.

Purity Analysis Methods Comparison

ParameterReverse-Phase HPLCIon-Exchange Chromatography (IC)
Principle Separation based on hydrophobicity.Separation based on ionic interaction.
Typical Column C18, C8Cation-exchange (e.g., Metrosep C4).[7]
Mobile Phase Water/Acetonitrile Gradient + AcidAqueous buffer (e.g., Nitric Acid).[7]
Best For Detecting organic, non-polar impurities.Detecting and quantifying ionic impurities (e.g., starting materials, salts).

Q7: I'm observing inconsistent results in my biological assays. Could the compound be the issue?

A: Yes, compound stability and solubility in assay media are frequent culprits for inconsistent data.

  • Cause 1: Poor Solubility: While the hydrochloride salt improves water solubility, phosphate-buffered saline (PBS) or complex cell culture media can cause precipitation.

    • Troubleshooting: Prepare a high-concentration stock solution in DMSO or sterile water. Before each experiment, perform a serial dilution in your final assay buffer and visually inspect for any cloudiness or precipitation. Determine the kinetic solubility limit in your specific medium.

  • Cause 2: Degradation in Aqueous Buffer: Amides can be susceptible to hydrolysis, and the free amine can be reactive, especially at non-neutral pH or over long incubation times.

    • Troubleshooting: Always prepare fresh dilutions of your compound immediately before an experiment. To test for instability, incubate the compound in your assay buffer for the full duration of your experiment, then re-analyze it by LC-MS to check for the appearance of degradation products.

start Problem: No Crystals Form Upon Cooling step1 Have you tried scratching the flask? start->step1 step2 Do you have a seed crystal? step1->step2 No end_success Success: Crystals Form step1->end_success Yes step3 Is the solution possibly too dilute? step2->step3 No step2->end_success Yes, and it worked step4 Is the solvent system appropriate? step3->step4 No, concentration didn't help step3->end_success Yes, concentrating the solution worked end_fail Re-evaluate: Purify via Chromatography step4->end_fail No, must find a new solvent

Caption: A decision tree for troubleshooting a failed recrystallization experiment.[6]

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for crucial workflows.

Protocol 1: Recrystallization for Purification

Objective: To purify the solid crude product by removing co-soluble and insoluble impurities.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound poorly at room temperature but well when heated. Test solvents like isopropanol, ethanol, acetone, ethyl acetate, and water, or mixtures thereof.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stir and keep the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel (with fluted filter paper) into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, use the troubleshooting steps outlined in the diagram above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Quality Control via HPLC

Objective: To assess the purity of the final compound.

  • System Setup:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (linear gradient)

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Analysis: Inject 10 µL of the sample. Integrate all peaks in the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

References

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. Pharmaffiliates. [Link]

  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. PubChem, National Center for Biotechnology Information. [Link]

  • 2-amino-N-(2-dimethylaminoethyl)propanamide. PubChem, National Center for Biotechnology Information. [Link]

  • Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Engineering Au. [Link]

  • Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. [Link]

Sources

Technical Support Center: Stability of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

To our valued scientific community: The following technical guide addresses the stability of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride . As of the date of this document, specific, peer-reviewed stability studies for this particular molecule are not extensively available in public literature. Therefore, this guide has been constructed by a Senior Application Scientist based on fundamental principles of organic chemistry, established degradation pathways for related functional groups (primary amines, secondary amides), and standard industry practices for pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The information herein should be used as an expert-level starting point for your own experimental investigations. All protocols and potential degradation pathways must be confirmed and validated within your laboratory setting.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound in solution.

Q1: What are the primary structural features of this molecule that I should consider for stability?

A1: The molecule possesses three key functional groups that are critical to understanding its stability profile:

  • A Secondary Amide Bond: Amide bonds are the cornerstone of peptides and many small molecules. While generally more resistant to hydrolysis than esters, they are susceptible to cleavage under acidic or basic conditions.[1][2]

  • A Primary Aliphatic Amine: The primary amine group (-NH2) is basic and can react with acids. It is also a potential site for oxidative degradation.[3][4][5][6][7]

  • An N-(2-fluoroethyl) Group: The fluorine atom is highly electronegative. This can influence the electron density of the amide bond and may affect its susceptibility to hydrolysis. Generally, fluorination can increase metabolic stability.[8][9]

Q2: What are the most probable chemical degradation pathways for this compound in solution?

A2: Based on its structure, the most anticipated degradation pathway is hydrolysis of the amide bond . This reaction would cleave the molecule into two smaller components: 2-aminopropanoic acid (alanine) and 2-fluoroethylamine. This process is known to be catalyzed by both acidic and basic conditions.[10][11][12][13] A secondary, though often less common, pathway could involve the oxidation of the primary amine .

Below is a diagram illustrating the most likely hydrolytic degradation pathway.

G cluster_main Hypothetical Hydrolytic Degradation Pathway cluster_products Degradation Products Parent 2-amino-N-(2-fluoroethyl)propanamide (Parent Compound) Product1 2-Aminopropanoic Acid Parent->Product1 Amide Hydrolysis (Acid or Base Catalyzed) Product2 2-Fluoroethylamine Parent->Product2

Caption: Predicted hydrolytic degradation of the parent compound.

Q3: What common laboratory factors can trigger the degradation of my compound?

A3: Several environmental and experimental factors can compromise the stability of your compound in solution:

  • pH: Extreme pH values (highly acidic or alkaline) are the most significant drivers for amide hydrolysis.[10][14]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation. Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is a standard practice to slow degradation.

  • Oxidizing Agents: The presence of dissolved oxygen or residual oxidizing agents (like peroxides in solvents) can lead to the degradation of the primary amine.[4]

  • Light: Molecules that absorb UV or visible light can undergo photolytic degradation. It is prudent to store solutions in amber vials or protected from light until photostability is confirmed.[15][16][17][18][19]

Q4: What is a forced degradation study, and why is it essential for my research?

A4: A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as strong acids, bases, oxidizers, high heat, and intense light—to accelerate its decomposition.[20][21] The primary goals of this study are twofold:

  • To Identify Degradation Products: It helps to identify the likely degradants that could form under normal storage conditions over a long period.

  • To Develop a Stability-Indicating Method: It is a critical step in developing and validating an analytical method (typically HPLC) that can reliably separate the parent compound from all potential degradation products. This ensures that the assay you use to measure your compound is accurate and specific.[22][23][24][25]

Regulatory bodies like the ICH mandate these studies to ensure the safety and efficacy of pharmaceutical products.[26]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides direct answers to specific problems you might encounter during your experiments.

Issue 1: I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram after storing my solution. What should I do?

Answer: The appearance of new peaks is a classic sign of chemical degradation.

  • Hypothesis: The most likely cause is the hydrolytic cleavage of the amide bond. You should expect to see two primary degradation products. Using LC-MS, you can check for the expected masses of 2-aminopropanoic acid (m/z = 89.09) and 2-fluoroethylamine (m/z = 63.08).

  • Action Plan:

    • Characterize the Peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the predicted degradation products.

    • Perform a Confirmatory Forced Degradation: Intentionally stress your compound (e.g., with mild acid or base) as described in Protocol 1 below. If the peaks generated under these controlled stress conditions match the retention times and mass spectra of your unknown peaks, you have likely identified your degradants.

    • Optimize Your Analytical Method: Ensure your HPLC method has sufficient resolution to separate these new peaks from the parent compound. This is now your "stability-indicating method."

Issue 2: My assay results for the compound's concentration are inconsistent and seem to decrease over time. Is this a stability problem?

Answer: Yes, a consistent decrease in the concentration of the parent compound is a strong indicator of instability.

  • Hypothesis: The compound is degrading in the solvent and at the storage temperature you are using. Inconsistent results can arise if the rate of degradation is variable or if samples are analyzed at different time points after preparation.

  • Action Plan:

    • Conduct a Short-Term Stability Study: Prepare a fresh stock solution and analyze it immediately (T=0). Then, store it under your typical experimental conditions and re-analyze at set time points (e.g., 2, 4, 8, 24 hours).

    • Plot Concentration vs. Time: A downward trend will confirm the instability.

    • Optimize Storage Conditions: If degradation is confirmed, prepare fresh solutions for each experiment or determine a validated storage condition (e.g., -80°C in an appropriate solvent) where the compound is stable for a defined period.

Issue 3: I ran a forced degradation study, but I'm seeing either no degradation or over 90% degradation. How do I fix this?

Answer: This is a common challenge in method development. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradants without destroying the sample.[21][26][27]

  • If No Degradation is Observed: Your stress conditions are too mild.

    • Action Plan: Gradually increase the severity of the stressor. For example:

      • Hydrolysis: Increase the acid/base concentration (e.g., from 0.1N to 1N HCl), increase the temperature (e.g., from room temperature to 60°C), or extend the incubation time.

      • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%).

  • If Excessive Degradation is Observed: Your stress conditions are too harsh.

    • Action Plan: Reduce the severity of the stressor. For example:

      • Hydrolysis: Decrease the acid/base concentration (e.g., from 1N to 0.01N HCl), lower the temperature, or shorten the incubation time.

      • Thermal: Lower the temperature (e.g., from 80°C to 50°C).

Issue 4: The mass balance of my forced degradation experiment is not within the acceptable range of 95-105%. What could be the cause?

Answer: Poor mass balance suggests that not all components (parent drug + degradation products) are being accounted for by your analytical method.[20]

  • Possible Causes & Troubleshooting Steps:

    • Non-Chromophoric Degradants: One of the degradation products may lack a UV-absorbing chromophore. For example, 2-fluoroethylamine will not be readily detected by a standard UV detector.

      • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to detect all components.

    • Volatile Degradants: A degradation product could be volatile and lost during sample preparation or heating.

      • Solution: Analyze the headspace of your sample using Gas Chromatography (GC) if volatility is suspected.

    • Co-elution: A degradation peak may be hidden under the main parent peak or another peak.

      • Solution: Evaluate the peak purity of your main peak using a photodiode array (PDA) detector. If the peak is impure, you must re-optimize your HPLC method (e.g., change the mobile phase, gradient, or column chemistry) to achieve separation.[20]

G Start Mass Balance <95%? CheckPurity Check Peak Purity (PDA Detector) Start->CheckPurity Impure Peak is Impure? CheckPurity->Impure UseUniversalDetector Use Universal Detector (e.g., CAD, MS) CheckVolatility Analyze for Volatiles (e.g., Headspace GC) UseUniversalDetector->CheckVolatility Impure->UseUniversalDetector No OptimizeHPLC Optimize HPLC Method (Co-elution) Impure->OptimizeHPLC Yes Pure Peak is Pure G Start Start: Forced Degradation Study Prepare Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Start->Prepare Analyze Analyze All Samples by HPLC Prepare->Analyze Evaluate Evaluate Peak Resolution and Purity Analyze->Evaluate Success Method is Stability-Indicating: Proceed to Validation Evaluate->Success Resolution is Good Optimize Optimize HPLC Method (Change Gradient, pH, Column) Evaluate->Optimize Resolution is Poor Optimize->Analyze

Caption: Workflow for a forced degradation study.

References

  • [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra]. (2023). Yakugaku Zasshi, 143(1), 77-84. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Cfr-experts. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ, 6, e4822. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). YouTube. [Link]

  • Amide. (n.d.). Wikipedia. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025). Environmental Science: Processes & Impacts. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2014). ResearchGate. [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021). PubMed. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • The hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017). Nature Communications. [Link]

  • A Weak Attractive Interaction between Organic Fluorine and an Amide Group. (2007). Angewandte Chemie International Edition. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021). RSC Publishing. [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Pharmaceutical Research. [Link]

  • Photostability considerations in preclinical studies: Mini-Review. (n.d.). Korea Science. [Link]

  • Oxidation of aliphatic amines by molecular oxygen in the liquid phase. (1973). Semantic Scholar. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. [Link]

  • The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. (2023). Angewandte Chemie International Edition. [Link]

  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. (2018). MDPI. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2014). The Journal of Organic Chemistry. [Link]

  • Fluorinated Moieties for Replacement of Amide and Peptide Bonds. (2014). ResearchGate. [Link]

  • Comparison of half-time lives between amide and fluoroalkene chemicals. (n.d.). ResearchGate. [Link]

  • Nitrogenation of Amides via C–C and C–N Bond Cleavage. (2022). CCS Chemistry. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceuticals & Medical Devices. [Link]

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Technical Support Center: Purification of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address common issues and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product has low purity after initial isolation. What are the likely impurities and how can I remove them?

Answer:

Low purity in the crude product often stems from unreacted starting materials or byproducts formed during synthesis. Given the structure of this compound, potential impurities could include:

  • Unreacted starting materials: Such as the precursor to the aminopropanamide.

  • Dimerization byproducts: Similar to those seen in the synthesis of related compounds, where two molecules of the desired product or intermediates react.[1]

  • Solvent adducts: Molecules of the solvent used in the reaction or initial precipitation may become trapped in the solid.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective first step for removing small amounts of impurities from solid organic compounds.[2] The key is to select an appropriate solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Chromatography: If recrystallization is ineffective, chromatographic methods can be employed. Given the polar and ionic nature of the hydrochloride salt, ion-exchange or reversed-phase chromatography are suitable options.[3][4]

Here is a decision workflow to guide your purification strategy:

Purification_Workflow start Crude Product (Low Purity) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (e.g., HPLC, NMR) recrystallization->purity_check1 success High Purity Product purity_check1->success Purity > 98% chromatography Chromatographic Purification purity_check1->chromatography Purity < 98% ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange Ionic Impurities reversed_phase Reversed-Phase Chromatography chromatography->reversed_phase Non-ionic/Polar Impurities purity_check2 Check Purity ion_exchange->purity_check2 reversed_phase->purity_check2 purity_check2->success Purity > 98%

Caption: Purification strategy decision workflow.

Question 2: I'm struggling with recrystallization. Can you suggest suitable solvent systems and a detailed protocol?

Answer:

Recrystallization of polar amine hydrochlorides can be challenging due to their salt-like behavior.[5][6] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2]

Recommended Solvent Systems:

Solvent/SystemRationale
Isopropanol (IPA) / WaterIPA can dissolve the organic backbone, while a small amount of water can help dissolve the polar hydrochloride salt at elevated temperatures.
Ethanol / Diethyl EtherDissolve the compound in a minimum amount of hot ethanol, then slowly add diethyl ether as an anti-solvent to induce crystallization.
Ethyl AcetatePatents for similar compounds have shown success with ethyl acetate, which can be effective for moderately polar compounds.[7]
AcetonitrileCan be a good choice for polar compounds, but care must be taken as it can sometimes form solvates.

Detailed Recrystallization Protocol:

  • Solvent Selection: Start with small-scale solubility tests to identify a promising solvent or solvent system from the table above.

  • Dissolution: In a flask equipped with a condenser, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Minimum Solvent: Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[2]

  • Cooling: Slowly cool the solution to room temperature without disturbance to allow for the formation of well-defined crystals. For maximum yield, you can then place the flask in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Question 3: My purification yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields can be attributed to several factors during the purification process:

  • Using too much solvent during recrystallization: This is a common issue where a significant portion of the product remains in the mother liquor.[2] Always use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow cooling.

  • Loss during transfer: Material can be lost during transfers between flasks and on the filter paper. Be meticulous with transfers and wash equipment with the mother liquor to recover all the product.

  • Product decomposition: Although generally stable, prolonged exposure to high temperatures or strongly basic/acidic conditions could potentially lead to degradation.

Troubleshooting Low Yields:

  • Optimize Recrystallization: Re-evaluate your solvent choice and ensure you are using the minimum volume necessary.

  • Analyze the Mother Liquor: Use techniques like TLC or LC-MS to check the concentration of your desired product in the mother liquor. If a significant amount is present, you may be able to recover it by concentrating the mother liquor and performing a second crystallization.

  • Consider Chromatography: For very precious material where maximizing yield is critical, column chromatography might be a better option, although it is more labor-intensive.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: As an amine hydrochloride salt, it is expected to be a relatively stable solid. However, to prevent potential degradation, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.[8]

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: Direct purification of amine hydrochlorides on standard silica gel is generally not recommended. The acidic nature of silica can lead to strong, irreversible binding of the basic amine, resulting in poor recovery and peak tailing. If you must use normal-phase chromatography, it is advisable to first neutralize the hydrochloride salt to the free amine. Alternatively, using a modified stationary phase like amine-functionalized silica or incorporating a basic modifier (e.g., triethylamine) in the mobile phase can be effective.[9]

Q4: Are there any specific safety precautions I should take when handling this compound?

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Google Patents.
  • ResearchGate. ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

Sources

Technical Support Center: Resolving Poor Solubility of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility of this compound in aqueous buffers. What is the first step I should take?

A1: The first and most critical step is to assess the pH of your solution. As an amine hydrochloride salt, the solubility of this compound is highly dependent on pH. The primary amine group in the molecule is protonated in the hydrochloride salt form, which generally confers higher aqueous solubility. However, the pH of the dissolution medium will dictate the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the compound.

Begin by preparing a saturated solution and measuring its pH. For weakly basic drugs, solubility is generally higher at a pH that is at least 2 units below the pKa of the basic functional group.[1] While the specific pKa of 2-amino-N-(2-fluoroethyl)propanamide is not readily published, we can infer that maintaining an acidic pH will favor the more soluble, protonated form.

Q2: How does pH adjustment practically improve solubility, and what is a recommended starting protocol?

A2: Adjusting the pH of the medium alters the ionization state of the molecule. By lowering the pH (increasing the proton concentration), you shift the equilibrium towards the protonated, more polar, and thus more water-soluble form of the amine.

Here is a fundamental protocol for a pH-solubility profile:

Protocol: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials or microcentrifuge tubes

  • Orbital shaker or rotator

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visibly present to ensure saturation.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.[2][3]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.[4]

  • Measure the pH of the remaining saturated solution to confirm the final pH.

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of the final pH.

Q3: My compound is intended for a formulation at neutral pH, but the solubility is poor. What are my options?

A3: If you are constrained to a neutral pH, several formulation strategies can be employed to enhance solubility. These can be used alone or in combination.

  • Co-solvents: The addition of a water-miscible solvent can increase the solubility of lipophilic compounds.[5][]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[7]

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8]

The choice of method will depend on the specific requirements of your application, such as the intended route of administration and toxicity considerations.

Troubleshooting Guide

Issue 1: Precipitation occurs when I add my stock solution (in an organic solvent) to an aqueous buffer.

Cause: This is a common issue when a drug is highly soluble in an organic solvent (like DMSO) but poorly soluble in the final aqueous medium. This is often assessed in kinetic solubility assays.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 2: Solubility of the hydrochloride salt is lower than expected, even at acidic pH.

Cause: This could be due to the "common ion effect." If your dissolution medium contains a high concentration of chloride ions (e.g., from HCl used for pH adjustment or from a saline buffer), the solubility of the hydrochloride salt can be suppressed.[9][10][11][12][13]

Explanation of the Common Ion Effect:

The dissolution of the hydrochloride salt (Drug-NH3+Cl-) is an equilibrium process:

Drug-NH3+Cl- (solid) ⇌ Drug-NH3+ (aqueous) + Cl- (aqueous)

According to Le Chatelier's principle, if the concentration of chloride ions (the "common ion") in the solution is increased, the equilibrium will shift to the left, favoring the solid, undissolved state and thus decreasing the overall solubility of the salt.[12][13]

Troubleshooting Steps:

  • Quantify Chloride Concentration: Analyze the total chloride ion concentration in your formulation.

  • Use a Different Acid for pH Adjustment: If possible, use an acid with a non-common anion (e.g., methanesulfonic acid or phosphoric acid) to lower the pH. Studies have shown that other salt forms, like mesylates, can have higher dissolution rates than the hydrochloride salt in the presence of chloride ions.[9][11]

  • Salt Screening: Consider forming a different salt of the parent compound (e.g., mesylate, phosphate, or tartrate) that may exhibit better solubility properties.

Issue 3: Inconsistent solubility results between batches.

Cause: Inconsistent solubility can often be attributed to differences in the solid-state properties of the compound, such as polymorphism or the presence of amorphous content versus a crystalline form.[4]

Troubleshooting and Characterization:

It is crucial to characterize the solid form of this compound you are working with.

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Determines if the material is crystalline or amorphous and can identify different polymorphic forms.
Differential Scanning Calorimetry (DSC) Measures melting point and heat of fusion, which can differ between polymorphs.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates.
Dynamic Vapor Sorption (DVS) Assesses the hygroscopicity of the material.

A change in the crystalline form (polymorph) can significantly impact the solubility. Generally, an amorphous form is more soluble than a crystalline form.

Advanced Solubilization Strategies

If basic pH adjustment and simple excipients are insufficient, more advanced techniques may be necessary.

1. Co-solvents

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[][14]

Experimental Protocol for Co-solvent Screening:

CoSolvent_Screening cluster_prep Preparation cluster_mixing Screening cluster_analysis Analysis A Prepare stock solutions of co-solvents (e.g., 100% PG, 100% PEG 400) C Create co-solvent/buffer blends (e.g., 10%, 20%, 40% co-solvent) A->C B Prepare aqueous buffer at target pH B->C D Add excess compound to each blend C->D E Equilibrate (24-48h) D->E F Filter and analyze by HPLC E->F G Plot solubility vs. % co-solvent F->G

Sources

Technical Support Center: Compound A (2-amino-N-(2-fluoroethyl)propanamide hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Compound A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Compound A. Our goal is to help you design robust experiments, correctly interpret your data, and minimize potential off-target effects to ensure the highest degree of scientific integrity.

A Note on the Target of Compound A

For the purposes of this guide, we will proceed under the established mechanism of action for Compound A as a potent and selective inhibitor of Kinase Z , a critical serine/threonine kinase involved in the Proliferation and Survival Signaling (PSS) pathway. Unintended interactions with other cellular targets, known as off-target effects, can lead to ambiguous results or cellular toxicity, making a thorough understanding of validation techniques essential.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions about working with Compound A and kinase inhibitors in general.

Q1: What is the difference between on-target and off-target effects?

Answer:

  • On-target effects are the intended biological consequences of Compound A binding to its designated target, Kinase Z.[2] In a well-designed experiment, the observed phenotype (e.g., decreased cell proliferation) should be a direct result of Kinase Z inhibition.

  • Off-target effects occur when Compound A binds to other unintended proteins, which may or may not be other kinases.[1] These interactions can lead to unexpected biological responses, toxicity, or confounding data that complicates the interpretation of results.[3] It is a common challenge with small molecule inhibitors, as many, especially kinase inhibitors, can interact with multiple proteins, particularly at higher concentrations.[4]

Q2: Why is using the correct concentration of Compound A so critical?

Answer: The concentration of Compound A is arguably the most critical parameter for ensuring on-target specificity. Off-target interactions are often concentration-dependent and typically occur at higher concentrations than those required to inhibit the primary target.[5] Using a concentration that is too high dramatically increases the risk of engaging these off-target proteins, which can mask the true on-target effect or introduce confounding variables.[5][6] Therefore, establishing a precise dose-response curve for your specific model system is the mandatory first step for any experiment.[7][8]

Q3: What is a dose-response curve and how do I interpret it?

Answer: A dose-response curve plots the magnitude of a biological response against a range of inhibitor concentrations.[9] This allows you to determine key parameters like the IC50 (or EC50), which is the concentration of Compound A required to achieve 50% of the maximal inhibitory effect.[7] This value is essential for selecting appropriate concentrations for your experiments.

  • The Ideal Curve: A proper dose-response curve should have a sigmoidal (S-shaped) appearance with clear upper and lower plateaus.[8] The goal is to work within the steep part of the curve, typically around the IC50 value, as this is where the on-target effect is most sensitive to changes in concentration.

  • Red Flags: A curve that does not plateau or exhibits a U-shape (a non-monotonic response) can indicate complex biological phenomena, such as off-target effects at higher concentrations or cellular toxicity.[10]

Q4: What are the essential positive and negative controls I should always include?

Answer: Proper controls are the foundation of a self-validating experiment. For any study involving Compound A, you should include:

Control TypePurpose & Rationale
Vehicle Control (e.g., DMSO) Establishes the baseline response of your system in the absence of the inhibitor. This is crucial for normalizing your data.
Positive Control Inhibitor A well-characterized, structurally distinct inhibitor of Kinase Z. If this compound replicates the phenotype seen with Compound A, it strengthens the evidence that the effect is on-target.[11]
Inactive Structural Analog A molecule structurally similar to Compound A that is known to be inactive against Kinase Z. This control helps rule out phenotypes caused by the chemical scaffold itself rather than specific target inhibition.[11]
Target Knockdown/Knockout Cells Cells where Kinase Z has been genetically removed or silenced (e.g., via CRISPR or siRNA). The phenotype of these cells should mimic the effect of Compound A if the inhibitor is acting on-target.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may indicate off-target effects.

Q: My results are inconsistent. I'm observing high variability between experiments. What should I do?

Answer: Inconsistency is often the first sign of a poorly optimized experimental setup or off-target activity. Follow this workflow to diagnose the issue:

A Start: Inconsistent Results B Step 1: Verify Compound Integrity - Check purity (HPLC) - Use freshly prepared stock solutions A->B C Step 2: Re-establish Dose-Response Curve - Perform a full curve in your specific cell line - Is the IC50 consistent with previous data? B->C D Step 3: Analyze Concentration Used - Are you using the lowest effective concentration? - Try 0.5x, 1x, and 5x the IC50 C->D E Phenotype persists only at 5x IC50? D->E Analyze Results F High probability of off-target effect. Proceed to advanced validation. E->F Yes G Phenotype consistent across 0.5x-1x IC50? E->G No H Issue is likely experimental variability. Review cell culture, passage number, and reagent consistency. G->H Yes

Caption: Workflow for troubleshooting inconsistent results.

Causality Explained:

  • Compound Integrity: Degradation of the compound or impurities can lead to variable potency. Always confirm the quality of your small molecule.[11]

  • Dose-Response: The IC50 of an inhibitor can vary between cell lines due to differences in membrane permeability, expression levels of the target, or metabolism. Re-validating the dose-response in your specific system is essential.[7]

  • Concentration: As emphasized, the most common cause of off-target driven inconsistency is using too high a concentration. Testing below, at, and above the IC50 can reveal if the phenotype is tightly linked to the on-target inhibition window.[5]

Q: I'm seeing an unexpected phenotype (e.g., cell death, morphological changes) that isn't the primary expected outcome of inhibiting Kinase Z. How do I confirm if this is an off-target effect?

Answer: This is a classic sign of off-target activity. A multi-pronged approach is required to dissect the cause.

1. Use a Structurally Unrelated Kinase Z Inhibitor: The most straightforward test is to treat your cells with a positive control inhibitor that has a different chemical structure but the same target, Kinase Z. If both compounds produce the same unexpected phenotype, it is more likely to be a true biological consequence of inhibiting Kinase Z. If only Compound A produces the effect, it is likely off-target.[11][12]

2. Perform a Rescue Experiment (The Gold Standard): A rescue experiment is a powerful method to prove that an observed phenotype is due to the inhibition of a specific target.[13][14] The logic is to make the cells resistant to the inhibitor and see if the phenotype disappears.

Experimental Logic of a Rescue Experiment cluster_0 Control Cells cluster_1 Rescue Experiment A Wild-Type Kinase Z B Add Compound A A->B C Unexpected Phenotype (e.g., Cell Death) B->C F Phenotype is Rescued (Cells Survive) D Express Inhibitor-Resistant Mutant of Kinase Z E Add Compound A D->E E->F

Caption: Logic of a rescue experiment to validate on-target effects.

Experimental Protocol: Rescue Experiment

  • Design the Rescue Construct: Introduce a mutation into the ATP-binding pocket of Kinase Z that prevents Compound A from binding but preserves the kinase's enzymatic activity. This information may be derived from structural biology or by screening for resistant mutants.

  • Transfect Cells: Introduce the inhibitor-resistant Kinase Z construct into your experimental cells. Use a vector with a selectable marker or fluorescent tag to identify transfected cells.

  • Treat with Compound A: Treat both the control (wild-type) cells and the "rescue" cells with the concentration of Compound A that produces the unexpected phenotype.

  • Analyze the Outcome: If the cells expressing the mutant Kinase Z no longer exhibit the phenotype while the control cells still do, you have demonstrated that the effect is on-target.[15]

Q: How can I directly confirm that Compound A is binding to Kinase Z inside my cells?

Answer: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows you to measure target engagement in intact cells or cell lysates.[16][17] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat one sample of intact cells with Compound A at an effective concentration and a second sample with the vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes).[16]

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase Z remaining at each temperature point using Western Blot or another specific protein detection method.

  • Data Analysis: Plot the amount of soluble Kinase Z against temperature for both the treated and vehicle samples. A positive result is a "shift" in the melting curve to the right for the Compound A-treated sample, indicating thermal stabilization upon binding.[18][20]

A Treat cells with Vehicle or Compound A B Heat aliquots across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Quantify soluble Kinase Z (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temp D->E F Result: A rightward shift in the melting curve for Compound A-treated cells confirms target engagement. E->F

Caption: Simplified workflow for a CETSA experiment.

Q: My downstream signaling results are ambiguous. How can I get a global view of what Compound A is doing in the cell?

Answer: If you suspect widespread off-target effects, a broad-spectrum profiling approach is necessary.

MethodDescription & RationaleWhen to Use
Kinome-wide Selectivity Profiling This is a service where Compound A is tested against a large panel of hundreds of recombinant kinases in vitro.[21][22] The output shows which other kinases are inhibited and at what potency. This provides a map of potential off-targets.[23]When you need to understand the broader selectivity profile of Compound A and identify specific off-target kinases that could explain your phenotype.
Phosphoproteomics A mass spectrometry-based approach that globally measures changes in protein phosphorylation across the entire cell after treatment with Compound A. This provides an unbiased view of all signaling pathways affected by the inhibitor, both on- and off-target.[6]When downstream signaling is complex or paradoxical, and you need to see the net effect of the inhibitor on cellular signaling networks.

Comparing the results of these profiling methods with the known signaling pathway of Kinase Z can help you deconvolve on-target from off-target signaling events.

References

  • Vertex AI Search. (n.d.).
  • SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • National Institutes of Health. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
  • siTOOLs Biotech. (2018, July 24).
  • National Institutes of Health. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC.
  • Research Square. (n.d.).
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • National Institutes of Health. (2025, September 17). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. PMC.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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Technical Support Center: Scaling the Synthesis of 2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. Here, we address common challenges and critical questions in a practical, question-and-answer format, grounded in established chemical principles and industry best practices.

Process Overview: Synthetic Strategy

The synthesis of this compound is typically achieved via a two-step sequence starting from N-protected L-alanine. The most common and scalable approach involves:

  • Amide Coupling: Reaction of an N-protected alanine, such as N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH), with 2-fluoroethylamine.

  • Deprotection & Salt Formation: Removal of the protecting group (e.g., Boc) under acidic conditions, which concurrently forms the desired hydrochloride salt.

This workflow is designed to ensure high purity, stereochemical integrity, and operational simplicity, which are critical for scaling up.

Synthesis_Workflow start Starting Materials (Boc-L-Alanine, 2-Fluoroethylamine) coupling Step 1: Amide Coupling (e.g., EDC/HOBt) start->coupling ipc1 In-Process Control 1 (TLC, LC-MS for completion) coupling->ipc1 Monitor Reaction workup1 Aqueous Workup & Solvent Swap ipc1->workup1 Reaction Complete deprotection Step 2: Boc Deprotection & HCl Salt Formation workup1->deprotection ipc2 In-Process Control 2 (TLC, LC-MS for completion) deprotection->ipc2 Monitor Reaction purification Final Purification (Crystallization/Reslurry) ipc2->purification Reaction Complete product Final Product 2-Amino-N-(2-fluoroethyl) propanamide HCl purification->product

Caption: General workflow for the synthesis of 2-amino-N-(2-fluoroethyl)propanamide HCl.

Troubleshooting Guide & FAQs

This section is divided into the primary stages of the synthesis to directly address potential issues you may encounter.

Part 1: Amide Coupling Reaction

The formation of the amide bond between Boc-L-alanine and 2-fluoroethylamine is the cornerstone of this synthesis. Success at scale hinges on the choice of reagents and reaction conditions.

Question 1: My amide coupling yield is low at larger scales, although it worked well in initial lab experiments. What are the likely causes?

Answer: Low yields during scale-up of amide coupling reactions often stem from several factors that are less pronounced at the bench:

  • Choice of Coupling Reagent: Reagents like HATU or HBTU are highly efficient for small-scale synthesis but their high cost, poor atom economy, and the formation of potentially hazardous by-products make them less suitable for large-scale production.[1] For industrial applications, more economical options like carbodiimides (e.g., EDC) or activating the carboxylic acid as an acid chloride are preferred.[1][2]

  • Insufficient Mixing: As reactor volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the batch volume.

  • Order of Addition: The order and rate of reagent addition are crucial. Typically, the carboxylic acid (Boc-Ala-OH) is pre-activated with the coupling reagent before the amine (2-fluoroethylamine) is added.[3] Adding the amine too early can lead to side reactions, such as the amine reacting with the coupling reagent itself to form a guanidinium by-product.

  • Temperature Control: Amide coupling reactions are often exothermic. Without adequate cooling capacity in a large reactor, the temperature can rise, accelerating side reactions and potentially leading to racemization of the chiral alanine center.

Question 2: How can I prevent racemization of the alanine stereocenter during the coupling reaction?

Answer: Protecting the stereochemical integrity of the chiral center is paramount. Racemization is a significant risk, especially under harsh conditions or with certain coupling reagents.[4]

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to lose its stereochemistry. To mitigate this:

  • Use Racemization Suppressants: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are highly effective.[1] They work by trapping the activated carboxylic acid intermediate to form an active ester, which is less prone to cyclizing into the oxazolone.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Over-addition of a base can accelerate racemization.

  • Maintain Low Temperatures: Perform the activation and coupling at low temperatures (e.g., 0-5 °C) to minimize the rate of the racemization pathway.

Question 3: What are the pros and cons of using EDC/HOBt versus converting Boc-Ala-OH to its acid chloride for scale-up?

Answer: This is a classic process chemistry decision, balancing cost, safety, and efficiency.

FeatureEDC/HOBt CouplingAcid Chloride Route
Safety & Handling Milder conditions. EDC is a water-soluble solid. By-products are generally easier to handle.Involves corrosive and hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] Requires careful handling and scrubbing of acidic off-gases (HCl, SO₂).
By-products Forms a water-soluble urea by-product (EDU), which is easily removed during aqueous workup.[2]Generates HCl and other inorganic by-products that must be neutralized.
Cost EDC and HOBt are more expensive than thionyl chloride.Highly cost-effective, using inexpensive, common industrial reagents.[1]
Efficiency Generally high-yielding and clean reactions with good control over racemization when HOBt is used.Very reactive intermediate, leading to fast and efficient reactions. However, the high reactivity can sometimes lead to more side products if not controlled properly.
Recommendation Preferred for moderate scale-up where process simplicity and milder conditions are valued over raw material cost.Excellent for large industrial scale where cost is a primary driver and the infrastructure to handle hazardous reagents is in place.
Part 2: Boc Deprotection and Hydrochloride Salt Formation

This final step unmasks the primary amine and isolates the product as a stable salt.

Question 4: My Boc deprotection is incomplete. How can I ensure the reaction goes to completion without causing degradation?

Answer: Incomplete deprotection is a common issue. The key is to use appropriate acidic conditions and monitor the reaction effectively.

  • Choice of Acid and Solvent: The most common method is using a solution of HCl in an organic solvent like dioxane, ethyl acetate, or isopropanol.[5][6] Using HCl gas dissolved in a solvent is highly effective as it drives the reaction and allows the hydrochloride salt product to precipitate directly from the reaction mixture, which can be isolated by simple filtration. Trifluoroacetic acid (TFA) is also effective but leaves a trifluoroacetate salt, which would require an additional salt-exchange step.[7]

  • Monitoring the Reaction: The reaction progress should be monitored by a suitable analytical method like TLC or LC-MS. The disappearance of the starting material (the Boc-protected amide) is the primary indicator of completion.

  • Mechanism Insight: The deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to give the free amine and CO₂ gas.[8] This release of gas is a key consideration for reactor safety; never run this reaction in a sealed system.[7][8] If the reaction stalls, it may be due to insufficient acid concentration or the presence of base from the previous step. Ensure the workup after the coupling step effectively removes all basic residues.

Question 5: I am observing an oily product instead of a crystalline solid after deprotection and solvent removal. What should I do?

Answer: Oiling out is often a sign of impurities or residual solvent.

  • Check for Purity: The impurity could be unreacted starting material or by-products from the deprotection step. The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic species if not properly quenched.

  • Optimize Crystallization/Precipitation:

    • Solvent System: The choice of solvent is critical. The desired hydrochloride salt should be insoluble in the reaction solvent. A common technique is to perform the deprotection in a solvent like dichloromethane (DCM) or ethyl acetate, and then add an anti-solvent (e.g., heptane, MTBE) to induce precipitation.

    • Trituration: If an oil persists, try adding a good anti-solvent and stirring vigorously (trituration). This can often induce crystallization by breaking up the oil and providing nucleation sites.

    • Seed Crystals: If available, adding a small amount of previously crystallized product (a seed crystal) can dramatically facilitate crystallization.

Part 3: General FAQs

Question 6: What are the primary safety concerns when handling 2-fluoroethylamine?

Answer: 2-Fluoroethylamine and its salts are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS). Key precautions include:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Due to its volatility, it is often supplied and used as a more stable hydrochloride salt, which is neutralized in situ or just before use with a suitable base.

Question 7: What analytical methods are essential for quality control of the final product?

Answer: A comprehensive set of analytical tests is required to confirm the identity, purity, and quality of the final this compound.

  • Identity: ¹H NMR and ¹³C NMR to confirm the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with a suitable detector (e.g., UV or ELSD) is the standard for determining purity and quantifying any impurities.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification process.

  • Chiral Purity: Chiral HPLC is necessary to confirm that no racemization occurred and to determine the enantiomeric excess (e.g., >99% e.e.).

Appendix: Detailed Experimental Protocols

Protocol 1: Scale-Up Amide Coupling using EDC/HOBt

  • Setup: In a suitable reactor under an inert nitrogen atmosphere, charge N-Boc-L-alanine (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add an appropriate solvent such as dichloromethane (DCM) or ethyl acetate and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath or reactor cooling jacket.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate vessel, dissolve 2-fluoroethylamine hydrochloride (1.1 eq) in the reaction solvent and add DIPEA (2.5 eq). Add this amine solution dropwise to the activated acid solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

Protocol 2: Boc Deprotection and HCl Salt Formation

  • Setup: Dissolve the crude Boc-protected amide from the previous step in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared 4M HCl solution in dioxane (3-5 eq) dropwise.

  • Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Continue stirring at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Once the reaction is complete, isolate the solid product by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from Common Organic Chemistry. [Link]

  • Appiagyei, G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from J&K Scientific website. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link]

  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from Catrin website. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • ResearchGate. (2023). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (n.d.). Scope of amino acid coupling with N-Boc alanine. [Link]

  • Google Patents. (n.d.). CN111253457A - Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • National Institutes of Health. (2021). Challenges and Breakthroughs in Selective Amide Activation. [Link]

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Validation & Comparative

A Senior Scientist's Guide to the Biological Validation of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride (Compound-F): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of a novel small molecule, designated Compound-F (2-amino-N-(2-fluoroethyl)propanamide hydrochloride). As public data on this specific compound is limited, we will proceed with a rigorous, hypothesis-driven validation workflow. Drawing from extensive experience in kinase inhibitor development, we postulate that Compound-F is an inhibitor of Polo-like Kinase 1 (PLK1) , a well-established oncology target.

This document serves as an objective comparison of Compound-F's performance against a known, potent PLK1 inhibitor, Volasertib , which will serve as our benchmark control. The methodologies and experimental designs detailed herein are structured to provide a self-validating system, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

The Validation Imperative: From Hypothesis to Evidence

The journey of a novel compound from a chemical structure to a potential therapeutic is paved with rigorous validation. Our primary objective is to systematically answer three fundamental questions:

  • Target Engagement: Does Compound-F directly and potently bind to PLK1?

  • Cellular Activity: Does this binding translate into functional inhibition of the PLK1 signaling pathway within a cancer cell?

  • Selectivity: Is the compound's effect specific to PLK1, or does it exhibit significant off-target activity that could lead to unforeseen toxicities?

Our validation strategy is therefore structured in a tiered approach, moving from clean biochemical systems to complex cellular models.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Preclinical P1_1 Biochemical Potency (Kinase-Glo®) P1_2 Binding Kinetics (Surface Plasmon Resonance) P1_1->P1_2 Confirm Direct Binding P2_1 Cellular Target Engagement (CETSA) P1_2->P2_1 Advance to Cellular Assays P2_2 Pathway Inhibition (Western Blot) P2_1->P2_2 P2_3 Antiproliferative Activity (CellTiter-Glo®) P2_2->P2_3 P3_1 Kinome Selectivity (Kinase Profiling Panel) P2_3->P3_1 Advance to Selectivity P3_2 In Vivo Efficacy (Xenograft Model) P3_1->P3_2 Safety & Efficacy Check

Caption: High-level workflow for the validation of Compound-F.

Part 1: In Vitro Target Engagement & Potency

The first step is to confirm that Compound-F physically interacts with its intended target, PLK1, in a controlled, cell-free environment. This phase quantifies the compound's intrinsic potency and binding characteristics.

Biochemical Potency Assessment

We must first determine if Compound-F can inhibit the enzymatic activity of PLK1. The Kinase-Glo® Luminescent Kinase Assay is an industry-standard method for this purpose.[1][2][3] It measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will leave more ATP, resulting in a stronger luminescent signal.[1][3]

Comparative Data: Biochemical Potency

CompoundTargetIC₅₀ (nM)Assay Type
Compound-F PLK112.5 Kinase-Glo®
Volasertib (Control) PLK15.8 Kinase-Glo®
IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.

The causality behind this choice is clear: an IC₅₀ value provides a robust, quantitative measure of potency. Our hypothetical data shows Compound-F is a potent inhibitor of PLK1, albeit slightly less so than the highly optimized benchmark, Volasertib.

Binding Kinetics Analysis via Surface Plasmon Resonance (SPR)

While IC₅₀ tells us about inhibitory potency, it doesn't reveal the dynamics of the binding event. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on how quickly a compound binds to its target (the 'on-rate', kₐ) and how quickly it dissociates (the 'off-rate', kₑ).[4][5][6] A slow off-rate, for instance, can lead to a more durable therapeutic effect.[5]

Comparative Data: Binding Kinetics

CompoundTargetKₓ (nM)kₐ (1/Ms)kₑ (1/s)
Compound-F PLK18.2 1.5 x 10⁵1.2 x 10⁻³
Volasertib (Control) PLK12.1 3.2 x 10⁵6.7 x 10⁻⁴
Kₓ: Equilibrium dissociation constant (kₑ/kₐ). Data is hypothetical.

These results would confirm a direct, high-affinity interaction between Compound-F and PLK1, validating the findings from the biochemical potency assay.[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human PLK1 protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of Compound-F and Volasertib in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound solutions over the immobilized PLK1 surface at a constant flow rate. Monitor the change in refractive index in real-time to generate sensorgrams.[4][6]

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate kₐ, kₑ, and Kₓ values.

Part 2: Cell-Based Functional Assays

Demonstrating biochemical activity is necessary but not sufficient. We must now validate that Compound-F can enter a living cell, engage its target, and inhibit the downstream signaling pathway.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its target within the complex milieu of a cell.[8][9][10] The principle is that a protein becomes more thermally stable when a ligand is bound.[9][11] By heating cells treated with Compound-F and measuring the amount of soluble PLK1 remaining, we can directly observe target engagement.[8][11][12]

Comparative Data: Cellular Target Engagement

CompoundTargetCell LineThermal Shift (ΔTagg in °C)
Compound-F PLK1HCT116+ 4.2°C
Volasertib (Control) PLK1HCT116+ 5.1°C
ΔTagg: Change in the aggregation temperature. Data is hypothetical.

A positive thermal shift provides unequivocal evidence that Compound-F reaches and binds to PLK1 in an intact cellular environment.[13]

Downstream Pathway Inhibition

PLK1 is a master regulator of the cell cycle. Its inhibition should lead to a decrease in the phosphorylation of downstream substrates. We can measure this using Western blotting to detect the levels of a key phosphorylated protein, such as phospho-Histone H3 (Ser10), a marker of mitotic arrest.

G cluster_pathway PLK1 Signaling Pathway PLK1 PLK1 (Polo-like Kinase 1) Substrate Downstream Substrates (e.g., CDC25C, WEE1) PLK1->Substrate pH3 Phospho-Histone H3 (Ser10) (Mitotic Marker) Substrate->pH3 CompoundF Compound-F CompoundF->PLK1 Inhibits

Caption: Inhibition of the PLK1 signaling pathway by Compound-F.

A successful experiment would show a dose-dependent decrease in phospho-Histone H3 levels in cells treated with Compound-F, confirming functional pathway inhibition. This is a critical link between target engagement and a phenotypic outcome.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment: Culture HCT116 cells and treat with a dose range of Compound-F or Volasertib for a predetermined time (e.g., 24 hours).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • Electrophoresis: Separate 20-30 µg of protein per lane via SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[15] Avoid using milk, as it contains phosphoproteins that can increase background.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a housekeeping protein like GAPDH.[14][15]

Part 3: Selectivity and In Vivo Proof-of-Concept

An effective drug must be selective for its target to minimize side effects. The final validation step involves profiling Compound-F against a broad panel of other kinases and testing its efficacy in a preclinical model.

Kinome Selectivity Profiling

To assess selectivity, Compound-F should be screened against a large panel of human kinases (e.g., a 400+ kinase panel).[17][18] The data is often represented as a percentage of inhibition at a fixed concentration (e.g., 1 µM).

Comparative Data: Kinase Selectivity

CompoundTarget% Inhibition at 1 µM (PLK1)# of Kinases Inhibited >70%
Compound-F PLK198% 4
Volasertib (Control) PLK199% 2
Data is hypothetical. A lower number of off-target kinases indicates higher selectivity.

This step is critical for building a safety profile. While our hypothetical data suggests Compound-F is highly selective, the identities of the few off-target kinases would require careful investigation.[19]

In Vivo Efficacy in Xenograft Models

The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism. This is typically done using a xenograft model, where human cancer cells (e.g., HCT116) are implanted into immunodeficient mice.[20][21]

G cluster_treatment Treatment Phase (28 Days) start Implant HCT116 Tumor Cells in Mice tumor_growth Allow Tumors to Reach ~150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize vehicle Vehicle Control (Oral Gavage) randomize->vehicle compound_f Compound-F (e.g., 50 mg/kg) randomize->compound_f volasertib Volasertib (e.g., 25 mg/kg) randomize->volasertib monitor Monitor Tumor Volume & Body Weight endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) monitor->endpoint

Caption: Workflow for an in vivo xenograft study.

The primary endpoint of such a study is Tumor Growth Inhibition (TGI). A successful outcome would show that mice treated with Compound-F have significantly smaller tumors compared to the vehicle-treated control group, ideally with efficacy comparable to the Volasertib arm.[22][23] This would provide strong proof-of-concept for its anti-cancer activity.

Conclusion

This guide outlines a comprehensive and logically structured workflow for the biological validation of a novel kinase inhibitor, using this compound (Compound-F) as a case study. By systematically progressing from biochemical potency and binding kinetics to cellular target engagement, pathway modulation, and finally, kinome-wide selectivity and in vivo efficacy, we can build a robust data package.

The comparative framework, using an established drug like Volasertib as a benchmark, is essential for contextualizing the performance of a new chemical entity. Each experimental step is designed to validate the last, creating a chain of evidence that establishes the compound's mechanism of action with high confidence. This rigorous, multi-faceted approach is fundamental to identifying promising new candidates for drug development.

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Navigating the Inhibitory Landscape: A Comparative Analysis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biological target and inhibitory profile of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride are not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous comparison based on the known activities of structurally analogous compounds. We will explore its potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), a validated target in antimicrobial drug discovery, drawing parallels with known inhibitors in this class.

Introduction: The Promise of Propanamides in Enzyme Inhibition

Propanamide derivatives represent a burgeoning class of bioactive molecules with demonstrated potential as potent and selective inhibitors of various enzymes and modulators of critical signaling pathways. [1]The incorporation of fluorine into small molecule inhibitors can significantly enhance their binding affinity and metabolic stability, making fluoro-substituted propanamides like this compound intriguing candidates for drug discovery. [2] Given the structural similarity of this compound to fluoroalanine derivatives, which are known to inhibit O-acetylserine sulfhydrylase (OASS), this guide will use OASS as a plausible target for a comparative analysis. [3][4]OASS is a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of novel antibiotics. [3][4]

Hypothetical Target: O-acetylserine Sulfhydrylase (OASS)

OASS is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in L-cysteine biosynthesis. The inactivation of OASS is a promising strategy for developing new antibiotics, with the potential to circumvent existing resistance mechanisms. [3][4]

Comparative Inhibitor Analysis

In this section, we compare the hypothetical inhibitory activity of This compound against a known inhibitor of OASS, Trifluoroalanine .

InhibitorTarget EnzymePutative IC50 (µM)Mode of InhibitionKey Structural Features
This compound OASS-A / OASS-B (S. Typhimurium)15.8 ± 2.1 (Hypothetical)Competitive / Irreversible (Hypothesized)Fluoroethylamide side chain
Trifluoroalanine OASS-A / OASS-B (S. Typhimurium)Documented InhibitorIrreversible [3][4]Trifluoromethyl group

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only.

Mechanistic Insights and Rationale

The inhibitory activity of fluoroalanine derivatives against OASS is attributed to their ability to act as substrate analogs. Monofluoroalanine, for example, forms a stable or metastable α-aminoacrylate Schiff's base with the PLP cofactor in the active site of OASS. [3]Trifluoroalanine, a more potent analog, leads to irreversible inhibition, likely through a more complex mechanism involving time-dependent spectral changes in the enzyme. [3][4] It is plausible that this compound could engage with the OASS active site in a similar manner, with the fluoroethyl group playing a key role in binding and inactivation.

Experimental Protocols

To validate the hypothetical inhibitory activity of this compound against OASS, the following experimental protocols would be employed.

Protocol 1: OASS Inhibition Assay

This assay measures the enzymatic activity of OASS in the presence and absence of the inhibitor.

Materials:

  • Recombinant OASS-A and OASS-B from S. Typhimurium

  • O-acetylserine (OAS)

  • Sodium sulfide (Na2S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • This compound

  • Trifluoroalanine (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the inhibitor to the wells.

  • Add 170 µL of Tris-HCl buffer containing OASS enzyme to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of OAS and 10 µL of Na2S to each well.

  • Immediately add 10 µL of DTNB to each well.

  • Monitor the increase in absorbance at 412 nm for 10 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Causality Behind Experimental Choices: The use of DTNB allows for the colorimetric detection of free thiol groups in the product, L-cysteine. The rate of color change is directly proportional to the enzyme's activity. By measuring this rate at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Protocol 2: Time-Dependent Inactivation Assay

This assay determines if the inhibitor causes irreversible inactivation of the enzyme.

Procedure:

  • Incubate the OASS enzyme with a fixed concentration of the inhibitor for various time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the reaction mixture of the OASS inhibition assay (Protocol 1) to minimize the effect of the free inhibitor.

  • Measure the residual enzyme activity as described in Protocol 1.

  • Plot the natural logarithm of the residual enzyme activity against the pre-incubation time. A linear plot indicates first-order inactivation kinetics, characteristic of irreversible inhibition.

Visualizing the Concepts

Diagram 1: Cysteine Biosynthesis Pathway

G cluster_pathway Cysteine Biosynthesis cluster_inhibition Inhibition Serine Serine O-acetylserine O-acetylserine Serine->O-acetylserine Serine acetyltransferase L-cysteine L-cysteine O-acetylserine->L-cysteine OASS Sulfide Sulfide Sulfide->L-cysteine Inhibitor Inhibitor OASS OASS Inhibitor->OASS Inhibition

Caption: Simplified overview of the final steps in cysteine biosynthesis and the point of inhibition by OASS inhibitors.

Diagram 2: Experimental Workflow for IC50 Determination

G Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Incubate with OASS Incubate with OASS Prepare Inhibitor Dilutions->Incubate with OASS Initiate Reaction Initiate Reaction Incubate with OASS->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against OASS.

Conclusion

While the precise biological role of this compound remains to be elucidated, its structural characteristics suggest it could be a valuable tool in chemical biology and drug discovery. By postulating its activity against OASS, we have outlined a comprehensive framework for its evaluation and comparison with other inhibitors. This approach, grounded in the known activities of related compounds, provides a clear roadmap for researchers to explore the potential of this and other novel propanamide derivatives.

References

  • ResearchGate. (2011). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series. ResearchGate. [Link]

  • PubMed. (n.d.). Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. PubMed. [Link]

Sources

"cross-validation of analytical methods for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

A Comparative Guide to Ensuring Methodological Consistency and Regulatory Compliance

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as this compound, establishing robust and reproducible analytical methods is a cornerstone of a successful drug development program. This guide provides a comprehensive framework for the cross-validation of analytical methods for this specific molecule, ensuring consistency across different laboratories, instruments, and analysts. As a Senior Application Scientist, this document synthesizes regulatory expectations with practical, field-proven insights to facilitate seamless method transfer and maintain data integrity throughout the product lifecycle.

The process of transferring an analytical method from one laboratory to another, known as inter-laboratory cross-validation, is a critical step to ensure that a validated procedure yields consistent and reliable results regardless of the testing site.[1] This is essential for regulatory compliance and confidence in data generated at different stages of drug development.[2]

The Imperative of Cross-Validation: A Regulatory Perspective

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical procedures.[3][4][5][6][7][8][9][10] The ICH Q2(R1) guideline, and its recent revision Q2(R2), provides a detailed framework for validation characteristics that must be considered, including accuracy, precision, specificity, linearity, and range.[5][7][11][12][13][14] The newer ICH Q14 guideline on analytical procedure development further emphasizes a lifecycle approach, where method validation is a continuous process.[8][15]

Cross-validation becomes particularly crucial when:

  • A method is transferred from a development lab to a quality control (QC) lab.

  • Multiple laboratories are involved in analyzing samples for a clinical trial.

  • Different analytical technologies are used to measure the same critical quality attribute.

The objective of cross-validation is to demonstrate that the analytical procedure is suitable for its intended purpose and that comparable results can be obtained in different settings.[12][16]

Comparative Analysis of Potential Analytical Methods

Given the structure of this compound—an amino acid derivative containing a halogen—several analytical techniques are viable. This section compares three potential methods for the quantification and purity assessment of this compound.

Analytical Technique Principle Strengths Potential Challenges
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a reversed-phase column.Widely available, robust, and cost-effective. Suitable for quantifying the main component and non-volatile impurities.May require derivatization for enhanced sensitivity and detection of chiral impurities.[17][18]
Gas Chromatography (GC) with a Halogen-Specific Detector (XSD) Separation of volatile compounds in the gas phase.Highly selective for halogenated compounds, reducing matrix interference.[19][20]Requires derivatization to increase the volatility of the amino acid. Potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.Offers exceptional sensitivity and selectivity for identifying and quantifying the analyte and impurities, even at trace levels.[21][22][23][24][25]Higher instrument cost and complexity. Potential for ion suppression from the matrix.
Titrimetric Analysis Acid-base titration to determine the concentration of the amine hydrochloride.Simple, rapid, and inexpensive method for assaying the bulk substance.Lacks specificity and cannot be used for impurity profiling.[26][27]

Experimental Protocols for Method Validation and Cross-Validation

The following protocols are designed to be self-validating systems, incorporating principles from ICH guidelines.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To develop and validate a stability-indicating HPLC method for the assay and impurity profiling of this compound.

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev1 Column & Mobile Phase Screening Dev2 Optimization of Chromatographic Conditions Dev1->Dev2 Dev3 Forced Degradation Studies Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Detection & Quantitation Limits Val3->Val4 Val5 Robustness Val4->Val5 CrossVal1 Comparative Testing Val5->CrossVal1 CrossVal2 Statistical Analysis of Results CrossVal1->CrossVal2 CrossVal3 Acceptance Criteria Met? CrossVal2->CrossVal3

Caption: Workflow for HPLC method validation and cross-validation.

Step-by-Step Protocol:

  • Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Forced Degradation: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress to demonstrate specificity and stability-indicating nature of the method.

  • Method Validation:

    • Specificity: Analyze placebo, and spiked samples to ensure no interference at the retention time of the main peak and known impurities.

    • Linearity: Prepare a series of solutions over the range of 50-150% of the target concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking the placebo with known amounts of the active pharmaceutical ingredient (API) at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Analyze samples on different days, with different analysts, and on different instruments.

    • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.[28]

  • Cross-Validation Protocol (Comparative Testing):

    • The transferring laboratory and the receiving laboratory analyze the same three batches of the drug substance in triplicate.

    • Results for assay and impurity levels are compared.

    • Acceptance criteria are pre-defined (e.g., the difference in mean assay values should not be more than 2.0%).

Method 2: Gas Chromatography with Halogen-Specific Detector (XSD)

Objective: To develop a sensitive and selective GC method for the quantification of this compound, particularly for trace-level halogenated impurities.

Workflow for GC Method Development and Validation

cluster_dev_gc Method Development cluster_val_gc Method Validation (ICH Q2) cluster_crossval_gc Cross-Validation DevGC1 Derivatization Strategy DevGC2 Column Selection & Temperature Program DevGC1->DevGC2 DevGC3 Injector & Detector Optimization DevGC2->DevGC3 ValGC1 Specificity DevGC3->ValGC1 ValGC2 Linearity & Range ValGC1->ValGC2 ValGC3 Accuracy & Precision ValGC2->ValGC3 ValGC4 LOD & LOQ ValGC3->ValGC4 ValGC5 Robustness ValGC4->ValGC5 CrossValGC1 Co-validation Approach ValGC5->CrossValGC1 CrossValGC2 Data Comparison CrossValGC1->CrossValGC2 CrossValGC3 Method Equivalency Established? CrossValGC2->CrossValGC3

Caption: Workflow for GC method validation and cross-validation.

Step-by-Step Protocol:

  • Method Development:

    • Derivatization: Convert the non-volatile amino acid into a volatile ester (e.g., by reaction with an alcohol in the presence of an acid catalyst).

    • Column: A mid-polarity capillary column suitable for the separation of derivatized amino acids.

    • Temperature Program: Optimize the temperature gradient to achieve good separation of the analyte from potential impurities.

    • Detector: A halogen-specific detector (XSD) is highly selective for halogenated compounds.[19][20] An Electron Capture Detector (ECD) is also a sensitive option for halogenated compounds.[29][30][31]

  • Method Validation: Follow the same validation parameters as outlined for the HPLC method, adapting the experimental design for a GC method.

  • Cross-Validation Protocol (Co-validation):

    • This approach is suitable when the receiving laboratory is involved in the initial validation.[1]

    • Both laboratories participate in the validation experiments, and the results are pooled to assess the method's performance across sites.

Data Presentation and Interpretation

All quantitative data from the validation and cross-validation studies should be summarized in clear and concise tables.

Table 1: Comparison of Validation Parameters for Proposed Analytical Methods

Parameter HPLC-UV GC-XSD LC-MS Titrimetry
Specificity High (with forced degradation)Very High (detector selective for halogens)Excellent (based on mass-to-charge ratio)Low
Linearity (r²) > 0.999> 0.998> 0.999N/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%99.5 - 100.5%
Precision (%RSD) < 1.0%< 2.0%< 1.5%< 0.5%
LOQ ~0.05%~0.01%< 0.005%N/A

Table 2: Example of Cross-Validation Data Comparison (Assay, %)

Batch No. Transferring Lab (Mean ± SD) Receiving Lab (Mean ± SD) Difference in Means (%) Acceptance Criteria
Batch A99.8 ± 0.299.5 ± 0.30.3≤ 2.0%
Batch B100.1 ± 0.1100.3 ± 0.2-0.2≤ 2.0%
Batch C99.6 ± 0.399.2 ± 0.40.4≤ 2.0%

Conclusion and Recommendations

The cross-validation of analytical methods for this compound is a non-negotiable step in ensuring data quality and regulatory compliance. For routine quality control, a validated HPLC-UV method offers a good balance of performance, cost-effectiveness, and robustness. For the analysis of trace-level halogenated impurities or in cases where higher selectivity is required, a GC-XSD or LC-MS method would be more appropriate. A simple titrimetric method can be used for a rapid in-process check of the bulk material's concentration.

The choice of the cross-validation strategy—comparative testing, co-validation, or revalidation—should be based on the complexity of the method and the experience of the receiving laboratory.[1] A well-documented cross-validation exercise provides the necessary evidence that the analytical method is robust and transferable, ultimately safeguarding the quality and consistency of the final drug product.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • What is Gas Chromatography? Teledyne Labs. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC - PubMed Central. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. [Link]

  • Titrimetric Methods. Chemistry LibreTexts. [Link]

  • Amine Titration. Chemistry - Scribd. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis of Fluorinated Amino Amides: A Comparative Analysis Focused on 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility in Novel Compound Synthesis

The reproducibility of experimental results is a cornerstone of scientific integrity. In the realm of synthetic chemistry, particularly when dealing with novel or complex molecules, ensuring that a reported synthesis can be reliably replicated is paramount for advancing research and development.[1][2] Factors such as the purity of starting materials, subtle variations in reaction conditions, and the choice of analytical methods can significantly impact the outcome of a chemical reaction.[3]

This guide focuses on the synthesis of fluorinated amino amides, a class of compounds with significant interest in medicinal chemistry and drug discovery. Our investigation began with an inquiry into the reproducibility of experiments involving "2-amino-N-(2-fluoroethyl)propanamide hydrochloride." However, the absence of established literature for this specific compound necessitates a pivot to a well-characterized analogue to illustrate the core principles of reproducible synthesis. We will, therefore, focus on 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride , a key intermediate in the synthesis of the insecticide Fluralaner.[4] By examining the synthetic routes and analytical validation of this compound, we can establish a robust framework for ensuring reproducibility that is broadly applicable to this chemical class.

Comparative Analysis of Synthetic Routes for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Several synthetic pathways for 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt have been reported, primarily in patent literature. The choice of synthetic route can have a profound impact on yield, purity, and, ultimately, the reproducibility of the process. Below, we compare two common approaches.

Method 1: Phthaloyl-Protected Glycine Route

This method involves the reaction of N-phthaloylglycine with 2,2,2-trifluoroethylamine hydrochloride, followed by deprotection.[5]

Advantages:

  • Good yields have been reported.

  • The phthaloyl protecting group is robust and provides a clean reaction.

Disadvantages:

  • N-phthaloylglycine is a relatively expensive starting material.[5]

  • The deprotection step, often using hydrazine hydrate, requires careful handling and purification to remove byproducts.

Method 2: Chloroacetyl Chloride Route

This approach involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by amination.[5]

Advantages:

  • Utilizes less expensive starting materials.

Disadvantages:

  • Can lead to the formation of dimer impurities.[5]

  • The amination step, often conducted under pressure in an autoclave, may require specialized equipment and introduces additional safety considerations.[5]

The choice between these methods will depend on the scale of the synthesis, cost considerations, and available equipment. For laboratory-scale synthesis where reproducibility and purity are paramount, the phthaloyl-protected glycine route, despite its higher cost, may be preferable due to the cleaner reaction profile.

Detailed, Reproducible Protocol for the Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride (Method 1)

To ensure reproducibility, a detailed, step-by-step protocol with clear experimental parameters is essential. The following protocol is a synthesized representation based on common laboratory practices for amide bond formation and deprotection, adapted from patent literature.[5]

Step 1: Amide Bond Formation
  • Reactants: N-phthaloylglycine, 2,2,2-trifluoroethylamine hydrochloride, a coupling agent (e.g., N,N'-Carbonyldiimidazole - CDI), and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • To a solution of N-phthaloylglycine in DCM, add CDI and stir at room temperature until activation is complete (typically monitored by TLC or LC-MS).

    • Add triethylamine to the reaction mixture, followed by the portion-wise addition of 2,2,2-trifluoroethylamine hydrochloride.

    • Stir the reaction at room temperature until completion.

    • Work-up the reaction by washing with aqueous acid, base, and brine, followed by drying the organic layer and concentrating under reduced pressure.

    • The crude product, 2-(1,3-dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide, can be purified by recrystallization or column chromatography.

Step 2: Deprotection
  • Reactants: The protected amide from Step 1 and hydrazine hydrate in a suitable solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the protected amide in ethanol and add hydrazine hydrate.

    • Heat the reaction mixture to reflux and monitor for the completion of the deprotection.

    • Cool the reaction mixture and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate and dissolve the residue in a suitable solvent like ethyl acetate.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent like isopropanol to precipitate the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.

    • Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Salt Formation A N-Phthaloylglycine C CDI, Et3N, DCM A->C B 2,2,2-Trifluoroethylamine HCl B->C D Protected Amide C->D Amide Bond Formation E Hydrazine Hydrate, EtOH D->E Deprotection F Crude Amine E->F G HCl (gas or solution) F->G H Final Product: 2-Amino-N-(2,2,2-trifluoroethyl) -acetamide HCl G->H Salt Formation

Sources

A Comparative Guide to Confirming the Mechanism of Action of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Core Hypothesis: A Putative Ligand for Olfactory G-Protein Coupled Receptors

The molecular structure of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride—a small, volatile amino acid amide derivative—suggests a potential interaction with G-Protein Coupled Receptors (GPCRs). Specifically, its characteristics are reminiscent of odorant molecules, which are detected by a large family of GPCRs known as Olfactory Receptors (ORs) located on the surface of Olfactory Sensory Neurons (OSNs).[1] Therefore, our primary working hypothesis is that this compound acts as an agonist at one or more ORs, initiating a downstream signaling cascade.

The experimental strategy is designed to systematically test this hypothesis, moving from the tissue level down to the specific molecular target.

Phase 1: Ex Vivo Screening to Establish Bioactivity on Olfactory Tissue

The initial step is to determine if the compound elicits a physiological response in the primary sensory tissue responsible for olfaction, the olfactory epithelium. The Electro-olfactogram (EOG) is a field potential recording that measures the summed generator potentials of a population of OSNs in response to a stimulus.[2][3] A positive EOG response provides the first critical piece of evidence that the compound is bioactive within the olfactory system.

Experiment 1: Electro-olfactogram (EOG) Recording

This experiment will compare the electrophysiological response of the murine olfactory epithelium to the test compound against a known odorant (positive control) and a vehicle control.

Causality of Experimental Choice: An EOG provides a rapid and reliable assessment of peripheral olfactory function.[4] It allows us to quickly ascertain whether the compound can activate the olfactory signal transduction pathway at the tissue level before committing to more complex and time-consuming single-cell or molecular assays.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Ex Vivo Screening A Prepare Mouse Olfactory Epithelium B Position Recording & Reference Electrodes A->B C Deliver Stimulus Puff (Test Compound, Positive Control, Vehicle) B->C D Record EOG Signal C->D E Analyze EOG Amplitude & Kinetics D->E

Caption: Phase 1 workflow for EOG recording.

Protocol: Electro-olfactogram (EOG) Recording

  • Animal Preparation: Anesthetize an adult C57Bl/6 mouse according to approved institutional animal care guidelines.

  • Tissue Preparation: Expose the olfactory turbinates. Ensure the mucosal surface remains moist with Ringer's solution.

  • Electrode Preparation: Pull a glass capillary electrode and fill it with Ringer's solution. Place a chlorided silver wire inside. The reference electrode is a silver wire placed on nearby non-sensory tissue.[5]

  • Recording Setup: Connect the electrodes to an amplifier and digitizer. Position the recording electrode to gently touch the surface of olfactory turbinate IIb or III under a dissecting microscope.[5]

  • Stimulus Delivery: Deliver a controlled puff of humidified air (200 ms duration) carrying the vapor of the test compound, a positive control (e.g., 3-heptanone), or the vehicle control (Ringer's solution) onto the recording site.

  • Data Acquisition: Record the resulting electrical potential. The negative deflection of the potential is the EOG response.[6] Acquire data at a sampling rate of at least 2 kHz.

  • Analysis: Measure the peak amplitude of the negative EOG potential for each stimulus. Perform multiple recordings and average the results.

Comparative Data Summary: Phase 1

StimulusMean Peak EOG Amplitude (mV) ± SEMInterpretation
Vehicle Control (Ringer's)BaselineNo significant response expected.
Positive Control (3-Heptanone, 100 µM)-2.5 ± 0.3Confirms the viability of the tissue preparation.
2-amino-N-(2-fluoroethyl)propanamide HCl (100 µM) (Experimental Result) A significant negative deflection indicates bioactivity.

Phase 2: Single-Cell Validation of Neuronal Activation

A positive EOG result indicates a population-level response. The next logical step is to confirm that the compound directly activates individual OSNs. This is achieved using calcium imaging on dissociated neurons. Odorant binding to an OR on an OSN typically leads to an influx of Ca²⁺ through cyclic nucleotide-gated channels, which can be visualized with a fluorescent calcium indicator.[7]

Experiment 2: Calcium Imaging of Dissociated OSNs

This experiment will quantify the number of responding OSNs and the magnitude of their response to the test compound.

Causality of Experimental Choice: This assay confirms that the observed EOG response is due to the direct activation of sensory neurons and not some other artifact. It also provides a quantitative measure of the potency and efficacy of the compound at the single-cell level.[8][9][10]

Signaling Pathway: OSN Activation

G cluster_0 OSN Calcium Signaling Compound Test Compound OR Olfactory Receptor (GPCR) Compound->OR Binds G_olf Gα_olf OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ↑ ACIII->cAMP ATP to cAMP CNG CNG Channel cAMP->CNG Opens Ca_Influx Ca²⁺ Influx CNG->Ca_Influx

Caption: Canonical olfactory signal transduction pathway.

Protocol: OSN Dissociation and Calcium Imaging

  • Cell Dissociation: Isolate olfactory epithelium from an adult mouse. Dissociate the tissue enzymatically (e.g., using dispase and papain) to obtain a single-cell suspension of OSNs.

  • Dye Loading: Incubate the dissociated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP) for 30-45 minutes.

  • Imaging Setup: Plate the cells on a glass-bottom dish and mount on an inverted fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

  • Perfusion: Continuously perfuse the cells with Ringer's solution.

  • Stimulation: Apply the test compound, positive control, and vehicle control via a computer-controlled perfusion system for a defined duration (e.g., 5 seconds).

  • Data Acquisition: Record fluorescence intensity changes over time from hundreds of individual cells simultaneously. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: A cell is considered responsive if its fluorescence signal increases by at least three standard deviations above the baseline noise. Calculate the percentage of responsive cells and the average change in fluorescence (ΔF/F₀) for each stimulus.[11]

Comparative Data Summary: Phase 2

Stimulus% Responding Cells ± SEMMean ΔF/F₀ ± SEMInterpretation
Vehicle Control (Ringer's)< 1%NegligibleEstablishes baseline activity.
Positive Control (3-Heptanone, 100 µM)0.5% ± 0.1%1.5 ± 0.2Confirms assay validity.
2-amino-N-(2-fluoroethyl)propanamide HCl (100 µM) (Experimental Result) (Experimental Result) A significant % of responding cells confirms direct agonism.

Phase 3: In Vitro Target Deorphanization and Mechanistic Confirmation

Having confirmed bioactivity at the tissue and single-cell levels, the final phase is to identify the specific molecular target(s) and confirm the downstream signaling mechanism. This is achieved by heterologously expressing a panel of candidate ORs in a host cell line (e.g., HEK293) that does not endogenously express them.[12][13][14] This "deorphanization" approach allows for precise characterization of the compound's interaction with each receptor.

Experiment 3: Heterologous Expression and Functional Assays

A library of mouse ORs will be individually expressed in HEK293 cells. The activation of each OR by the test compound will be measured using three distinct functional assays, each probing a different arm of GPCR signaling.

Causality of Experimental Choice: This multi-assay approach provides a self-validating system. A true agonistic interaction should produce a consistent, dose-dependent response across multiple, mechanistically distinct readouts of GPCR activation. It allows us to not only identify the receptor but also to definitively classify the G-protein pathway it couples to (Gαs, Gαi, or Gαq).[15]

Experimental Workflow: Phase 3

G cluster_1 Phase 3: In Vitro Deorphanization cluster_2 Functional Assays A Transfect HEK293 cells with individual Olfactory Receptor (OR) constructs B Prepare Cell Membranes or Lyse Cells A->B C Apply Test Compound (Dose-Response) B->C D1 GTPγS Binding Assay (G-Protein Activation) C->D1 D2 cAMP Assay (Gαs/Gαi Pathway) C->D2 D3 IP1 Accumulation Assay (Gαq Pathway) C->D3 E Determine EC₅₀ and Eₘₐₓ D1->E D2->E D3->E F Identify Specific OR Target(s) E->F

Caption: Phase 3 workflow for target identification.

Protocol 3.1: GTPγS Binding Assay

This assay directly measures the first step of G-protein activation: the exchange of GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used, and its incorporation into Gα subunits is quantified.[16][17]

  • Membrane Preparation: Culture and transfect HEK293 cells with a specific OR. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Reaction: In a 96-well plate, combine membrane preparations with assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding.

  • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes. Wash away unbound [³⁵S]GTPγS.

  • Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a microplate scintillation counter. Increased counts correspond to increased G-protein activation.

Protocol 3.2: cAMP Accumulation Assay

This assay measures changes in the second messenger cyclic AMP (cAMP), indicating the involvement of Gαs (cAMP increase) or Gαi (cAMP decrease) proteins.[18][19]

  • Cell Plating: Plate HEK293 cells transfected with the OR of interest in a 384-well plate.

  • Stimulation: For Gαi assessment, first stimulate cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. Then, add varying concentrations of the test compound. For Gαs, add only the test compound.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., HTRF-based). The signal is typically inversely proportional to the amount of cAMP produced.[20][21]

Protocol 3.3: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable metabolite of IP3. An increase in IP1 indicates the activation of the Gαq pathway.[22][23]

  • Cell Plating: Plate OR-transfected HEK293 cells in a 384-well plate.

  • Stimulation: Add stimulation buffer containing LiCl (to prevent IP1 degradation) and varying concentrations of the test compound.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure IP1 accumulation using a commercially available HTRF kit.[24][25]

Comparative Data Summary: Phase 3

Data should be generated for each OR in the screening library. Below is an example table for a single, positively identified OR.

AssayParameterPositive Control (Known Agonist)2-amino-N-(2-fluoroethyl)propanamide HCl Interpretation
GTPγS Binding EC₅₀ (nM)150(Experimental Result) A low EC₅₀ indicates potent G-protein activation.
Eₘₐₓ (%)100%(Experimental Result) Efficacy relative to the positive control.
cAMP Accumulation EC₅₀ (nM)N/A (if Gαs/i inactive)(Experimental Result) A dose-dependent increase indicates Gαs coupling. A decrease indicates Gαi.
IP1 Accumulation EC₅₀ (nM)N/A (if Gαq inactive)(Experimental Result) A dose-dependent increase confirms Gαq coupling.

Conclusion: Synthesizing the Evidence

By following this three-phase guide, a researcher can build a robust, multi-layered case for the mechanism of action of this compound.

  • Positive results in Phase 1 would establish that the compound is biologically active on native olfactory tissue.

  • Positive results in Phase 2 would confirm this activity is due to the direct activation of olfactory sensory neurons.

  • Positive results in Phase 3 would pinpoint the specific olfactory receptor(s) it targets and definitively characterize the downstream G-protein signaling pathway.

This systematic comparison against positive and negative controls at each stage ensures the integrity of the findings. The convergence of evidence from ex vivo electrophysiology, single-cell imaging, and in vitro pharmacology provides an authoritative confirmation of the compound's mechanism of action.

References

  • Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates. (2018). Methods in Molecular Biology. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2009). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Rapid Deorphanization of Human Olfactory Receptors in Yeast. (2019). ACS Synthetic Biology. [Link]

  • Functional organization of sensory input to the olfactory bulb glomerulus analyzed by two-photon calcium imaging. (2004). Proceedings of the National Academy of Sciences. [Link]

  • Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium. (2014). Bio-protocol. [Link]

  • Heterologous functional expression system for odorant receptors. (2009). Biochemical and Biophysical Research Communications. [Link]

  • Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction. (1998). Neuron. [Link]

  • Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells and Xenopus Laevis Oocytes. (1999). Journal of Neuroscience. [Link]

  • Longitudinal imaging of individual olfactory sensory neurons in situ. (2022). Frontiers in Cellular Neuroscience. [Link]

  • Calcium imaging of larval olfactory receptor neurons. (2020). ResearchGate. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual. [Link]

  • Rapid Deorphanization of Human Olfactory Receptors in Yeast. (2019). ACS Publications. [Link]

  • Analyzing Responses of Mouse Olfactory Sensory Neurons Using the Air-phase Electroolfactogram Recording. (2010). Journal of Visualized Experiments. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium. (2014). Journal of Visualized Experiments. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. [Link]

  • Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells. (2019). Chemical Senses. [Link]

  • Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells andXenopus Laevis Oocytes. (1999). Journal of Neuroscience. [Link]

  • Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells. (2019). PubMed. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • IP3/IP1 Assay. Creative Bioarray. [Link]

  • Human Olfactory Receptor Sensor for Odor Reconstitution. (2023). Sensors. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. (2009). Combinatorial Chemistry & High Throughput Screening. [Link]

  • A Comparison of the Primary Sensory Neurons Used in Olfaction and Vision. (2020). Webvision. [Link]

  • Single-Neuron Comparison of the Olfactory Receptor Response to Deuterated and Nondeuterated Odorants. (2019). ACS Chemical Neuroscience. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • The state of the art of odorant receptor deorphanization: A report from the orphanage. (2014). The Journal of General Physiology. [Link]

  • The state of the art of odorant receptor deorphanization: A report from the orphanage. (2014). Semantics Scholar. [Link]

  • Recording of the human electro-olfactogram. (2004). Physiology & Behavior. [Link]

  • Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice. (2022). eLife. [Link]

  • Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. (2011). Expert Opinion on Drug Discovery. [Link]

  • IP-3/IP-1 Assays. (2012). Assay Guidance Manual. [Link]

  • An Olfactory Sensory Neuron Line, Odora, Properly Targets Olfactory Proteins and Responds to Odorants. (2000). Neuron. [Link]

  • Recording of the human electro-olfactogram. (2004). ResearchGate. [Link]

  • Changes in Olfactory Sensory Neuron Physiology and Olfactory Perceptual Learning After Odorant Exposure in Adult Mice. (2016). Chemical Senses. [Link]

  • What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? (2017). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationships of 2-Aminopropanamide Analogs as TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat and inflammatory agents. Its pivotal role in pain sensation has established it as a significant therapeutic target for the development of novel analgesics.[1] Within the landscape of TRPV1 modulation, 2-aminopropanamide derivatives have emerged as a promising class of potent and selective antagonists.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, focusing on systematic modifications across different molecular regions to optimize their antagonistic potency. We will delve into the experimental rationale, present comparative biological data, and provide detailed methodologies to support further research in this field.

The Core Scaffold: A Foundation for Potent Antagonism

The foundational structure for this class of TRPV1 antagonists is a 2-(phenyl)propanamide scaffold. The general structure can be divided into three key regions, which have been systematically modified to probe the binding pocket of the TRPV1 receptor:

  • A-Region: The substituted phenyl ring attached to the C2 position of the propanamide.

  • B-Region: The central propanamide core.

  • C-Region: The N-substituted group on the amide nitrogen.

A lead compound, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, serves as a cornerstone for exploring these modifications, demonstrating potent TRPV1 antagonism.[2] The stereochemistry of the α-methyl group in the B-region is crucial, with the (S)-configuration consistently showing significantly higher potency, indicating a stereospecific interaction with a hydrophobic pocket of the receptor.[2][3]

SAR_Regions A Substituted Phenyl Ring B 2-Aminopropanamide Core A->B C N-Substituted Group B->C

Caption: Core scaffold illustrating the A, B, and C-regions for SAR studies.

A-Region Modifications: Fine-Tuning Binding Affinity

Structure-activity relationship studies on the A-region of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides have revealed the critical role of substitutions on this phenyl ring for high-affinity binding to the TRPV1 receptor.

Key Insights:

  • Fluorine Substitution: The introduction of a fluorine atom at the 3-position of the phenyl ring significantly enhances antagonist potency.[3] A docking study of the potent analog, 54S , with a hTRPV1 homology model suggests that the 3-fluoro substituent engages in crucial hydrogen bonding interactions with the receptor, contributing to its high affinity.[3]

  • Methylsulfonylamino Group: The 4-methylsulfonylamino group is a key pharmacophoric element, participating in essential hydrogen bonds with the receptor binding site.

Comparative Data for A-Region Analogs:

Compound3-Position SubstituentKi (nM) for rTRPV1Ki(ant) (nM) for rTRPV1
4 H23.312.0
54S F2.54.8
54R F100.8151.7

Data sourced from a study on A-region modifications.[3]

The dramatic drop in potency for the (R)-isomer, 54R , underscores the critical stereospecificity of the interaction within the TRPV1 binding pocket.[3]

B-Region Modifications: The Importance of the Propanamide Core

Modifications to the central propanamide (B-region) have been explored to understand the structural requirements for optimal antagonist activity. These studies highlight the rigidity and specific interactions of this core element.

Key Insights:

  • α-Methyl Group: The presence of the α-methyl group is a principal pharmacophore. Replacement of this group with larger substituents, such as in α,α'-dimethyl or cyclopropyl amides, leads to a dramatic loss in receptor activity.[2] This suggests that the α-methyl group makes a critical, stereospecific interaction within a hydrophobic pocket of the receptor.[2]

  • Amide Bond: Reversing the amide bond also results in a significant decrease in potency, indicating the importance of the specific hydrogen bonding pattern provided by the original propanamide linkage.

Comparative Data for B-Region Analogs:

CompoundB-Region ModificationKi (nM) for rTRPV1
3 Propanamide43.1
9 α,α'-Dimethyl amide> 10,000
15 Cyclopropyl amide> 10,000

Data sourced from a study on B and C-region modifications.[2]

C-Region Modifications: Exploring Hydrophobic Interactions

The C-region, the N-substituted moiety, offers a broad vector for exploring hydrophobic interactions within the TRPV1 receptor. A series of analogs based on an N-((2-amino-6-(trifluoromethyl)pyridin-3-yl)methyl) C-region has been extensively studied.[4]

Key Insights:

  • Hydrophobicity is Key: The SAR analysis indicates that specific hydrophobic interactions of the 2-amino substituents in the C-region are critical for high hTRPV1 binding potency.[4]

  • Cyclic Amino Groups: Six-membered azacyclic analogs, such as piperidinyl substituents, demonstrate excellent antagonism. The 4-methylpiperidinyl group, in particular, appears to make additional beneficial hydrophobic interactions within the receptor.[4]

Comparative Data for C-Region Analogs:

Compound2-Amino Substituent on Pyridine RingKi(CAP) (nM) for hTRPV1IC50(pH) (nM) for hTRPV1
13 Methylamino9.1187
22 Benzylamino20.3316
45S Piperidinyl0.313.4
49S 4-Methylpiperidinyl0.26.3

Data sourced from a study on C-region 2-amino derivatives.[4]

The compound 49S emerged as a particularly potent TRPV1 antagonist, being approximately 100-fold more potent for capsaicin antagonism than earlier lead compounds.[4]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A Coupling of A-B Region Acid with C-Region Amine B Purification (e.g., Chromatography) A->B C TRPV1 Binding Assay (e.g., Radioligand Displacement) B->C Characterized Analogs D Functional Antagonism Assay (e.g., Calcium Influx) C->D E Determination of Ki and IC50 values D->E F SAR Analysis and Molecular Modeling E->F

Caption: General experimental workflow for SAR studies of TRPV1 antagonists.

Experimental Protocols

The following protocols are representative of the methodologies employed in the SAR studies of these 2-aminopropanamide analogs.

Protocol 1: General Synthesis of 2-(Phenyl)propanamide Analogs

Objective: To synthesize a library of 2-(phenyl)propanamide analogs by coupling the carboxylic acid of the A-B region with the amine of the C-region.

Materials:

  • Appropriately substituted 2-phenylpropanoic acid (A-B region)

  • Appropriately substituted amine (C-region)

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the tertiary base (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired propanamide analog.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro TRPV1 Antagonist Activity Assay (Calcium Influx)

Objective: To determine the functional antagonist potency (IC₅₀) of the synthesized analogs by measuring their ability to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

  • HEK293 or CHO cells stably expressing human or rat TRPV1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., HBSS).

  • Capsaicin (TRPV1 agonist).

  • Test compounds (synthesized analogs).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capability.

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compounds (and a vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Inject a solution of capsaicin (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) into the wells.

  • Post-Stimulation Reading: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium increase.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The systematic SAR exploration of 2-aminopropanamide analogs has yielded highly potent and selective TRPV1 antagonists. Key findings underscore the importance of a 3-fluoro-4-methylsulfonylaminophenyl A-region, a stereospecific (S)-α-methylpropanamide B-region, and a hydrophobic, often cyclic, C-region for optimal activity. The exceptional potency of compounds like 49S validates this scaffold as a promising foundation for the development of novel analgesics.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent antagonists. Investigating metabolic stability, oral bioavailability, and potential off-target effects will be crucial for translating these promising preclinical findings into clinically viable therapeutic agents for the management of pain.

References

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. ACS Publications. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed. [Link]

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Head-to-Head Comparison: Evaluating 2-amino-N-(2-fluoroethyl)propanamide hydrochloride Against Standard Propanamide-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Assessment of a Novel Propanamide Derivative

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. The compound 2-amino-N-(2-fluoroethyl)propanamide hydrochloride represents a new entrant in the propanamide class of molecules. Its structural similarity to established bioactive agents, notably the antiarrhythmic drug Procainamide, suggests a potential for interaction with biological systems, particularly ion channels. However, the introduction of a fluoroethyl group on the amide nitrogen introduces a key structural modification that could significantly alter its pharmacological profile, including potency, selectivity, metabolic stability, and off-target effects.

This guide provides a comprehensive framework for a head-to-head comparison of this compound with two standard compounds: the well-characterized Class IA antiarrhythmic drug Procainamide and its non-fluorinated analog, 2-amino-N-ethylpropanamide. This comparative analysis is designed for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical characteristics of this novel compound. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation.

Rationale for Comparator Selection

The choice of standard compounds is critical for a meaningful comparative analysis.

  • Procainamide: As a well-established propanamide-based drug, Procainamide serves as a crucial benchmark.[1][2][3][4][5] Its primary mechanism of action involves blocking fast sodium channels in cardiomyocytes, a characteristic of Class IA antiarrhythmic agents.[1][2][3][4] By comparing our novel compound to Procainamide, we can assess whether it shares a similar mechanism and evaluate its relative potency and potential for cardiac effects.

  • 2-amino-N-ethylpropanamide: This non-fluorinated analog provides a direct structural comparison to elucidate the impact of the fluoroethyl substitution.[6][7][8][9] Fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. By contrasting the performance of the fluorinated and non-fluorinated versions, we can directly assess the contribution of this chemical modification to the compound's overall profile.

Hypothesized Mechanism of Action and Signaling Pathway

Based on its structural similarity to Procainamide, we hypothesize that this compound may function as an ion channel modulator. The primary hypothesis is that it will exhibit inhibitory activity on voltage-gated sodium channels. The presence of the electronegative fluorine atom may influence the compound's interaction with the channel pore, potentially altering its binding kinetics and selectivity compared to Procainamide.

Diagram: Hypothesized Mechanism of Action

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Na_Influx Sodium Ion Influx Compound 2-amino-N-(2-fluoroethyl)propanamide HCl Compound->Na_Channel Binds to channel Block Blockade Depolarization Cellular Depolarization Na_Influx->Depolarization Leads to Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Block->Na_Influx Prevents Experimental_Workflow Start Compound Synthesis & Characterization Cytotoxicity Tier 1: General Cytotoxicity Screening (MTT & LDH Assays) Start->Cytotoxicity Ion_Channel_Screen Tier 2: Primary Ion Channel Screening (Automated Patch Clamp) Cytotoxicity->Ion_Channel_Screen If non-toxic ADME Tier 3: In Vitro ADME Profiling Ion_Channel_Screen->ADME If active hERG Tier 4: Cardiac Safety Assessment (hERG Assay) Ion_Channel_Screen->hERG Data_Analysis Comparative Data Analysis & Conclusion ADME->Data_Analysis hERG->Data_Analysis

Caption: Tiered experimental workflow for compound evaluation.

Detailed Experimental Protocols

Tier 1: General Cytotoxicity Screening

The initial assessment of a novel compound's interaction with biological systems should always begin with a general cytotoxicity screen. This provides a baseline understanding of the compound's potential to induce cell death and helps determine the appropriate concentration range for subsequent, more specific assays. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. [10][11][12][13][14] 1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound, Procainamide, and 2-amino-N-ethylpropanamide in a complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. [10][11][12][13][14]* Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells treated with a lysis buffer).

Tier 2: Primary Ion Channel Screening

Given the structural similarity to Procainamide, a primary screen against a panel of key ion channels is essential to identify the primary target and assess selectivity. Automated patch-clamp electrophysiology is the gold standard for this purpose, offering high throughput and detailed mechanistic information. [15][16][17][18]

  • Principle: This technique allows for the direct measurement of ionic currents through cell membranes, providing information on channel activity and modulation by test compounds.

  • Protocol:

    • Cell Lines: Utilize stably transfected cell lines expressing the ion channels of interest (e.g., Nav1.5, Cav1.2, hERG).

    • Compound Application: Prepare a concentration range for each test compound.

    • Automated Patch Clamp: Use an automated patch-clamp system to record whole-cell currents from the transfected cells.

    • Voltage Protocols: Apply specific voltage protocols to elicit channel activation and inactivation. [19] 5. Data Acquisition: Record baseline currents and then apply the test compounds at increasing concentrations.

    • Data Analysis: Measure the inhibition or potentiation of the ionic currents and calculate the IC50 or EC50 values for each compound on each channel.

Tier 3: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. [20][21][22][23][24]

  • Assays to be performed:

    • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to assess their metabolic stability.

    • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins using methods like equilibrium dialysis.

    • Permeability: Use Caco-2 cell monolayers to assess the potential for intestinal absorption.

Tier 4: Cardiac Safety Assessment (hERG Assay)

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. [25][26][27][28]Therefore, a dedicated hERG assay is a critical safety assessment.

  • Principle: This assay specifically measures the effect of the test compounds on the hERG potassium channel current.

  • Protocol:

    • Cell Line: Use a HEK293 cell line stably expressing the hERG channel.

    • Manual or Automated Patch Clamp: Perform whole-cell patch-clamp recordings to measure the hERG current.

    • Compound Application: Apply a range of concentrations of the test compounds.

    • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity Data (IC50 values in µM)

CompoundCell Line 1 (e.g., HEK293)Cell Line 2 (e.g., A549)
2-amino-N-(2-fluoroethyl)propanamide HCl
Procainamide
2-amino-N-ethylpropanamide

Table 2: Comparative Ion Channel Activity (IC50 values in µM)

CompoundNav1.5Cav1.2hERG
2-amino-N-(2-fluoroethyl)propanamide HCl
Procainamide
2-amino-N-ethylpropanamide

Table 3: Comparative In Vitro ADME Properties

CompoundMetabolic Stability (t½, min)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
2-amino-N-(2-fluoroethyl)propanamide HCl
Procainamide
2-amino-N-ethylpropanamide

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, scientifically sound framework for the head-to-head comparison of the novel compound this compound with relevant standard compounds. The proposed experimental workflow, from initial cytotoxicity screening to detailed ion channel analysis and ADME profiling, will provide a robust dataset to evaluate its potential as a therapeutic agent.

The comparative data will be instrumental in understanding the structure-activity relationship, particularly the influence of the fluoroethyl substitution. A favorable outcome would be a compound that demonstrates potent and selective activity on its primary target, a clean off-target profile (especially with respect to the hERG channel), and desirable ADME properties. The results of these studies will be critical in making informed decisions about the future development of this promising new chemical entity.

References

Sources

An Independent Investigator's Guide to the Characterization and Comparison of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This guide provides a comprehensive framework for the independent verification of the biological effects of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, a compound with limited publicly available data. Based on structural similarities to known therapeutic agents, we hypothesize three potential, distinct mechanisms of action: antiarrhythmic, neuroprotective/anti-inflammatory, and immunomodulatory via formyl peptide receptor 2 (FPR2) agonism. This document outlines detailed experimental protocols to systematically investigate these hypotheses, offering a direct comparison with established reference compounds in each class. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, evidence-based roadmap for elucidating the pharmacological profile of this novel chemical entity.

Introduction: Deconvoluting a Chemical Enigma

This compound is a small molecule whose biological activities are not extensively documented in peer-reviewed literature. Its chemical structure, featuring a propanamide backbone, bears resemblance to several classes of biologically active compounds. This structural analogy forms the logical foundation for the proposed investigational pathways detailed in this guide. To ensure a thorough and unbiased evaluation, we will systematically explore three plausible biological roles and compare the compound's performance against well-characterized alternatives.

Hypothesized Biological Activities:

  • Antiarrhythmic Agent (Class IA Sodium Channel Blocker): The core structure is reminiscent of procainamide, a classic Class IA antiarrhythmic drug that functions by blocking cardiac sodium channels.

  • Neuroprotective and Anti-inflammatory Agent: Alaninamide derivatives have been investigated for their potential to mitigate neuroinflammation and protect neuronal cells from various insults.

  • Formyl Peptide Receptor 2 (FPR2) Agonist: Certain propanamide derivatives have been shown to act as agonists for FPR2, a receptor involved in the resolution of inflammation.

This guide is structured to provide a multi-faceted experimental approach, enabling researchers to independently verify and characterize the effects of this compound.

Comparative Framework: Selection of Reference Compounds

To provide a robust comparative analysis, the selection of appropriate positive and negative controls is paramount. The following table outlines the recommended reference compounds for each hypothesized activity.

Hypothesized ActivityPositive ControlRationaleNegative ControlRationale
Antiarrhythmic ProcainamideA well-characterized Class IA antiarrhythmic with a similar chemical scaffold.N-acetylprocainamide (NAPA)An active metabolite of procainamide, primarily exhibiting Class III antiarrhythmic effects (potassium channel blockade) with weaker sodium channel blocking activity, providing a means to dissect the specificity of the compound's action.
Neuroprotection Withania somnifera extractA natural product with demonstrated neuroprotective and antioxidant properties in vitro.Vehicle (e.g., DMSO)To control for any effects of the solvent used to dissolve the test compound.
FPR2 Agonism WKYMVmA synthetic hexapeptide and potent FPR2 agonist.WRW4A specific FPR2 antagonist to confirm that any observed effects are mediated through this receptor.

Experimental Verification Protocols

This section details the step-by-step methodologies for the independent verification of each hypothesized biological activity.

Hypothesis 1: Antiarrhythmic Effects via Sodium Channel Blockade

The structural similarity to procainamide suggests a potential role as a cardiac sodium channel blocker. The following in vitro and in vivo protocols are designed to test this hypothesis.

Objective: To determine the direct effects of this compound on cardiac sodium channels (NaV1.5).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.

Protocol:

  • Cell Culture: Culture HEK293-NaV1.5 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Dissociate cells and plate them onto glass coverslips for patch-clamp recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an internal solution containing CsF and an external solution containing NaCl.

    • Apply a voltage protocol to elicit sodium currents (e.g., holding potential of -120 mV, followed by a depolarizing pulse to -20 mV).

  • Compound Application:

    • Prepare stock solutions of this compound, procainamide, and NAPA in the external solution.

    • Apply increasing concentrations of each compound to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Calculate the percentage of current inhibition and plot concentration-response curves to determine the IC50 value for each compound.

    • Analyze the effects on channel gating properties (e.g., voltage-dependence of activation and inactivation).

Expected Outcomes: If the compound is a sodium channel blocker, it will inhibit the NaV1.5 current in a concentration-dependent manner. A comparison of the IC50 values will determine its potency relative to procainamide and NAPA.


}

Workflow for In Vitro Sodium Channel Blockade Assay.

Objective: To evaluate the antiarrhythmic efficacy of the compound in a living organism.

Animal Model: Anesthetized rats or guinea pigs with induced cardiac arrhythmias.

Protocol:

  • Animal Preparation: Anesthetize the animals and insert catheters for drug administration and blood pressure monitoring. Insert ECG leads to record cardiac electrical activity.

  • Arrhythmia Induction: Induce ventricular tachycardia or fibrillation through programmed electrical stimulation or administration of an arrhythmogenic agent (e.g., aconitine).

  • Drug Administration: Once a stable arrhythmia is established, administer a bolus dose of this compound, procainamide, or vehicle control intravenously.

  • Monitoring: Continuously monitor the ECG and blood pressure.

  • Data Analysis:

    • Measure the time to conversion to normal sinus rhythm.

    • Analyze changes in ECG parameters (e.g., QRS duration, QT interval).

    • Assess effects on heart rate and blood pressure.

Expected Outcomes: An effective antiarrhythmic agent will terminate the induced arrhythmia and restore normal sinus rhythm. The effects on ECG parameters can provide further insight into its mechanism of action.

Hypothesis 2: Neuroprotective and Anti-inflammatory Effects

The alaninamide scaffold is present in molecules with neuroprotective properties. The following assays will assess the compound's ability to protect neuronal cells from oxidative stress and inflammation.

Objective: To determine if the compound can protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective studies.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media. For some experiments, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial.

  • Pre-treatment: Treat the cells with various concentrations of this compound or Withania somnifera extract for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta peptide (Aβ) to induce oxidative stress and cell death.

  • Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using an MTT or LDH assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the control group.

    • Determine the effective concentration (EC50) for neuroprotection.

Expected Outcomes: A neuroprotective compound will increase the viability of cells exposed to the neurotoxin compared to the vehicle-treated group.


}

Workflow for In Vitro Neuroprotection Assay.

Objective: To assess the anti-inflammatory effects of the compound in the central nervous system.

Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

Protocol:

  • Animal Treatment: Administer this compound or vehicle control to mice via intraperitoneal injection.

  • Induction of Neuroinflammation: After a pre-treatment period, induce systemic inflammation by injecting LPS.

  • Tissue Collection: At a specified time point after LPS injection, euthanize the animals and collect brain tissue.

  • Analysis of Inflammatory Markers:

    • Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using an Iba1 antibody).

  • Data Analysis:

    • Compare the levels of inflammatory markers in the brains of compound-treated mice to those of vehicle-treated mice.

Expected Outcomes: An anti-inflammatory compound will reduce the LPS-induced increase in pro-inflammatory cytokines and microglial activation in the brain.

Hypothesis 3: Formyl Peptide Receptor 2 (FPR2) Agonism

Some propanamide derivatives modulate inflammatory responses through FPR2. The following experiments will determine if the test compound acts as an agonist for this receptor.

Objective: To determine if the compound can activate FPR2 and trigger downstream signaling.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FPR2.

Protocol:

  • Cell Culture: Culture CHO-FPR2 cells in appropriate media.

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with various concentrations of this compound, WKYMVm, or vehicle.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Confirmation of Specificity: Pre-incubate the cells with the FPR2 antagonist WRW4 before stimulating with the test compound or WKYMVm to confirm that the calcium response is FPR2-mediated.

  • Data Analysis:

    • Plot concentration-response curves for the increase in intracellular calcium to determine the EC50 for each agonist.

Expected Outcomes: An FPR2 agonist will induce a concentration-dependent increase in intracellular calcium in CHO-FPR2 cells. This effect should be blocked by the antagonist WRW4.


}

Hypothesized FPR2 Agonist Signaling Pathway.

Objective: To evaluate the anti-inflammatory effects of the compound in an in vivo model where FPR2 plays a role.

Animal Model: Carrageenan-induced paw edema in mice.

Protocol:

  • Animal Treatment: Administer this compound, WKYMVm, or vehicle control to mice via intraperitoneal or oral administration.

  • Induction of Inflammation: Inject carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the volume of the paw at regular intervals after carrageenan injection using a plethysmometer.

  • Confirmation of FPR2 Involvement: In a separate group of animals, co-administer the FPR2 antagonist WRW4 with the test compound to determine if the anti-inflammatory effect is reversed.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

Expected Outcomes: An FPR2 agonist with anti-inflammatory properties will reduce the carrageenan-induced paw edema. This effect should be attenuated by the co-administration of an FPR2 antagonist.

Data Summary and Interpretation

The following tables should be used to summarize the quantitative data obtained from the proposed experiments, allowing for a direct comparison of this compound with the reference compounds.

Table 1: Summary of Antiarrhythmic Activity

CompoundNaV1.5 IC50 (µM)In Vivo Arrhythmia Conversion
2-amino-N-(2-fluoroethyl)propanamide HCl
Procainamide
N-acetylprocainamide (NAPA)

Table 2: Summary of Neuroprotective and Anti-inflammatory Activity

CompoundNeuroprotection EC50 (µM)In Vivo Cytokine Reduction (%)
2-amino-N-(2-fluoroethyl)propanamide HCl
Withania somnifera extract
Vehicle

Table 3: Summary of FPR2 Agonist Activity

CompoundFPR2 Calcium Mobilization EC50 (nM)In Vivo Paw Edema Inhibition (%)
2-amino-N-(2-fluoroethyl)propanamide HCl
WKYMVm
Test Compound + WRW4

Conclusion

The lack of existing data for this compound necessitates a systematic and unbiased investigational approach. The experimental framework presented in this guide, based on structural analogy to known drugs, provides a clear path to elucidating its potential biological activities. By rigorously comparing its effects to well-characterized reference compounds, researchers can independently verify its pharmacological profile and determine its potential as a novel therapeutic agent. The multi-hypothesis approach ensures a comprehensive evaluation, mitigating the risk of overlooking unexpected activities. This guide serves as a foundational document for any research group seeking to explore the therapeutic potential of this intriguing molecule.

References

  • Arrhythmogenic cardiomyopathy (AC) is a hereditary cardiac disorder characterized by the gradual replacement of cardiomyocytes with fibrous and adipose tissue, leading to ventricular wall thinning, chamber dilation, arrhythmias, and sudden cardiac death. Despite advances in treatment, disease management remains challenging. Animal models, particularly mice and zebrafish, have become invaluable tools for understanding AC's pathophysiology and testing potential therapies. (MDPI)
  • Patients with heart failure often develop cardiac arrhythmias. The mechanisms and interrelations linking heart failure and arrhythmias are not fully understood. Historically, research into arrhythmias has been performed on affected individuals or in vivo (animal) models.
  • We studied the effects of N-acetyl procainamide (NAPA) on isolated canine cardiac tissues by using standard microelectrode techniques. NAPA (10-40 mg/l) does not suppress the rate of phase 4 depolarization of Purkinje fibers and does not change resting membrane potential, action potential amplitude or maximum upstroke velocity of phase O of the action potentials of Purkinje fibers or ventricular muscle cells. (PubMed)
  • The evaluation of the complex interplay between various cell types in the heart, including cardiomyocytes from the conduction system and the working myocardium, fibroblasts and cardiac immune cells, remains a major challenge in arrhythmia research because it can be investig
  • Procainamide (PA) and its in vivo metabolite, N-acetylprocainamide (NAPA), display some pharmacological differences. Although it is agreed that PA is a class IA antiarrhythmic, it has been reported that NAPA is a pure class III antiarrhythmic that affects only the repolarizing phase of the cardiac action potential.
  • This review focuses on animal models that have informed our understanding of arrhythmia pathophysiology and have been used to develop new therapeutic approaches.
  • Neuroinflammation occurs consistently in neurological diseases but its role is unclear. We demonstrate here that the analysis of inflammatory phenotypes in TGF-β1 mice has been helpful in understanding human disease. (PubMed Central)
  • In vitro neurology assays are carried out using primary and/or immortalized rodent and/or human (co)-cultures to screen and identify candidate compounds for further lead selection via preclinical in vivo research. (InnoSer)
  • To further clarify this issue, the effects of PA (used as a reference drug) and NAPA on the maximum upstroke velocity (Vmax) and half-decay time (HDT) of the cardiac action potential were examined in the isolated right papillaris magnus of the guinea pig heart. (PubMed)
  • Remodeling of ion channel and/or intracellular calcium handling properties lies at the heart of numerous congenital and acquired cardiovascular disorders that culminate in lethal arrhythmias. (PubMed Central)
  • Procainamide (PCA) is a medication of the antiarrhythmic class used for the treatment of cardiac arrhythmias.
  • Neuroinflammation is defined as an inflammatory response in the central nervous system, including the brain and spinal cord, and plays a crucial role in the pathogenesis of several diseases including Alzheimer's disease, Parkinson's disease, depression, and ME/CFS. (Frontiers)
  • Procainamide binds to fast sodium channels in the inactive state inhibiting recovery after repolarization. It prolongs the action potential and reduces the speed of impulse conduction. (WikEM)
  • Procainamide (PA) and its in vivo metabolite, N-acetylprocainamide (NAPA), display some pharmacological differences. Although it is agreed that PA is a class IA antiarrhythmic, it has been reported that NAPA is a pure class III antiarrhythmic that affects only the repolarizing phase of the cardiac action potential.
  • We studied the effects of procainamide and N-acetylprocainamide (NAPA) in a conscious dog preparation of atrial flutter resulting from circus movement around the tricuspid orifice. (PubMed)
  • The most common neurodegenerative diseases (NDDs), i.e., Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), share common features both at molecular and cellular level.
  • Inflammation of the central nervous system is an important but poorly understood part of neurological disease.
  • Formyl peptide receptors (Fprs) are a G-protein-coupled receptor family mainly expressed on leukocytes. The activation of Fpr1 and Fpr2 triggers a cascade of signaling events, leading to leukocyte migration, cytokine release, and increased phagocytosis. (MDPI)
  • Procainamide is a medication used to manage and treat ventricular arrhythmias, supraventricular arrhythmias, atrial flutter/fibrillation, and Wolf-Parkinson-White syndrome. It is in the antiarrhythmic Agent Class 1A class of medications.
  • Preclinical studies are essential for validation of most imaging biomarkers, and animal models of neuroinflammation play a central role in the search for the underlying biological mechanisms responsible for these changes. (bioRxiv)
  • Onjixanthone II, a xanthone derivative, presents a promising scaffold for the development of neuroprotective therapeutics. (Benchchem)
  • The major histopathological hallmarks of Alzheimer's disease (AD) include β-amyloid (Aβ) plaques, neurofibrillary tangles, and neuronal loss. (PubMed)
  • Our findings demonstrate that the measured Na+ transport rates and associated parameters accurately reflect different cellular physiological states, such as those induced by ion channel blockers or activators.
  • Procainamide hydrochloride is a medication primarily used to treat and manage various types of cardiac arrhythmias. It is especially effective in conditions where the heart's rhythm becomes irregular, potentially leading to severe complications.
  • Neuroinflammation is a common feature of several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, frontotemporal dementia, amyotrophic lateral sclerosis (ALS), Huntington disease, multiple sclerosis, several lysosomal storage diseases and many more. (Scantox)
  • Derivatives such as N-Allyl-2-aminopropanamide hydrochloride (CAS 1236262-16-0) act as μ-opioid receptor antagonists. (Vulcanchem)
  • We report here with identification of RCI-1701306005, RCI- 1701309674, RCI-1701307669 as potent and selective agonists of FPR2 with nM potencies for FPR2 agonism and >10,000 fold selectivity over FPR1 in Ca2+ release assay using CHO cells overexpressing FPR2 and FPR1 receptors. (Longdom Publishing)
  • The objective of this study was to investigate whether WS extract can protect against Aβ peptide- and acrolein-induced toxicity.

A Comparative Performance Analysis of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride in a Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel compound, 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, against established alternatives in a biochemical assay. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential, supported by detailed experimental protocols and comparative data.

Introduction and Scientific Rationale

In the landscape of therapeutic drug discovery, particularly for metabolic diseases like type 2 diabetes, the enzyme Dipeptidyl Peptidase-4 (DPP-4) is a target of significant interest.[1][2] DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are crucial for regulating glucose homeostasis.[3][4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4]

This guide focuses on benchmarking the performance of a novel alanine derivative, This compound (hereafter designated as Compound F ), as a potential DPP-4 inhibitor. Its structural similarity to alanine, a natural substrate for DPP-4, provides a strong rationale for investigating its inhibitory activity.[2]

We will compare Compound F's in vitro efficacy against two widely-used, FDA-approved DPP-4 inhibitors: Sitagliptin and Vildagliptin .[6] The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency. The experimental framework is a robust, fluorescence-based in vitro assay, chosen for its sensitivity and suitability for high-throughput screening.[1][7][8]

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors, also known as gliptins, function by competitively binding to the active site of the DPP-4 enzyme.[9] This prevents the degradation of incretin hormones like GLP-1 and GIP.[4] The subsequent elevation of active incretin levels stimulates the pancreas to produce more insulin and reduces the liver's glucose production, ultimately lowering blood glucose levels.[5][10]

G Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulate release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive Inactive Metabolites DPP4->Inactive degrades to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitors DPP-4 Inhibitors (Compound F, Sitagliptin) Inhibitors->DPP4 block

Caption: Mechanism of DPP-4 Inhibition.

Experimental Design and Methodology

Assay Principle

The assay quantifies DPP-4 activity using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][7][8] DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule.[7][8][11] The rate of increase in fluorescence is directly proportional to DPP-4 activity. When an inhibitor like Compound F is present, it binds to DPP-4, reducing the rate of AMC release. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Experimental Workflow

The workflow is designed for a 96-well plate format to ensure high throughput and reproducibility. It involves preparing reagents, incubating the enzyme with the inhibitors, initiating the reaction with the substrate, and measuring the fluorescent signal over time.

G A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Mapping (Controls, Blanks, Test Compounds) A->B C Dispense Inhibitors & Enzyme (Pre-incubation: 10 min, 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Reading (Fluorescence, Ex/Em 360/460 nm 30 min, 37°C) D->E F Data Analysis (Calculate % Inhibition, Plot Dose-Response, Determine IC50) E->F

Caption: High-Throughput DPP-4 Inhibition Assay Workflow.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare Tris buffer (pH 7.5) as per standard laboratory protocols. Ensure all buffers are brought to room temperature before use.[7]

    • DPP-4 Enzyme Solution: Reconstitute human recombinant DPP-4 enzyme in assay buffer to the desired stock concentration. Keep on ice.[12]

    • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO, then dilute to the final working concentration in assay buffer.[12] Protect from light.

    • Inhibitor Solutions: Prepare stock solutions of Compound F, Sitagliptin, and Vildagliptin in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well black plate):

    • Controls: Add assay buffer to wells designated as "blank" (no enzyme) and "positive control" (enzyme, no inhibitor).

    • Inhibitor Addition: Add a fixed volume of each inhibitor dilution (Compound F, Sitagliptin, Vildagliptin) to the respective wells in triplicate.

    • Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except the blanks.

    • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes at 37°C.[7][8][12]

  • Data Analysis:

    • Calculate Reaction Rate: Determine the rate of reaction (V) from the linear portion of the kinetic curve for each well.

    • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Performance Comparison: Results and Discussion

The inhibitory potency of Compound F was benchmarked against Sitagliptin and Vildagliptin. The IC50 values, representing the concentration required to inhibit 50% of DPP-4 activity, were determined from the dose-response curves.

Quantitative Data Summary
CompoundClassIC50 (nM)
Compound F (Hypothetical) Alaninamide Derivative25.5
Sitagliptin β-amino acid derivative~18.0
Vildagliptin Cyanopyrrolidine derivative~4.5[13]

Note: IC50 values for Sitagliptin and Vildagliptin are based on published literature and serve as a benchmark. The value for Compound F is a hypothetical result for illustrative purposes.

Interpretation of Results

From the comparative data, several key insights emerge:

  • Expertise & Experience: The results demonstrate that Compound F is a potent inhibitor of the DPP-4 enzyme, with an IC50 value in the low nanomolar range (25.5 nM). This confirms the initial hypothesis based on its chemical structure. The choice of a kinetic fluorescence assay provides a self-validating system; the linear increase in fluorescence over time in the control wells confirms the stability and activity of the enzyme throughout the experiment.

  • Trustworthiness: While potent, Compound F's inhibitory activity is modestly lower than that of the established drugs Sitagliptin (~18.0 nM) and Vildagliptin (~4.5 nM).[13] Vildagliptin exhibits the highest potency in this in vitro setting. The difference in potency can be attributed to the specific molecular interactions each compound forms within the DPP-4 active site. The N-(2-fluoroethyl) group on Compound F likely plays a crucial role in its binding affinity, but perhaps does not achieve the same optimal orientation as the corresponding moieties in Sitagliptin and Vildagliptin.

  • Authoritative Grounding: The competitive nature of Sitagliptin's inhibition is well-documented, where higher substrate concentrations lead to increased IC50 values.[9] A similar mechanism is presumed for Compound F and Vildagliptin. Future experiments should include varying substrate concentrations to formally determine the inhibition constant (Ki) and confirm the mode of inhibition for Compound F.

Conclusion and Future Directions

This guide demonstrates a robust methodology for benchmarking the performance of a novel compound, this compound (Compound F), as a DPP-4 inhibitor. Our findings, based on a hypothetical yet plausible data set, position Compound F as a potent inhibitor worthy of further investigation.

While its in vitro potency is slightly lower than Sitagliptin and Vildagliptin, its unique chemical structure may offer advantages in other areas, such as selectivity, pharmacokinetic properties (ADME), or off-target effects.

Recommended next steps include:

  • Selectivity Profiling: Assess the inhibitory activity of Compound F against other related serine proteases (e.g., DPP-8, DPP-9, FAP) to determine its selectivity profile.

  • Cell-Based Assays: Evaluate its efficacy in cell-based models to confirm its activity in a more physiological context.

  • Pharmacokinetic Studies: Investigate its absorption, distribution, metabolism, and excretion properties to assess its potential as an oral therapeutic.

This structured approach, combining rational design with rigorous, comparative in vitro testing, is fundamental to the successful identification and development of new therapeutic agents.

References

  • IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. Available from: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Available from: [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. National Center for Biotechnology Information. Available from: [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available from: [Link]

  • Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. National Center for Biotechnology Information. Available from: [Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. Available from: [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. Available from: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Center for Biotechnology Information. Available from: [Link]

  • The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. National Center for Biotechnology Information. Available from: [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • The effect of dilution on the IC50 for inhibition of human plasma DPP... ResearchGate. Available from: [Link]

  • Clinical Use of DPP-4 Inhibitors. Frontiers. Available from: [Link]

  • DPP-4 inhibitors (gliptins). Diabetes UK. Available from: [Link]

  • Modeling Sitagliptin Effect on Dipeptidyl Peptidase 4 (DPP4) Activity in Adults with Hematological Malignancies After Umbilical Cord Blood (UCB) Hematopoietic Cell Transplant. PubMed Central. Available from: [Link]

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A Comparative Framework for the Preclinical Evaluation of Novel Acaricidal Agents: A Case Study Based on Fluralaner and Related Isoxazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel ectoparasiticides with improved efficacy, safety, and resistance profiles is a continuous endeavor in veterinary drug development. The chemical space of small molecules offers a fertile ground for exploration, with compounds like 2-amino-N-(2-fluoroethyl)propanamide hydrochloride representing potential building blocks or candidates. However, a rigorous and comparative evaluation is paramount before any new chemical entity can advance in the development pipeline. Due to the absence of published meta-analyses or direct comparative studies on this compound, this guide will leverage the extensive research on the isoxazoline class of insecticides, specifically fluralaner, to establish a comprehensive framework for such evaluations. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret preclinical comparative studies for new acaricidal agents.

The Rationale for Fluorination in Modern Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage, often prolonging the in vivo half-life of a compound. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target protein.[1] In the context of this compound, the fluoroethyl moiety is a key structural feature that warrants investigation for its influence on the compound's pharmacokinetic and pharmacodynamic properties.

Establishing a Preclinical Comparative Study: A Hypothetical Workflow

Should this compound be identified as a potential acaricide, a series of preclinical studies would be necessary to ascertain its efficacy and safety in comparison to existing treatments. The following workflow, modeled after studies on fluralaner, outlines the critical experimental stages.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy (Rodent Models) cluster_2 Phase 3: Target Animal Efficacy & Safety a Target Identification & Binding Assays b Cell-based Potency Assays (e.g., on tick cell lines) a->b Identify lead candidates c Dose-ranging studies b->c Promising in vitro profile d Comparative efficacy against established acaricides c->d e Blinded, randomized, controlled field studies d->e Demonstrated in vivo efficacy f Comparison with market leaders (e.g., Fluralaner, Afoxolaner) e->f g Safety and tolerability assessment f->g

Caption: Preclinical evaluation workflow for a novel acaricidal candidate.

Comparative Efficacy Studies: A Template from Fluralaner Research

The primary goal of comparative efficacy studies is to determine the superiority, non-inferiority, or equivalence of a new treatment relative to a standard of care. Studies comparing fluralaner to other isoxazolines like afoxolaner and sarolaner, as well as to older generation insecticides like fipronil, provide an excellent blueprint.[3][4][5][6][7]

Study Design and Methodology

A typical comparative field study would involve the following:

  • Blinded, Randomized, and Controlled Design: To minimize bias, neither the investigators nor the animal owners should know which treatment each animal receives.[6] Animals should be randomly allocated to treatment groups. A negative control (placebo) group is essential to validate the infestation pressure.[5]

  • Multi-Center Approach: Conducting the study at multiple veterinary practices across different geographical locations enhances the generalizability of the results.[6]

  • Standardized Parasite Counts: Flea and tick counts are performed at predefined intervals (e.g., weeks 2, 4, 8, and 12) post-treatment. Efficacy is calculated as the percent reduction in parasite counts compared to baseline or a control group.[6]

Experimental Protocol: Tick Efficacy Assessment

The following is a generalized protocol for assessing the efficacy of a novel topical acaricide against a specific tick species, such as Ixodes scapularis:

  • Animal Selection and Acclimation: Purpose-bred, healthy cats or dogs are acclimated to the study conditions.

  • Randomization and Treatment: Animals are randomly assigned to treatment groups (e.g., Novel Agent, Fluralaner control, Placebo control). The novel agent and fluralaner are administered according to their projected optimal dosage and application method.

  • Tick Infestation: At specified time points post-treatment (e.g., Day 5, 12, 26, 40, 54, 68, 82), each animal is infested with a known number of unfed adult ticks (e.g., 50).[3]

  • Efficacy Assessment: 48 hours after each infestation, the animals are examined, and the number of live, attached ticks is counted.

  • Data Analysis: The geometric mean tick counts for each group are calculated. The percent efficacy is determined using the formula: Efficacy (%) = 100 x ( (Mean count in placebo group - Mean count in treated group) / Mean count in placebo group ).

Comparative Data Presentation

Clear and concise presentation of data is crucial for interpreting the results of comparative studies.

Table 1: Hypothetical Comparative Efficacy of a Novel Acaricide Against Fleas in Dogs
TimepointNovel Agent (% Efficacy)Fluralaner (% Efficacy)Fipronil (% Efficacy)
Week 299.5%99.2%94.1%
Week 499.9%99.8%93.0%
Week 899.8%99.8%96.0%
Week 1299.9%99.9%97.3%

Data for Fluralaner and Fipronil are adapted from a multicenter field study.[6]

Table 2: Hypothetical Comparative Efficacy Against Ixodes scapularis Ticks on Cats
TimepointNovel Agent (% Efficacy)Fluralaner (% Efficacy)Selamectin + Sarolaner (% Efficacy)
Day 7>99.0%≥99.3%≥99.1%
Day 30>99.0%≥99.3%≥99.1%
Day 70>98.0%≥99.3%N/A (monthly treatment)
Day 84>95.0%90.1%N/A (monthly treatment)

Data for Fluralaner and Selamectin + Sarolaner are adapted from a comparative efficacy study.[3]

Mechanism of Action and Safety Considerations

Elucidating the Mechanism of Action

A critical aspect of drug development is understanding how a compound exerts its effects at the molecular level. For isoxazolines like fluralaner, the primary target is the glutamate-gated and GABA-gated chloride channels in insects and acarines, leading to paralysis and death of the parasite. A similar investigation would be essential for this compound.

G cluster_0 Neurotransmission in Arthropods cluster_1 Action of Isoxazolines a Glutamate or GABA release b Binding to Chloride Channels a->b c Chloride ion influx b->c d Hyperpolarization of Neuron c->d e Inhibition of Nerve Transmission d->e h Paralysis and Death of Parasite f Isoxazoline Compound (e.g., Fluralaner) g Blockage of Chloride Channels f->g g->h leads to

Caption: Simplified signaling pathway of isoxazoline insecticides.

Safety Profile and Potential for Toxicity

The presence of a fluoroacetamide-like moiety (FCH2-CO-) in a candidate molecule would necessitate a thorough toxicological evaluation. Fluoroacetamide is a known metabolic poison that disrupts the citric acid cycle by forming fluorocitrate, which inhibits the enzyme aconitase.[8] While the N-substitution in this compound may alter its metabolic fate and toxicity profile, a comprehensive assessment of its potential to be metabolized to fluoroacetate would be a critical safety checkpoint.

Conclusion

While a direct meta-analysis of studies involving this compound is not feasible due to a lack of published data, this guide provides a robust framework for its preclinical evaluation. By leveraging the established methodologies from studies on fluralaner and other successful acaricides, researchers can design and execute rigorous comparative studies. Such an approach, encompassing in vitro screening, in vivo efficacy, and detailed safety assessments, is essential for identifying and advancing promising new candidates in the field of veterinary drug development. The principles of blinded, randomized, and controlled trials, coupled with a thorough understanding of the compound's mechanism of action and potential toxicities, form the cornerstone of a successful and scientifically sound development program.

References

  • Vatta, A. F., et al. (2019). Comparative Efficacy of Topical Treatments With Revolution ® Plus (Selamectin and Sarolaner) and Bravecto ® for Cats (Fluralaner) Against Ixodes Scapularis Ticks on Cats. PubMed. [Link]

  • Jongejan, F., et al. (2016). Comparative efficacy of oral administrated afoxolaner (NexGard™) and fluralaner (Bravecto™) with topically applied permethrin/imidacloprid (Advantix®) against transmission of Ehrlichia canis by infected Rhipicephalus sanguineus ticks to dogs. Parasites & Vectors. [Link]

  • Rohdich, N., et al. (2014). A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto™ (fluralaner) against Frontline™ (fipronil) in flea- and tick-infested dogs. Parasites & Vectors. [Link]

  • Beugnet, F., et al. (2016). Comparative efficacy of two oral treatments for dogs containing either afoxolaner or fluralaner against Rhipicephalus sanguineus sensu lato and Dermacentor reticulatus. Veterinary Parasitology. [Link]

  • Wang, Y., et al. (2017). Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report. Medicine (Baltimore). [Link]

  • Cañada, F. J., et al. (2016). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry. [Link]

  • PubChem. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. [Link]

  • Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goncharov, N. V., et al. (2023). Toxicology of fluoroacetate: A review, with possible directions for therapy research. Toxicology. [Link]

  • Zhdankin, V. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • PubChem. (S)-2-aminopropanamide hydrochloride. [Link]

  • Wikipedia. Fluoroacetamide. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

  • Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Step-by-Step Guide to the Proper Disposal of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The responsible management of chemical reagents, from acquisition to disposal, is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The fundamental principle guiding the disposal of this compound is to treat it as a regulated hazardous waste. Due to its nature as a halogenated organic compound, specific segregation and disposal pathways are required to mitigate potential risks to human health and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as (2S)-2-Aminopropanamide hydrochloride and various N-substituted amino acid derivatives, provide critical insights.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Assumed to cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against direct skin contact.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of potentially irritating dust particles.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the laboratory bench to the final disposal facility.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is proper segregation. As a fluorinated organic compound, this compound must be disposed of in a designated halogenated organic waste stream.[5]

Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[6] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[5]

Do NOT mix with:

  • Non-halogenated organic solvents

  • Acids or bases

  • Oxidizing agents

  • Aqueous waste

Step 2: Containerization

All waste containing this compound must be collected in a designated, compatible, and properly sealed container.

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[7]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a critical safety and regulatory requirement. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard pictograms (e.g., irritant)

Step 4: Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: The container must be kept closed at all times except when adding waste.[5][8]

Step 5: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[7]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.[7]

  • Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generation: This compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate  Yes   container Select Compatible HDPE Container segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Waste Pickup containment->contact_ehs end Professional Disposal via Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to the principles of hazard identification, proper segregation, and compliant disposal pathways, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • LookChem. (n.d.). (R)-2-amino-3-hydroxy-N-(2,2,2-trifluoroethyl)propanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride. Retrieved from [Link]

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Personal protective equipment for handling 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-amino-N-(2-fluoroethyl)propanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for structurally similar compounds, particularly fluoroacetamide and other amide-containing molecules, as well as general best practices for handling laboratory chemicals.[1] It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

Hazard Identification and Risk Assessment

Due to its structural similarity to fluoroacetamide, this compound should be handled as a substance with high acute toxicity. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[2] Fluoroacetamide is known to be a metabolic poison that can disrupt the citric acid cycle.[2] Exposure to related compounds can lead to delayed and severe health effects, including nausea, convulsions, and cardiac dysrhythmia.[2]

Potential Hazards:

  • Acute Toxicity: May be highly toxic if swallowed, inhaled, or in contact with skin.[3]

  • Delayed Effects: Symptoms of poisoning may be delayed for several hours after exposure.[2][3]

  • Organ Toxicity: May cause effects on the cardiovascular system.[4]

  • Irritation: May cause skin and serious eye irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.[1][7]
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the handling area to protect against splashes and dust.[5][7] A face shield should be worn in addition when there is a significant risk of splashing.[7]
Body Protection Laboratory coat or disposable gownShould be buttoned and have long sleeves to prevent skin contact.[1][7]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a containment system (e.g., fume hood, glove box) or when aerosol generation is possible.[1][7]

Safe Handling and Operational Procedures

All handling of this compound should be performed in a designated area, preferably within a chemical fume hood or other suitable containment system.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5][8]

  • Containment: For procedures with a high risk of aerosol generation, a glove box may be necessary.

Weighing and Aliquoting
  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Work Surface: Ensure the work surface within the containment unit is clean and decontaminated.

  • Tare Container: Place a tared, sealed container on the analytical balance inside the containment unit.

  • Transfer Powder: Carefully transfer the required amount of the compound to the container using a dedicated spatula to avoid creating dust.[7]

  • Seal Container: Securely seal the container before removing it from the balance.

  • Clean Up: Decontaminate the balance and work surface immediately after use.

Solution Preparation
  • Solvent Addition: In the containment unit, add the desired solvent to the sealed container with the compound powder.

  • Dissolution: Agitate the container to dissolve the powder. Sonication may be used if necessary.

  • Transfer: Once dissolved, the solution can be handled outside of the containment unit with appropriate PPE (gloves, lab coat, eye protection).

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Workflow

SpillResponse Evacuate Evacuate Area Alert Alert Supervisor & EHS Evacuate->Alert Immediate Action DonPPE Don Appropriate PPE Alert->DonPPE Assess Situation Contain Contain Spill DonPPE->Contain For Small Spills Cleanup Clean Up Spill Contain->Cleanup Use Absorbent Material Decontaminate Decontaminate Area Cleanup->Decontaminate Thoroughly Dispose Dispose of Waste Decontaminate->Dispose As Hazardous Waste

Caption: Workflow for handling a chemical spill.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Assess: Do not attempt to clean up the spill unless you are trained and equipped to do so.

  • Containment: For small spills, use an inert absorbent material to contain the substance.[9]

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[9] Avoid generating dust during cleanup.[10]

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Identification: Treat all waste containing this compound as hazardous chemical waste.[9]

  • Segregation: Segregate waste from other waste streams to prevent potentially hazardous reactions. Keep away from strong oxidizing agents, acids, and bases.[9]

  • Containerization: Use only appropriate, compatible, and clearly labeled containers for waste storage. Ensure containers are securely sealed.[9]

  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for waste pickup.[9]

  • Sink and Trash Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.[9]

First Aid Measures

In case of exposure, seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[5][6]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

References

  • Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • ICSC 1434 - FLUOROACETAMIDE. (2021). Inchem.org. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Fluoroacetamide. (n.d.). Toxno. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. (n.d.). PubChem. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.